molecular formula C22H23ClO11 B1473039 Peonidin 3-galactoside CAS No. 28148-89-2

Peonidin 3-galactoside

Cat. No.: B1473039
CAS No.: 28148-89-2
M. Wt: 498.9 g/mol
InChI Key: VDTNZDSOEFSAIZ-HVOKISQTSA-N
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Description

Peonidin 3-O-galactoside is an anthocyanidin glycoside.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18+,19+,20-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNZDSOEFSAIZ-HVOKISQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28148-89-2
Record name Peonidin 3-galactoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028148892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEONIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595285F29O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Peonidin 3-galactoside: A Comprehensive Technical Guide to its Natural Sources, Dietary Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-galactoside is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues observed in numerous plants. As a glycosylated derivative of peonidin, this compound is of significant interest to the scientific community due to its potential antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides an in-depth overview of the natural sources and dietary occurrence of peonidin 3-galactoside, supported by quantitative data. Furthermore, it details the experimental protocols for its extraction and quantification, and illustrates the analytical workflow, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Dietary Occurrence

This compound is widely distributed throughout the plant kingdom, with a notable presence in various fruits, and to a lesser extent, in some vegetables and flowers. Its dietary occurrence is primarily linked to the consumption of these plant-based foods.

Fruits

Fruits are the most significant dietary source of this compound. Berries, in particular, are exceptionally rich in this anthocyanin.

  • Berries: Cranberries (Vaccinium macrocarpon) and blueberries (Vaccinium corymbosum) are among the most concentrated sources of this compound.[1] It is also found in red raspberries (Rubus idaeus), blackberries (Rubus spp.), and bilberries.[2][3] The concentration of this compound in these fruits can vary depending on the cultivar, growing conditions, and ripeness.

  • Grapes: Certain varieties of grapes (Vitis vinifera) contain this compound, contributing to the color and potential health benefits of red wine and grape juice.

  • Other Fruits: this compound has also been identified in the peel of pears (Pyrus communis) and in mangoes (Mangifera indica).[3] Stone fruits from the Prunus genus, such as plums and cherries, may also contain this compound, although often in lower concentrations compared to berries.

Vegetables

The presence of this compound in vegetables is less common and generally at lower concentrations than in fruits. While peonidin itself has been identified in some vegetables, specific quantification of the 3-galactoside form is not widely reported. It may be present in trace amounts in purple-fleshed sweet potatoes and other similarly colored vegetables.

Edible Flowers

While many edible flowers are rich in anthocyanins, specific data on the concentration of this compound is limited. Some studies on Dahlia cultivars have identified the presence of peonidin glycosides, but have not always specifically quantified the 3-galactoside derivative.[2][3]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound content in various natural sources, compiled from multiple scientific studies. It is important to note that values can vary significantly based on the analytical method, plant cultivar, geographical origin, and ripeness at the time of harvest.

Natural SourceGenus/SpeciesPlant PartConcentration (µg/g fresh weight unless otherwise noted)Reference(s)
CranberryVaccinium macrocarponFruit357.8 ± 10.1[1]
CranberryVaccinium macrocarponFruit261.9 ± 8.9[1]
Pear ('Red Du Comice')Pyrus communisPeelPresent, but not individually quantified
BlueberryVaccinium corymbosumFruit1252.7 (total anthocyanins, Pn-3-gal present)[4]
Red RaspberryRubus idaeusFruitPresent[2][3]
BlackberryRubus spp.FruitPresent[2][3]
MangoMangifera indicaFruitPresent[2][3]
Gooseberry ('Lūšiai')Ribes uva-crispaFruitPresent (3.4% of total peonidins)[5]

Experimental Protocols

Accurate quantification of this compound from natural sources requires robust and validated experimental protocols. The following sections detail the common methodologies for extraction and analysis.

Extraction of this compound

1. Sample Preparation:

  • Fresh plant material should be frozen immediately after collection, preferably using liquid nitrogen, to halt enzymatic degradation.

  • The frozen material is then lyophilized (freeze-dried) to remove water, which concentrates the non-volatile compounds and facilitates grinding.

  • The lyophilized tissue is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

  • Solvent System: A common and effective solvent system for anthocyanin extraction is acidified methanol (B129727). A typical mixture is methanol/water/formic acid (e.g., 80:20:1, v/v/v) or methanol/water/hydrochloric acid. The acidic conditions are crucial for maintaining the stability of anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction Procedure:

    • The powdered plant material is suspended in the extraction solvent at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).

    • To enhance extraction efficiency, ultrasound-assisted extraction (UAE) is frequently employed. The sample suspension is placed in an ultrasonic bath for a defined period (e.g., 30-60 minutes) at a controlled temperature (typically below 40°C to prevent degradation).

    • Following extraction, the mixture is centrifuged to pellet the solid plant debris.

    • The supernatant, containing the crude anthocyanin extract, is carefully collected.

3. Purification (Solid-Phase Extraction - SPE):

  • For cleaner samples and to remove interfering compounds such as sugars and organic acids, a solid-phase extraction (SPE) step is highly recommended.

  • Stationary Phase: C18 cartridges are commonly used for the purification of anthocyanins.

  • Procedure:

    • The C18 SPE cartridge is conditioned sequentially with methanol and then with acidified water (e.g., water with 0.1% formic acid).

    • The crude extract, dissolved in a minimal amount of acidified water, is loaded onto the conditioned cartridge.

    • The cartridge is washed with acidified water to elute polar impurities.

    • The anthocyanins, including this compound, are then eluted from the cartridge using acidified methanol.

    • The purified eluate is collected and can be concentrated under reduced pressure (e.g., using a rotary evaporator at a temperature below 40°C) and reconstituted in a suitable solvent for analysis.

Analysis and Quantification

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD):

  • Principle: HPLC is the cornerstone technique for the separation and quantification of individual anthocyanins. A diode-array detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which is critical for the identification and purity assessment of anthocyanin peaks based on their characteristic spectra.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a DAD.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

    • Mobile Phase: A gradient elution is employed using two solvents:

      • Solvent A: Acidified water (e.g., 5% formic acid in water).

      • Solvent B: Acetonitrile or methanol.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.

    • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is common.

    • Column Temperature: The column is typically maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

    • Detection Wavelength: Anthocyanins are monitored at their visible maximum absorbance, which is typically around 520 nm. The full UV-Vis spectrum (e.g., 200-600 nm) is also recorded for peak identification.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed using a certified reference standard of this compound.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

  • Principle: For highly sensitive and selective quantification, especially in complex matrices, UHPLC coupled with tandem mass spectrometry is the method of choice. UHPLC provides faster analysis and better resolution than conventional HPLC. MS/MS allows for the unambiguous identification and quantification of the target compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Instrumentation and Conditions:

    • UHPLC System: A UHPLC system capable of handling high backpressures.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: ESI in positive ion mode is typically used for anthocyanin analysis.

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and monitoring a specific product ion generated through collision-induced dissociation.

  • Quantification: Quantification is performed using a stable isotope-labeled internal standard or by external calibration with a reference standard, offering high accuracy and precision.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant matrix.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification Fresh_Material Fresh Plant Material Freezing Freezing (Liquid N2) Fresh_Material->Freezing Lyophilization Lyophilization Freezing->Lyophilization Grinding Grinding to Powder Lyophilization->Grinding Solvent_Addition Addition of Acidified Methanol Grinding->Solvent_Addition UAE Ultrasound-Assisted Extraction Solvent_Addition->UAE Centrifugation Centrifugation UAE->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract SPE_Conditioning SPE Cartridge Conditioning (C18) Crude_Extract->SPE_Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing (Impurity Removal) Sample_Loading->Washing Elution Elution with Acidified Methanol Washing->Elution Purified_Extract Purified Extract Elution->Purified_Extract HPLC_Analysis HPLC-DAD Analysis Purified_Extract->HPLC_Analysis UHPLC_MSMS UHPLC-MS/MS Analysis Purified_Extract->UHPLC_MSMS Quantification Quantification HPLC_Analysis->Quantification UHPLC_MSMS->Quantification

Caption: Workflow for Extraction and Analysis of this compound.

Conclusion

This compound is a naturally occurring anthocyanin with significant dietary relevance, primarily sourced from a variety of fruits, especially berries. The quantification of this compound in natural matrices is crucial for understanding its contribution to the health benefits associated with the consumption of these foods and for potential applications in the development of nutraceuticals and pharmaceuticals. The methodologies outlined in this guide, from sample preparation and extraction to advanced analytical techniques such as HPLC-DAD and UHPLC-MS/MS, provide a robust framework for researchers to accurately identify and quantify this compound. Further research is warranted to explore a wider range of plant sources and to elucidate the full spectrum of its biological activities.

References

An In-depth Technical Guide to Peonidin 3-galactoside: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of Peonidin (B1209262) 3-galactoside. It includes detailed experimental protocols for its isolation and discusses its role in relevant biological signaling pathways.

Chemical Structure and Stereochemistry

Peonidin 3-galactoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Its structure consists of an aglycone, peonidin, linked to a galactose sugar moiety.

The peonidin aglycone is a member of the anthocyanidin class, characterized by a flavylium (B80283) cation core structure (2-phenylchromenylium). Specifically, it is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium. The galactose sugar is attached at the 3-position of the C-ring of the peonidin structure through an O-glycosidic bond.

The precise stereochemistry of the naturally occurring isomer is Peonidin 3-O-β-D-galactopyranoside [1][2][3]. This indicates that the galactose unit is in the pyranose (six-membered ring) form, it is the D-enantiomer, and the anomeric carbon (C-1 of galactose) is in the β configuration.

IUPAC Name: (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]

Chemical Structure Diagram:

Caption: Chemical structure of Peonidin 3-O-β-D-galactopyranoside.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

PropertyValueReference
IUPAC Name (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]
CAS Number 28148-89-2[1]
PubChem CID 11454027[2]
Molecular Formula C22H23O11+[2]
Molecular Weight 463.4 g/mol [2]
Appearance Dark red/purple powder
Solubility Highly water-soluble
UV-Vis λmax 516 nm (in acidified methanol)[4]
Mass Spectrometry [M]+ at m/z 463.1240[2]
¹H NMR Data for the aglycone and sugar protons are available in literature for similar compounds. Key signals include aromatic protons of the peonidin core and anomeric proton of the galactose moiety.[5]
¹³C NMR Characteristic signals for the flavylium cation and the galactopyranoside ring.[6]

Experimental Protocols

Protocol 1: Isolation of this compound from Cranberries

This protocol outlines a general procedure for the extraction and purification of this compound from cranberry fruit.

3.1. Extraction

  • Sample Preparation: Fresh or frozen cranberries are lyophilized and ground into a fine powder.

  • Solvent Extraction: The powdered cranberry is extracted with a solution of methanol (B129727)/water/acetic acid (85:15:0.5, v/v/v) at 4°C with agitation in the dark for 40 minutes. This process is repeated three times.

  • Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

3.2. Purification by Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing methanol followed by acidified water (0.1% formic acid).

  • Sample Loading: The crude extract is dissolved in a minimal amount of acidified water and loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with acidified water to remove polar impurities such as sugars and organic acids.

  • Elution: this compound and other anthocyanins are eluted with acidified methanol (0.1% formic acid).

  • Concentration: The eluate is concentrated using a rotary evaporator to obtain a partially purified anthocyanin fraction.

3.3. Purification by Preparative High-Performance Liquid Chromatography (HPLC) [4]

  • Column: A C18 reversed-phase preparative HPLC column is used.

  • Mobile Phase: A gradient of Mobile Phase A (2% formic acid in water) and Mobile Phase B (acetonitrile:water:formic acid, 49:49:2 v/v/v) is employed.

  • Gradient Program:

    • 0-4 min: 6-10% B

    • 4-12 min: 10-25% B

    • 12-13 min: 25% B (isocratic)

    • 13-20 min: 25-40% B

    • 20-35 min: 40-60% B

    • 35-40 min: 60-100% B

    • 40-45 min: 100-6% B

  • Flow Rate: 10.0 mL/min

  • Detection: UV-Vis detector at 516 nm.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.

G A Cranberry Powder B Extraction (Methanol/Water/Acetic Acid) A->B C Crude Extract B->C D SPE Purification (C18) C->D E Partially Purified Anthocyanin Fraction D->E F Preparative HPLC E->F G Pure this compound F->G

Caption: Experimental workflow for the isolation of this compound.

Biological Signaling Pathways

This compound, like other anthocyanins, exhibits potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways, including the Nrf2 and NF-κB pathways.

4.1. Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, such as this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P3G This compound Keap1_Nrf2 Keap1-Nrf2 Complex P3G->Keap1_Nrf2 inactivates Keap1 ROS Oxidative Stress ROS->Keap1_Nrf2 inactivates Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ARE ARE Nrf2_nu->ARE binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes activates G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P3G This compound IKK IKK P3G->IKK inhibits Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases IkB_degradation IκB Degradation IkB_NFkB->IkB_degradation NFkB_nu NF-κB NFkB_cyto->NFkB_nu translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nu->Inflammatory_Genes activates

References

Peonidin 3-galactoside: A Comprehensive Technical Guide on Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-galactoside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant red, purple, and blue pigments in numerous fruits and flowers. As a glycosylated derivative of peonidin, it is found in various dietary sources, including berries and colored grains. Beyond its role as a natural colorant, Peonidin 3-galactoside is gaining increasing attention from the scientific community for its potential therapeutic applications, attributed to its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the physicochemical properties and stability of this compound, offering crucial information for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, formulation, and for interpreting its biological activity. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₃O₁₁⁺ (cationic form) C₂₂H₂₃ClO₁₁ (chloride salt)[1][2]
Molecular Weight 463.4 g/mol (cationic form) 498.9 g/mol (chloride salt)[1][2]
Appearance Dark red/purple powder[2]
Solubility - Predicted water solubility: 0.42 g/L - Described as "practically insoluble in water" - Also described as "highly water-soluble" (likely referring to the chloride salt form) - Soluble in methanol (B129727) and ethanol (B145695)[2][3]
Predicted logP 1.18[3]
Predicted pKa Strongest Acidic: 6.40 Strongest Basic: -2.98[4]
Melting Point Not experimentally determined
UV-Vis λmax Approximately 280 nm and 520 nm[2]

The solubility of this compound in aqueous solutions appears to be dependent on its salt form. While the aglycone and free glycoside may have limited water solubility, the chloride salt form is reported to be highly soluble. It is crucial for researchers to consider the specific form of the compound they are working with.

Spectral Data

Spectroscopic data is essential for the identification and quantification of this compound.

NMR Spectroscopy

The following are reported ¹H and ¹³C NMR chemical shifts for this compound.

NucleusChemical Shifts (δ, ppm)
¹H NMR 8.89 (s, 1H), 8.12 (d, J=2.2 Hz, 1H), 7.82 (dd, J=8.6, 2.2 Hz, 1H), 7.01 (d, J=8.6 Hz, 1H), 6.78 (d, J=1.9 Hz, 1H), 6.54 (d, J=1.9 Hz, 1H), 5.40 (d, J=7.8 Hz, 1H), 3.99 (s, 3H), 3.85-3.50 (m, 6H)
¹³C NMR 162.2, 148.9, 145.8, 157.9, 113.8, 157.5, 102.7, 134.1, 122.9, 116.9, 113.1, 169.1, 103.1, 76.5, 74.2, 71.8, 68.9, 61.2, 56.8

Note: NMR data can vary slightly depending on the solvent and instrument used.

Stability of this compound

The stability of anthocyanins is a critical factor that influences their biological activity and application in various products. This compound, like other anthocyanins, is susceptible to degradation under certain environmental conditions.

Effect of pH

The color and stability of this compound are highly dependent on pH. In acidic conditions (pH < 3), it exists predominantly in its most stable and colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, it undergoes structural transformations to less stable and colorless forms, such as the carbinol pseudobase and chalcone. This degradation is often reversible to some extent upon re-acidification, but prolonged exposure to neutral or alkaline pH can lead to irreversible degradation.

Effect of Temperature

Temperature is a major factor affecting the stability of this compound. It is reported to be easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C[2]. Thermal degradation typically follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the anthocyanin. For long-term storage, it is recommended to keep this compound in the dark and at low temperatures, preferably below -5°C[2].

Effect of Light

Exposure to light, particularly UV radiation, can accelerate the degradation of this compound. Therefore, it is essential to protect solutions and solid samples from light to maintain their integrity.

Comparative Stability

Studies on other peonidin glycosides, such as Peonidin 3-glucoside, can provide insights into the stability of this compound. Generally, methylation of the B-ring, as seen in peonidin, enhances stability compared to anthocyanidins with more hydroxyl groups like cyanidin. Glycosylation also generally increases the stability of the anthocyanidin aglycone.

Table of Factors Affecting this compound Stability

FactorEffect on StabilityRecommendations for Handling and Storage
pH Most stable at pH < 3. Degradation increases as pH approaches neutrality and alkalinity.Maintain in acidic conditions. Prepare fresh solutions in neutral or alkaline buffers immediately before use.
Temperature Degradation accelerates at temperatures > 40°C.Store at low temperatures (< -5°C). Avoid repeated freeze-thaw cycles.
Light Exposure to light, especially UV, promotes degradation.Store in amber vials or protect from light.
Oxygen Can contribute to oxidative degradation.Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of sensitive samples.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to this compound.

Extraction and Purification from Natural Sources

This protocol describes a general method for the extraction and purification of this compound from plant materials such as berries.

1. Extraction a. Sample Preparation: Homogenize fresh or frozen plant material to a fine powder. b. Solvent Extraction: Macerate the powdered material in an acidified methanol or ethanol solution (e.g., 80% methanol with 0.1% HCl) at a solid-to-solvent ratio of 1:10 (w/v). c. Incubation: Stir the mixture for 2-4 hours at room temperature in the dark. d. Filtration and Concentration: Filter the extract to remove solid residues. Concentrate the filtrate under reduced pressure at a temperature below 40°C.

2. Purification using Solid-Phase Extraction (SPE) a. Column Conditioning: Activate a C18 SPE cartridge by washing with methanol followed by acidified water (e.g., water with 0.1% HCl). b. Sample Loading: Dissolve the concentrated extract in a minimal volume of acidified water and load it onto the conditioned cartridge. c. Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities. d. Elution: Elute the anthocyanins with acidified methanol. e. Solvent Evaporation: Evaporate the methanol to obtain the purified this compound fraction.

HPLC Analysis for Quantification and Purity Assessment

1. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) and a Diode Array Detector (DAD) or UV-Vis detector.

  • Mobile Phase A: 5% formic acid in water.

  • Mobile Phase B: 5% formic acid in methanol.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the anthocyanins.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Column Temperature: 30°C.

2. Sample Preparation

  • Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Stability Study Protocol

This protocol outlines a method to assess the stability of this compound under different conditions.

1. Sample Preparation:

  • Prepare a stock solution of purified this compound in an appropriate acidic solvent.

  • Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7).

  • Dilute the stock solution in each buffer to a known concentration.

2. Incubation Conditions:

  • Temperature: Aliquot the solutions into vials and incubate at different temperatures (e.g., 25°C, 40°C, 60°C) in the dark.

  • Light: For photostability, expose a set of vials to a controlled light source (e.g., a UV lamp or a light chamber) at a constant temperature. Keep a parallel set in the dark as a control.

3. Time-Point Analysis:

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately analyze the concentration of this compound using the HPLC method described above.

4. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Signaling Pathways and Biological Activity

While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally similar Peonidin 3-glucoside and other anthocyanins provides strong indications of its potential biological activities and mechanisms of action.

Anti-inflammatory Activity

Anthocyanins, including peonidin glycosides, are known to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Under inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Peonidin 3-glucoside has been shown to suppress the activation of the NLRP3 inflammasome , a key component of the innate immune response that leads to the production of active IL-1β.

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates NLRP3 Inflammasome NLRP3 Inflammasome Inflammatory Stimuli->NLRP3 Inflammasome activates This compound This compound This compound->IKK inhibits This compound->NLRP3 Inflammasome inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB->NLRP3 Inflammasome primes Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines promotes transcription Pro-caspase-1 Pro-caspase-1 NLRP3 Inflammasome->Pro-caspase-1 activates Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β cleaves IL-1β IL-1β Pro-IL-1β->IL-1β

Caption: Putative anti-inflammatory signaling pathway of this compound.
Antioxidant Activity and MAPK Pathway

The antioxidant properties of anthocyanins are well-documented. They can directly scavenge free radicals and also modulate endogenous antioxidant defense systems. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes, including stress responses. Peonidin 3-glucoside has been shown to inhibit the phosphorylation of ERK1/2, a component of the MAPK pathway, which can be activated by oxidative stress. By modulating the MAPK pathway, this compound may help to mitigate cellular damage caused by oxidative stress.

antioxidant_mapk_pathway Oxidative Stress Oxidative Stress MAPKKK MAPKKK (e.g., Raf) Oxidative Stress->MAPKKK activates This compound This compound MAPKK MAPKK (e.g., MEK1/2) This compound->MAPKK inhibits phosphorylation MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors activates Cellular Response Cellular Response (e.g., Proliferation, Inflammation) Transcription Factors->Cellular Response

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a promising natural compound with potential applications in the pharmaceutical and nutraceutical industries. This technical guide has provided a comprehensive overview of its physicochemical properties and stability, highlighting the importance of factors such as pH, temperature, and light in its handling and storage. The detailed experimental protocols offer a practical framework for researchers working with this compound. While further research is needed to fully elucidate its specific biological mechanisms, the available data on related compounds suggest that this compound likely exerts its beneficial effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. This guide serves as a valuable resource to support the ongoing research and development of this compound for various health applications.

References

Peonidin 3-galactoside: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-galactoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red and purple hues observed in numerous fruits and berries. Beyond its role as a plant pigment, this compound has garnered significant scientific interest due to its potential health-promoting properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from fruit extracts, offering detailed experimental protocols and insights into its biological relevance for researchers, scientists, and professionals in the field of drug development.

Discovery and Occurrence in Fruit Extracts

This compound has been identified as a significant anthocyanin component in a variety of berry fruits. Notably, it is one of the predominant anthocyanins found in the American cranberry (Vaccinium macrocarpon), alongside cyanidin-3-galactoside, cyanidin-3-arabinoside, and peonidin-3-arabinoside.[1][2][3] Its presence has also been well-documented in various cultivars of blueberries (Vaccinium corymbosum and other species), where it contributes to the fruit's characteristic color and phytochemical profile.[4][5] The concentration of this compound can vary significantly between different fruit species and even among cultivars of the same species, influenced by genetic and environmental factors.[1][2]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on the concentration of this compound in various cranberry and blueberry cultivars, providing a comparative overview for researchers.

Table 1: this compound Content in American Cranberry (Vaccinium macrocarpon) Cultivars

CultivarThis compound Content (mg/g dry weight)Reference
Woolman2.74 ± 0.03[1][6]
BL-8 (genetic clone)2.41 ± 0.03[1][6]
Howes2.35 ± 0.02[1][6]
Early Black0.49 ± 0.02[1][6]

Table 2: Percentage of this compound in Total Anthocyanins of American Cranberry (Vaccinium macrocarpon) Cultivars

Cultivar/Sample GroupThis compound (% of total anthocyanins)Reference
Various Lithuanian Cultivars (range)15.05–37.98%[1][6]
Various Latvian Cultivars (range)27.19–42.54%[2]

Table 3: this compound Content in Blueberry (Vaccinium spp.) Cultivars

Species/CultivarThis compound Content (mg/100g fresh weight)Reference
Highbush Blueberry ('Brigitta')Not explicitly quantified, but present[7]
Highbush Blueberry ('Coville')Not explicitly quantified, but present[7]
Rabbiteye Blueberry ('Climax')Peonidin-3-glucoside was predominant[5]
Southern Highbush BlueberryNot explicitly quantified, but present[8]

Note: Direct quantitative comparisons for this compound in blueberries are less consistently reported across studies than for cranberries. Many studies identify its presence but may not provide specific concentration values.

Experimental Protocols: Isolation and Quantification

The isolation and quantification of this compound from fruit extracts involve a multi-step process, beginning with extraction and followed by purification and analytical identification.

Sample Preparation and Extraction

A robust extraction procedure is critical for obtaining a high yield of this compound while minimizing degradation.

  • Materials:

    • Frozen or freeze-dried fruit material (e.g., cranberries)

    • Methanol (B129727) (HPLC grade)

    • Formic acid or Hydrochloric acid

    • Extraction solvent: Acidified methanol (e.g., methanol/water/formic acid, 70:30:1, v/v/v)[9] or methanol with 2% HCl[10]

    • Homogenizer (e.g., Ultra-Turrax)

    • Sonication bath

    • Centrifuge

    • Rotary evaporator

  • Protocol:

    • Homogenize the fruit sample (e.g., 5 g of frozen cranberries) in the extraction solvent (e.g., 50 mL).[11]

    • Sonicate the mixture for 20-30 minutes in an ultrasonic bath.[9]

    • Centrifuge the homogenate at 4000 x g for 15 minutes to pellet the solid material.

    • Carefully decant the supernatant.

    • Repeat the extraction process on the pellet to ensure complete recovery of anthocyanins.

    • Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

Purification by Solid-Phase Extraction (SPE)

Initial purification and concentration of the anthocyanin fraction can be achieved using solid-phase extraction.

  • Materials:

    • C18 SPE cartridges

    • Methanol

    • Acidified water (e.g., water with 0.1% formic acid)

    • Acidified methanol (e.g., methanol with 0.1% formic acid)

  • Protocol:

    • Condition the C18 SPE cartridge by passing methanol followed by acidified water.

    • Load the concentrated crude extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanin fraction with acidified methanol.

    • Evaporate the solvent from the eluted fraction.

Isolation by Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound, semi-preparative HPLC is the method of choice.

  • Instrumentation and Conditions:

    • HPLC System: A semi-preparative HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

    • Column: A C18 reversed-phase column suitable for preparative separations.

    • Mobile Phase A: Acidified water (e.g., 5% formic acid in water).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic compounds. The specific gradient profile should be optimized based on analytical HPLC runs.

    • Detection: Monitor the elution at the characteristic absorbance maximum for anthocyanins, around 520 nm.

    • Fraction Collection: Collect the fractions corresponding to the peak of this compound.

  • Protocol:

    • Dissolve the purified anthocyanin fraction from SPE in a minimal amount of Mobile Phase A.

    • Inject the sample onto the semi-preparative HPLC column.

    • Run the gradient elution program and monitor the chromatogram at 520 nm.

    • Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical standard if available.

    • Combine the collected fractions and remove the solvent under vacuum.

Quantification by Analytical HPLC

Accurate quantification of this compound is performed using analytical HPLC with a DAD or UV-Vis detector.

  • Instrumentation and Conditions:

    • HPLC System: An analytical HPLC system with a DAD or UV-Vis detector.

    • Column: A C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase and Gradient: Similar to the preparative method but optimized for analytical separation.

    • Detection: 520 nm.

    • Standard: A certified reference standard of this compound.

  • Protocol:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared fruit extract and determine the peak area for this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

G Fruit Fruit Sample (e.g., Cranberries) Homogenization Homogenization in Acidified Methanol Fruit->Homogenization Extraction Sonication & Centrifugation Homogenization->Extraction Crude_Extract Crude Anthocyanin Extract Extraction->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Purified_Fraction Purified Anthocyanin Fraction SPE->Purified_Fraction Prep_HPLC Semi-Preparative HPLC Purified_Fraction->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound Analysis Quantification (Analytical HPLC) & Structural Confirmation (MS, NMR) Isolated_Compound->Analysis

Workflow for the isolation and analysis of this compound.

Signaling Pathways and Biological Activities

Anthocyanins, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. While research specifically on this compound is ongoing, the activities of closely related anthocyanins and anthocyanin-rich extracts provide strong indications of its potential mechanisms of action.

Anti-inflammatory Effects via NF-κB Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[13] Anthocyanins have been shown to inhibit NF-κB activation, thereby downregulating the inflammatory response.[10][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_p->NFkB IκB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Peonidin This compound Peonidin->IKK Inhibition DNA DNA NFkB_n->DNA Binding Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Modulation of the NF-κB inflammatory pathway by this compound.
Antioxidant Effects via Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[14] Oxidative stress or the presence of activators like certain flavonoids can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to move to the nucleus and activate the Antioxidant Response Element (ARE), leading to the production of antioxidant enzymes.[14][16]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Peonidin This compound Peonidin->Keap1_Nrf2 Induces Dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binding Antioxidant_Enzymes Antioxidant Enzyme Production ARE->Antioxidant_Enzymes

Activation of the Nrf2 antioxidant pathway by this compound.
Modulation of MAPK/ERK Signaling

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial in regulating cellular processes like proliferation, differentiation, and survival.[17][18][19] Dysregulation of this pathway is implicated in various diseases, including cancer. Anthocyanins have been reported to modulate the MAPK/ERK pathway, suggesting a potential role in chemoprevention and therapy.[20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Peonidin This compound Peonidin->Raf Modulation Peonidin->MEK Modulation Transcription_Factors Transcription Factors ERK_n->Transcription_Factors Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Potential modulation of the MAPK/ERK signaling pathway.

Conclusion

This compound stands out as a significant anthocyanin in various fruits, particularly cranberries, with promising bioactive potential. The methodologies outlined in this guide provide a robust framework for its extraction, isolation, and quantification, enabling further research into its specific biological activities. The potential modulation of key signaling pathways such as NF-κB, Nrf2, and MAPK/ERK underscores its relevance for the development of novel therapeutic and nutraceutical applications. Further focused studies on pure this compound are warranted to fully elucidate its mechanisms of action and validate its health benefits.

References

Spectroscopic Profile of Peonidin 3-galactoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Peonidin 3-galactoside, a prominent anthocyanin found in various fruits and vegetables. The information presented is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering a detailed look at its structural and analytical characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the molecular structure of this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound (600 MHz, CD₃OD)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.99sH-4
8.20dd6.6, 2.4H-6'
8.18d1.8H-2'
7.02d8.4H-5'
6.89d1.2H-8
6.62d1.8H-6
5.28d7.8H-1''
4.00s3'-OCH₃
3.97-3.98mGalactose moiety
3.95d3.6Galactose moiety
3.77-3.80mGalactose moiety
3.68-3.71dd9.6, 3.0Galactose moiety

Table 2: ¹³C NMR Spectroscopic Data of this compound (150 MHz, CD₃OD)

Chemical Shift (δ) ppmAssignment
170.5C-5
163.9C-7
159.2C-9
157.7C-2
156.5C-4'
149.4C-3'
145.5C-3
137.0C-1'
128.7C-6'
121.0C-10
117.6C-5'
115.3C-2'
113.5C-4
104.4C-1''
103.4C-8
95.3C-6
77.8Galactose moiety
75.0Galactose moiety
72.2Galactose moiety
70.1Galactose moiety
62.4Galactose moiety
56.93'-OCH₃
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniquePrecursor Ion (m/z)Major Fragment Ions (m/z)Ionization Mode
LC-ESI-QTOF463.1240 [M]⁺301.0718, 286.0499, 258.0557, 201.0575Positive
LC-ESI-QTOF461.1084 [M-2H]⁻298.0497, 283.0263, 299.0579, 255.0311Negative
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the characteristic absorption of light by the conjugated system of the anthocyanin. The maximum absorption wavelength (λmax) for 3-O-glycosylated anthocyanins like this compound is typically observed in the range of 505-520 nm.[1]

Table 4: UV-Vis Spectroscopic Data of this compound

Solvent Systemλmax (nm)
Acidified Methanol (B129727)~520

Experimental Protocols & Workflows

The following sections detail the methodologies for obtaining the spectroscopic data presented above and include visual workflows.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of this compound is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation extraction Extraction from Plant Material purification Purification (e.g., HPLC) extraction->purification nmr NMR (1H, 13C) purification->nmr ms MS (LC-MS) purification->ms uv_vis UV-Vis purification->uv_vis structure Structure Elucidation nmr->structure identity Compound Identity Confirmation ms->identity quantification Quantification uv_vis->quantification structure->identity

Spectroscopic analysis workflow for this compound.
Detailed Experimental Protocols

2.2.1 Sample Preparation: Extraction and Purification

  • Extraction: Plant material is ground and extracted with an acidified solvent, typically methanol or ethanol (B145695) with a small percentage of hydrochloric or formic acid, to ensure the stability of the anthocyanin flavylium (B80283) cation.

  • Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound.

2.2.2 NMR Spectroscopy

  • Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 600 MHz).

  • Data Acquisition: Standard pulse sequences are used to obtain one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra for complete structural assignment.

2.2.3 Mass Spectrometry

  • Instrumentation: Analysis is performed using a liquid chromatography system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

  • Chromatography: The sample is injected onto a reverse-phase column (e.g., C18) and eluted with a gradient of acidified water and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Analysis: Mass spectra are acquired in both positive and negative electrospray ionization (ESI) modes to determine the molecular ion and fragmentation patterns.

2.2.4 UV-Vis Spectroscopy

  • Sample Preparation: A solution of known concentration of this compound is prepared in an appropriate solvent, often acidified methanol.

  • Instrumentation: A UV-Vis spectrophotometer is used to scan the absorbance of the sample over a wavelength range of 200-800 nm.

  • Data Acquisition: The wavelength of maximum absorbance (λmax) in the visible region is recorded. For quantitative analysis, the pH differential method can be employed, measuring absorbance at both pH 1.0 and 4.5.[2]

Biosynthesis and Signaling Pathway

This compound is synthesized in plants via the flavonoid biosynthesis pathway. While specific signaling pathways for this compound are still under investigation, it is known that the closely related Peonidin 3-glucoside is involved in processes like osteoblast differentiation and the suppression of inflammatory responses through the NLRP3 inflammasome pathway.[3][4]

G phenylalanine Phenylalanine coumaroyl_coa p-Coumaroyl-CoA phenylalanine->coumaroyl_coa PAL, C4H, 4CL naringenin_chalcone Naringenin Chalcone coumaroyl_coa->naringenin_chalcone CHS naringenin Naringenin naringenin_chalcone->naringenin CHI dihydroquercetin Dihydroquercetin naringenin->dihydroquercetin F3H, F3'H cyanidin (B77932) Cyanidin dihydroquercetin->cyanidin DFR, ANS peonidin Peonidin cyanidin->peonidin OMT peonidin_3_galactoside This compound peonidin->peonidin_3_galactoside UFGT

Generalized anthocyanin biosynthesis pathway leading to this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The detailed data and protocols can serve as a valuable resource for its identification, quantification, and further investigation into its biological activities.

References

Peonidin 3-galactoside in Berry Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin 3-galactoside is an O-glycosylated anthocyanin, a class of flavonoid compounds responsible for the vibrant red, purple, and blue pigmentation in many fruits, particularly berries. As a specific glycoside of the anthocyanidin peonidin, its presence and concentration are variable across different berry genera and species. This technical document provides a comprehensive overview of this compound, focusing on its quantitative distribution in various berry species, detailed analytical protocols for its extraction and quantification, and its role in modulating key cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug development exploring the therapeutic potential of this compound.

Quantitative Distribution of this compound in Berries

The concentration of this compound varies significantly among berry species, influenced by factors such as cultivar, maturity, and environmental conditions. Berries of the Vaccinium genus, such as cranberries and blueberries, are notable sources. The following table summarizes quantitative data from scientific literature.

Berry Species (Genus)Common NameThis compound ContentReference(s)
Vaccinium macrocarponCranberry1.01–64.71 μg/mL (in extracts)[1]
Vaccinium sp.Generic Huckleberry131.3–310.3 mg/100 g dm[2]
Vaccinium corymbosumHighbush Blueberry1.46 mg/100g FW[3]
Vaccinium angustifoliumLowbush Blueberry1.81 mg/100g FW[3]
Vaccinium myrtillusBilberry / Wild Blueberry0.43 mg/100g FW[3]

Note: Content values are reported as found in the source literature. Units may vary (e.g., mg/100g dry matter (dm), mg/100g fresh weight (FW), or concentration in extract (μg/mL)). Direct comparison requires careful consideration of the sample preparation and moisture content.

Experimental Protocols for Analysis

The accurate identification and quantification of this compound from complex berry matrices require robust analytical methodologies. The following sections detail a generalized workflow from sample preparation to instrumental analysis, based on established protocols.

Extraction and Purification

Objective: To efficiently extract anthocyanins from the berry matrix while minimizing degradation and removing interfering substances like sugars and organic acids.

Protocol: Solid-Phase Extraction (SPE) based method

  • Sample Homogenization: Freeze-dry fresh berry samples to remove water and grind into a fine powder. Weigh approximately 1-5 grams of the powdered sample into a centrifuge tube.

  • Solvent Extraction:

    • Add 10 mL of an acidified methanol (B129727) solution (e.g., methanol with 0.1-2.0% formic or hydrochloric acid) to the sample.

    • Sonicate the mixture for 15-30 minutes in a water bath, followed by shaking or vortexing to ensure thorough extraction.

    • Centrifuge the mixture at 4000-8000 x g for 10-15 minutes at 4°C.

    • Carefully collect the supernatant. The pellet can be re-extracted to ensure exhaustive recovery of anthocyanins.

  • Purification by Solid-Phase Extraction (SPE):

    • Cartridge: Use a C18 SPE cartridge.

    • Conditioning: Condition the cartridge by passing methanol followed by acidified water (e.g., water with 0.01% HCl).

    • Loading: Load the crude anthocyanin extract (supernatant) onto the conditioned cartridge. Anthocyanins will adsorb to the C18 stationary phase.

    • Washing: Wash the cartridge with acidified water to remove highly polar impurities like sugars and organic acids. A subsequent wash with a non-polar solvent like ethyl acetate (B1210297) can remove less polar, non-anthocyanin polyphenols.

    • Elution: Elute the purified anthocyanins from the cartridge using acidified methanol.

  • Final Preparation:

    • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in a known, precise volume of a suitable solvent (e.g., mobile phase A or a water/methanol mixture with 0.1% formic acid) for instrumental analysis.

    • Filter the final solution through a 0.22 µm syringe filter into a UPLC or HPLC vial.

UPLC-MS/MS Quantification

Objective: To separate, identify, and quantify this compound using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry.

Instrumentation and Conditions:

  • System: UPLC coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of solvent B (e.g., 5%), linearly increasing to a high percentage (e.g., 30-95%) over several minutes to elute compounds of increasing hydrophobicity, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 35 - 40°C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transition for this compound:

    • Precursor Ion (Q1): m/z 463.1 (corresponding to [M]⁺ of this compound).[3]

    • Product Ion (Q3): m/z 301.1 (corresponding to the Peonidin aglycone fragment after neutral loss of the galactose moiety).[3]

  • Instrument Settings: Capillary voltage (e.g., 3.0-4.5 kV), source temperature (e.g., 120-150°C), and collision energies should be optimized for the specific instrument to achieve maximum sensitivity for the target transition.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and key signaling pathways modulated by anthocyanins, including this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis s1 Berry Sample (Fresh/Frozen) s2 Lyophilization & Grinding s1->s2 s3 Solvent Extraction (Acidified Methanol) s2->s3 s4 Centrifugation s3->s4 p1 Crude Extract (Supernatant) s4->p1 p2 C18 SPE Cartridge Loading p1->p2 p3 Wash (Sugars, Acids etc.) p2->p3 p4 Elution of Anthocyanins p3->p4 a1 Purified Extract p4->a1 a2 Dry & Reconstitute a1->a2 a3 UPLC-MS/MS Injection a2->a3 a4 Quantification (MRM) a3->a4

Caption: Analytical workflow for this compound from berries.

Biological Activity and Signaling Pathways

Anthocyanins, as a class, are potent bioactive molecules that exert antioxidant and anti-inflammatory effects. While specific data for this compound is limited, it is presumed to act through pathways common to other anthocyanins.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6). Anthocyanins can suppress this activation.[2][4]

G stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) ikb_kinase IKK Activation stimuli->ikb_kinase ikb_deg IκBα Degradation ikb_kinase->ikb_deg nfkb_active Active NF-κB ikb_deg->nfkb_active nfkb_complex NF-κB / IκBα (Inactive Complex) nfkb_complex->ikb_deg  releases nucleus Nuclear Translocation nfkb_active->nucleus transcription Pro-inflammatory Gene Transcription nucleus->transcription antho Anthocyanins (this compound) antho->ikb_kinase antho->nucleus

Caption: Anthocyanin-mediated inhibition of the NF-κB pathway.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound by its inhibitor Keap1, which facilitates its degradation. Oxidative stress or the presence of activators like anthocyanins disrupts this interaction. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes, including antioxidant enzymes like Heme Oxygenase-1 (HO-1) and SOD.[4][5]

G antho Anthocyanins (this compound) nrf2_keap1 Nrf2 / Keap1 (Inactive Complex) antho->nrf2_keap1 inhibits degradation ros Oxidative Stress (ROS) ros->nrf2_keap1 inhibits degradation degradation Proteasomal Degradation nrf2_keap1->degradation Keap1-mediated nrf2_free Nrf2 Release nrf2_keap1->nrf2_free nucleus Nuclear Translocation nrf2_free->nucleus are Nrf2-ARE Binding nucleus->are genes Antioxidant Gene Transcription (HO-1, SOD etc.) are->genes

Caption: Activation of the Nrf2 antioxidant pathway by anthocyanins.

References

Peonidin 3-galactoside: A Technical Overview of its Function in Plant Pigmentation and Defense

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peonidin (B1209262) 3-galactoside is an anthocyanin, a class of water-soluble flavonoid pigments responsible for many of the red, purple, and blue colors observed in plant tissues.[1][2][3] As a glycoside of peonidin, it is derived from the more common anthocyanidin, cyanidin (B77932), through O-methylation.[4][5] This compound is not merely a pigment; it plays a significant role in the plant's interaction with its environment, contributing to both pollination and defense against a variety of biotic and abiotic stressors.[4][6][7] Its potent antioxidant properties and involvement in complex signaling networks make it a molecule of significant interest to researchers in plant science, agriculture, and pharmacology.[4][8] This technical guide provides an in-depth examination of the biosynthesis, regulatory mechanisms, and physiological roles of peonidin 3-galactoside, supplemented with experimental protocols and quantitative data.

Biosynthesis of this compound

The creation of this compound is a multi-step enzymatic process that is a branch of the broader phenylpropanoid and flavonoid biosynthetic pathways. The pathway begins with the amino acid phenylalanine and proceeds through several key intermediates to produce the core anthocyanidin structure, which is then modified to yield the final molecule.[5][6][9]

  • General Phenylpropanoid Pathway : The process starts with the conversion of phenylalanine to 4-coumaroyl-CoA by a series of enzymes including Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[5][9]

  • Chalcone (B49325) Synthesis : Chalcone Synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.[5]

  • Flavanone (B1672756) and Dihydroflavonol Formation : Chalcone Isomerase (CHI) converts naringenin chalcone to the flavanone naringenin. Subsequently, Flavanone 3-Hydroxylase (F3H) and Flavonoid 3'-Hydroxylase (F3'H) act to produce dihydroquercetin (DHQ), a critical precursor for cyanidin-based anthocyanins.[6][9]

  • Anthocyanidin Synthesis : Dihydroflavonol 4-Reductase (DFR) reduces DHQ to leucocyanidin (B1674801). Anthocyanidin Synthase (ANS), also known as Leucoanthocyanidin Dioxygenase (LDOX), then oxidizes leucocyanidin to form the unstable colored anthocyanidin, cyanidin.[5][6][10]

  • Formation of Peonidin : The key step differentiating peonidin from cyanidin is the methylation at the 3'-hydroxyl group of the B-ring. This reaction is catalyzed by an O-Methyltransferase (OMT).[5][6]

  • Glycosylation : In the final step, a galactose moiety from UDP-galactose is attached to the 3-hydroxyl group of the peonidin aglycone. This glycosylation, performed by a galactosyltransferase, yields the more stable and water-soluble this compound.[5]

G Biosynthesis Pathway of this compound cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid & Anthocyanin Pathway cluster_modification Specific Modifications Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS (+ 3x Malonyl-CoA) Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Peonidin Peonidin Cyanidin->Peonidin OMT Peonidin_3_galactoside This compound Peonidin->Peonidin_3_galactoside Galactosyl- transferase

Biosynthesis Pathway of this compound.

Role in Plant Pigmentation

This compound contributes to the purplish-red hues in a variety of plant tissues, including flowers, fruits, and leaves.[4] The color imparted by anthocyanins is highly dependent on the pH of the vacuole where they accumulate; peonidin is typically cherry-red at a low pH, transitioning to red-purple and finally deep blue at neutral to alkaline pH.[1][4] This pigmentation serves several ecological functions:

  • Attraction of Pollinators and Seed Dispersers : The vibrant colors produced by this compound in flowers and fruits act as visual cues to attract insects and animals, facilitating pollination and seed dispersal.[6]

The concentration of this compound can vary significantly between different plant species and even cultivars.

Table 1: Quantitative Occurrence of this compound in Various Fruits

Plant Species Cultivar/Type Concentration (mg/100 g fresh weight) Reference
Highbush Blueberry (Vaccinium corymbosum) - 0.906 [2]
Lowbush Blueberry (Vaccinium angustifolium) - 0.500 - 2.768 [2]
Huckleberry (Vaccinium membranaceum) 'Rubel' Identified as present, specific quantity not stated [11]

| Cranberry (Vaccinium macrocarpon) | - | Rich in peonidin, specific galactoside form mentioned |[1] |

Role in Plant Defense

This compound is a key component of the plant's defense arsenal, providing protection against both abiotic and biotic threats.[4][7]

Abiotic Stress Response
  • UV and High Light Protection : Anthocyanins, including this compound, accumulate in epidermal tissues where they act as a "sunscreen," absorbing excess ultraviolet (UV) and high-energy visible light. This shields the underlying photosynthetic machinery from photo-oxidative damage.[4][6][12]

  • Antioxidant Activity : A primary defense function is the scavenging of reactive oxygen species (ROS) generated during periods of stress.[4][12] The phenolic structure of peonidin allows it to donate electrons or hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.[8][13] The glycosylation to form this compound enhances the molecule's stability, although it may slightly reduce its radical scavenging activity compared to the aglycone.[14][15]

Table 2: Antioxidant Activity of Peonidin and Related Anthocyanins

Assay Compound Result Unit Reference
Peroxynitrite Scavenging This compound Higher reactivity than cyanidin 3-glucoside and others Relative Ranking [14]
Superoxide Radical Scavenging Peonidin (aglycone) Lower activity than delphinidin, petunidin, cyanidin Relative Ranking [14]
FRAP Peonidin 3-glucoside* 0.9 - 5.2 µmol of Trolox equivalents/µmol [13]
ORAC Peonidin 3-glucoside* 5.92 ± 0.52 µmol TE/µmol [13]

Note: Data for this compound is limited; values for the closely related peonidin 3-glucoside are presented as a reference.

Biotic Stress Response
  • Pathogen Resistance : The accumulation of this compound has been associated with enhanced resistance to certain fungal and bacterial pathogens.[4][7] These compounds can exhibit direct antimicrobial activity and can also be integrated into the cell wall, creating a more robust physical barrier against pathogen invasion.[4]

  • Herbivore Deterrence : The pigmentation provided by anthocyanins can act as a visual deterrent to herbivores, signaling the potential presence of unpalatable or toxic compounds.[4]

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli.[6]

  • Environmental Triggers : Factors such as high light intensity, UV radiation, cold temperatures, and pathogen attack are potent inducers of anthocyanin biosynthesis.[6][16][17]

  • Hormonal Control : Plant hormones, particularly Abscisic Acid (ABA) and Jasmonates (JA), play a crucial role in mediating stress responses that lead to anthocyanin production.[18][19] For example, elevated ABA levels during drought stress can trigger a signaling cascade that activates anthocyanin synthesis.[4]

  • Transcriptional Regulation : The central regulatory hub for anthocyanin biosynthesis is the MYB-bHLH-WD40 (MBW) transcriptional complex.[4] Stress signals converge on this complex, which then binds to the promoters of the biosynthetic genes (e.g., CHS, DFR, ANS), activating their transcription and leading to the accumulation of this compound.[4][6]

G Generalized Stress-Response Signaling Pathway cluster_stress Environmental Stimuli cluster_signaling Intracellular Signaling cluster_response Physiological Response UV_Light High Light / UV Hormones Plant Hormones (ABA, JA) UV_Light->Hormones Pathogen Pathogen Attack Pathogen->Hormones Drought Drought / Cold Drought->Hormones MBW_Complex MYB-bHLH-WD40 Complex Activation Hormones->MBW_Complex Biosynthesis Upregulation of Anthocyanin Biosynthesis Genes MBW_Complex->Biosynthesis P3G_Accumulation This compound Accumulation Biosynthesis->P3G_Accumulation Defense Pigmentation & Defense (ROS Scavenging, UV Shielding) P3G_Accumulation->Defense

Stress-induced signaling leading to anthocyanin production.

Experimental Methodologies

The study of this compound involves several key experimental techniques for its extraction, identification, quantification, and functional characterization.

Extraction and Quantification Protocol: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying anthocyanins from plant extracts.[11][20]

  • Objective : To quantify the concentration of this compound in a plant sample.

  • Materials :

    • Lyophilized plant tissue (e.g., berry skin).

    • Extraction solvent: Acidified methanol (B129727) (e.g., methanol with 1% HCl or 5% formic acid).

    • HPLC system with a C18 column and a Diode Array Detector (DAD) or UV/Vis detector.

    • Mobile phases: (A) Acidified water (e.g., 5% formic acid in water), (B) Acetonitrile or Methanol.

    • This compound analytical standard.[21]

  • Procedure :

    • Extraction : Homogenize the lyophilized plant tissue with the extraction solvent. Sonicate or vortex the mixture and then centrifuge to pellet solid debris. Collect the supernatant. Repeat the extraction on the pellet to ensure complete recovery.

    • Filtration : Filter the pooled supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC injection.

    • HPLC Analysis : Inject the filtered extract into the HPLC system. Use a gradient elution program, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the different phenolic compounds.

    • Detection : Monitor the elution at a wavelength of approximately 520 nm, which is the absorbance maximum for anthocyanins.[12][20]

    • Quantification : Create a standard curve using serial dilutions of the this compound analytical standard. Compare the peak area of the sample to the standard curve to determine its concentration.

G General Workflow for Anthocyanin Quantification A 1. Plant Tissue (e.g., Freeze-dried berry powder) B 2. Extraction (Acidified Methanol) A->B C 3. Centrifugation & Filtration (Remove solids, filter through 0.45µm) B->C D 4. HPLC-DAD Analysis (C18 column, detection at 520 nm) C->D E 5. Peak Identification (Compare retention time to standard) D->E F 6. Quantification (Integrate peak area, compare to standard curve) E->F

Workflow for extraction and quantification of anthocyanins.
Functional Assay Protocol: DPPH Radical Scavenging Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to assess the in vitro antioxidant capacity of compounds like this compound.[8][13]

  • Objective : To measure the ability of this compound to scavenge the stable DPPH free radical.

  • Materials :

    • This compound sample or plant extract.

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Methanol or appropriate solvent.

    • Trolox or Ascorbic Acid (positive controls).

    • 96-well microplate.

    • Spectrophotometer or microplate reader capable of measuring absorbance at ~517 nm.

  • Procedure :

    • Preparation : Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the this compound sample and the positive control (e.g., Trolox).

    • Reaction : In a 96-well plate, add a specific volume of the sample or standard to a fixed volume of the DPPH solution. For the blank, use methanol instead of the sample.

    • Incubation : Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes). The DPPH solution will change from purple to yellow/colorless in the presence of an antioxidant.

    • Measurement : Measure the absorbance of each well at approximately 517 nm.

    • Calculation : Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • IC50 Value : The results can be expressed as the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

This compound is a multifunctional molecule that is integral to a plant's survival and reproductive success. Its role extends from providing the vibrant colors necessary for attracting pollinators to acting as a robust defense agent against a wide array of environmental stresses. Through its ability to absorb harmful UV radiation and neutralize damaging reactive oxygen species, it provides essential protection at a cellular level. The regulation of its biosynthesis via complex signaling networks allows the plant to produce this compound precisely when and where it is needed most.

For researchers and drug development professionals, understanding the structure-function relationship of this compound and its potent antioxidant properties offers opportunities for developing novel nutraceuticals and therapeutic agents. Future research should focus on elucidating the specific protein targets of this molecule in plant defense signaling, exploring the synergistic effects with other phytochemicals, and further investigating its stability and bioavailability for potential human health applications.

References

Peonidin 3-galactoside: A Technical Guide to its Bioactivity and Potential Health Benefits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-galactoside is an anthocyanin, a subclass of flavonoids, which are naturally occurring phenolic compounds. Anthocyanins are responsible for the red, purple, and blue pigments in many fruits and vegetables.[1][2][3] As a glycoside of peonidin, peonidin 3-galactoside is composed of the aglycone peonidin linked to a galactose sugar moiety. While research has extensively focused on other anthocyanins like cyanidin (B77932) 3-glucoside and peonidin 3-glucoside, emerging evidence suggests that this compound possesses a range of bioactive properties with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's health benefits, focusing on its antioxidant, anti-inflammatory, and anticancer activities, and details the experimental protocols used to elucidate these effects.

Antioxidant Bioactivity

The antioxidant capacity of anthocyanins is a cornerstone of their health-promoting effects. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.

Quantitative Data on Antioxidant Capacity

Direct quantitative antioxidant data for this compound is limited in the readily available scientific literature. However, data from closely related peonidin derivatives, particularly from purple sweet potato, provide valuable insights into its potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for the antioxidant activity of various peonidin-based anthocyanins.

CompoundAssayIC50 Value (µg/mL)Source
Peonidin derivative (P1)DPPH radical scavenging61.07[4]
Peonidin derivative (P2)DPPH radical scavenging47.22[4]
Peonidin derivative (P3)DPPH radical scavenging37.52[4]
Peonidin derivative (P4)DPPH radical scavenging26.71[4]
Peonidin derivative (P5)DPPH radical scavenging28.76[4]
Peonidin derivative (P1)Superoxide anion scavenging57.88[4]
Peonidin derivative (P2)Superoxide anion scavenging45.14[4]
Peonidin derivative (P3)Superoxide anion scavenging37.08[4]
Peonidin derivative (P4)Superoxide anion scavenging29.05[4]
Peonidin derivative (P5)Superoxide anion scavenging30.62[4]

Note: P1-P5 are different peonidin-based anthocyanin monomers isolated from purple sweet potato.

Experimental Protocols for Antioxidant Capacity Assays

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the this compound solution or control.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Data Analysis:

    • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P3G This compound Stock Solution Mix Mix P3G/Control with DPPH Solution (1:1 ratio in 96-well plate) P3G->Mix DPPH DPPH Solution (0.1 mM in Methanol) DPPH->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 G P3G This compound MAPKK MAPKK P3G->MAPKK Inhibits? Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Leads to

References

The Metabolic Odyssey of Peonidin 3-galactoside: A Technical Guide to its Fate in Humans and Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peonidin (B1209262) 3-galactoside, a prominent anthocyanin found in various colored fruits and vegetables, is gaining significant attention for its potential health benefits. Understanding its metabolic fate is paramount for elucidating its mechanisms of action and for the development of functional foods and nutraceuticals. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Peonidin 3-galactoside in both human and animal models. We present a synthesis of the current quantitative data, detailed experimental protocols for in vivo and in vitro studies, and visual representations of its metabolic pathways and relevant cellular signaling cascades. This document serves as an in-depth resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Introduction

Anthocyanins, the water-soluble pigments responsible for the red, purple, and blue hues of many plants, are a subclass of flavonoids recognized for their antioxidant and anti-inflammatory properties. This compound is a significant dietary anthocyanin, and its biological activities are intrinsically linked to its bioavailability and metabolic transformation within the body. This guide delves into the complex journey of this compound from ingestion to its systemic effects, providing a detailed examination of its metabolic pathway, pharmacokinetic profile, and interaction with key cellular signaling networks.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The bioavailability of this compound, like other anthocyanins, is relatively low and subject to significant inter-individual variation. Its metabolic journey involves enzymatic and microbial transformations in the gastrointestinal tract, liver, and other tissues.

Absorption

Following oral ingestion, a small portion of this compound can be absorbed intact from the stomach and small intestine. However, the majority undergoes transformation before and after absorption.

Metabolism

The metabolism of this compound is a multi-step process involving deglycosylation, phase I and phase II enzymatic reactions, and extensive degradation by the gut microbiota.

  • Deglycosylation: In the small intestine, brush border enzymes can hydrolyze the glycosidic bond, releasing the aglycone, peonidin.

  • Phase I and II Metabolism: A key metabolic transformation of the parent compound, cyanidin (B77932) 3-galactoside, is methylation by catechol-O-methyltransferase (COMT) to form this compound.[1] Once absorbed, this compound and its aglycone can undergo further phase II metabolism, primarily in the liver and intestinal cells. This includes glucuronidation and sulfation, which increases their water solubility and facilitates excretion.[1]

  • Gut Microbiota Metabolism: A significant portion of ingested this compound that is not absorbed in the upper gastrointestinal tract reaches the colon. Here, the gut microbiota plays a crucial role in its degradation, breaking down the flavonoid structure into smaller phenolic acids and their derivatives.[1]

Distribution

Studies in animal models have demonstrated that anthocyanins and their metabolites are distributed to various tissues. Notably, a recent study in rats has shown that both cyanidin 3-O-β-galactoside and its methylated metabolite, Peonidin 3-O-galactoside, can cross the blood-brain barrier, suggesting a potential for neuroprotective effects.[1]

Excretion

The metabolites of this compound, including its conjugated forms and microbially-derived phenolic acids, are primarily excreted in the urine and feces.[2][3]

Quantitative Data on the Metabolic Fate of this compound and Related Anthocyanins

The following tables summarize the available quantitative data on the pharmacokinetics of this compound and its precursor, cyanidin 3-galactoside, in animal and human studies. It is important to note that specific pharmacokinetic data for this compound in humans is limited, and much of the available information is derived from studies on cyanidin glycosides.

Table 1: Pharmacokinetic Parameters of Cyanidin 3-O-β-galactoside (Cy3Gal) and its Metabolite Peonidin 3-O-galactoside (Peo3Gal) in Rats Following a Single Oral Dose (300 mg/kg) of Cy3Gal [1]

CompoundCmax (ng/mL)Tmax (h)T½ (h)CL/F (L/h/kg)
Cy3Gal2967.29 ± 556.710.250.77 ± 0.05101.84 ± 23.90

Data presented as mean ± standard deviation.

Table 2: Concentration of Anthocyanins and their Metabolites in Human Serum and Urine Following Consumption of Chokeberry Extract [4]

AnalyteSerum Concentration (nmol/L) at 2hUrine Concentration (nmol/L) at 4-5h
Total Anthocyanins & Metabolites591.7 (range: 197.3–986.1)17,900 (range: 14,900–20,900)
Cyanidin 3-galactoside390.6 (range: 119.4–661.9)9,900 (range: 7,200–12,600)

Values are averages with ranges in parentheses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic fate of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol is adapted from methodologies used for studying anthocyanin pharmacokinetics.[5][6][7][8][9][10][11][12][13]

  • Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. An acclimatization period of at least one week is required before the experiment.

  • Dosing: Animals are fasted overnight (12-18 hours) with free access to water before dosing. This compound is suspended in a vehicle such as 0.5% carboxymethylcellulose and administered as a single oral dose via gavage.

  • Sample Collection: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis. For tissue distribution studies, animals are euthanized at specific time points, and organs of interest (e.g., liver, kidney, brain, intestine) are harvested, weighed, and stored at -80°C. Urine and feces are collected over 24 or 48 hours using metabolic cages.

  • Sample Analysis: The concentration of this compound and its metabolites in plasma, tissue homogenates, urine, and feces is determined using a validated HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, area under the curve (AUC), half-life (T½), and clearance (CL).

In Vitro Digestion Model

This protocol simulates the physiological conditions of the human upper gastrointestinal tract.[14][15][16][17][18]

  • Materials:

    • Simulated Salivary Fluid (SSF)

    • Simulated Gastric Fluid (SGF) with pepsin

    • Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts

  • Procedure:

    • Oral Phase: The test sample containing this compound is mixed with SSF and incubated at 37°C for a short period (e.g., 2-5 minutes) with agitation to simulate mastication.

    • Gastric Phase: The pH of the mixture is adjusted to 2.0-3.0 with HCl, and SGF containing pepsin is added. The mixture is then incubated at 37°C for 1-2 hours with continuous agitation.

    • Intestinal Phase: The pH of the gastric digest is raised to 6.5-7.0 with NaHCO3. SIF containing pancreatin and bile salts is added, and the mixture is incubated at 37°C for 2 hours with agitation.

  • Sample Analysis: Aliquots are taken at the end of each phase, and the concentration of this compound and its degradation products is analyzed by HPLC-MS/MS to assess stability and transformation.

Caco-2 Cell Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) to model the intestinal epithelial barrier and assess the permeability of compounds.[19][20][21][22][23]

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • The culture medium is replaced with a transport buffer (e.g., Hank's Balanced Salt Solution) on both the apical (AP) and basolateral (BL) sides of the monolayer.

    • A solution of this compound is added to the donor chamber (typically the AP side to assess absorption).

    • Samples are collected from the receiver chamber (BL side) at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified by HPLC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Signaling Pathways and Experimental Workflows

This compound and its metabolites can exert their biological effects by modulating various cellular signaling pathways.

Metabolic Pathway of this compound

The following diagram illustrates the major metabolic transformations of this compound in the body.

Metabolic_Pathway cluster_ingestion Ingestion cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver (Phase II Metabolism) cluster_excretion Excretion This compound This compound Intact Absorption Intact Absorption This compound->Intact Absorption Deglycosylation Deglycosylation This compound->Deglycosylation Brush Border Enzymes Microbial Degradation Microbial Degradation This compound->Microbial Degradation Gut Microbiota Absorbed this compound Absorbed this compound Intact Absorption->Absorbed this compound Peonidin (Aglycone) Peonidin (Aglycone) Deglycosylation->Peonidin (Aglycone) Peonidin (Aglycone)->Microbial Degradation Gut Microbiota Absorbed Peonidin Absorbed Peonidin Peonidin (Aglycone)->Absorbed Peonidin Phenolic Acids Phenolic Acids Microbial Degradation->Phenolic Acids Urine & Feces Urine & Feces Phenolic Acids->Urine & Feces Glucuronidation/Sulfation Glucuronidation/Sulfation Absorbed this compound->Glucuronidation/Sulfation Methylation Methylation Absorbed this compound->Methylation Absorbed Peonidin->Glucuronidation/Sulfation Absorbed Peonidin->Methylation Conjugated Metabolites Conjugated Metabolites Glucuronidation/Sulfation->Conjugated Metabolites Methylation->Conjugated Metabolites Conjugated Metabolites->Urine & Feces

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Studies

The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study of this compound in an animal model.

InVivo_Workflow Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dose Administration (Oral Gavage) Dose Administration (Oral Gavage) Fasting->Dose Administration (Oral Gavage) Serial Blood Sampling Serial Blood Sampling Dose Administration (Oral Gavage)->Serial Blood Sampling Tissue Harvesting (Optional) Tissue Harvesting (Optional) Dose Administration (Oral Gavage)->Tissue Harvesting (Optional) Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma Separation->Sample Storage (-80°C) Tissue Harvesting (Optional)->Sample Storage (-80°C) Sample Extraction & Analysis (HPLC-MS/MS) Sample Extraction & Analysis (HPLC-MS/MS) Sample Storage (-80°C)->Sample Extraction & Analysis (HPLC-MS/MS) Pharmacokinetic Data Analysis Pharmacokinetic Data Analysis Sample Extraction & Analysis (HPLC-MS/MS)->Pharmacokinetic Data Analysis Results Interpretation Results Interpretation Pharmacokinetic Data Analysis->Results Interpretation

Caption: Workflow for an in vivo pharmacokinetic study.

Modulation of the NF-κB Signaling Pathway

Anthocyanins have been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[24][25][26][27][28][29][30] The following diagram illustrates the inhibitory effect of this compound metabolites on this pathway.

NFkB_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) IKK Activation IKK Activation Inflammatory Stimuli (e.g., TNF-α)->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Release NF-κB (p65/p50) Release IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Release NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB (p65/p50) Release->NF-κB Nuclear Translocation Gene Transcription Gene Transcription NF-κB Nuclear Translocation->Gene Transcription Pro-inflammatory Mediators (e.g., COX-2, iNOS) Pro-inflammatory Mediators (e.g., COX-2, iNOS) Gene Transcription->Pro-inflammatory Mediators (e.g., COX-2, iNOS) This compound Metabolites This compound Metabolites This compound Metabolites->IKK Activation Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The metabolic fate of this compound is a complex interplay of host and microbial processes that significantly influence its bioavailability and biological activity. While the parent glycoside has low systemic availability, its metabolites, including the aglycone peonidin and various phenolic acids, are found in circulation and may be responsible for the observed health benefits. This technical guide provides a foundational understanding of the ADME of this compound, supported by quantitative data and detailed experimental protocols. Further research, particularly human clinical trials with standardized interventions, is necessary to fully elucidate the pharmacokinetic profile and health effects of this promising dietary anthocyanin. The provided diagrams of metabolic and signaling pathways, along with experimental workflows, offer valuable tools for researchers in this field.

References

Methodological & Application

Application Note: Quantification of Peonidin 3-galactoside in Fruit Juices by HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peonidin (B1209262) 3-galactoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors of many fruits and vegetables. It is found in significant quantities in various berries, most notably cranberries and blueberries.[1][2] The quantification of peonidin 3-galactoside is crucial for quality control in the food and beverage industry, as well as for research into the potential health benefits of these compounds, which include antioxidant and anti-inflammatory properties. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of individual anthocyanins in complex matrices like fruit juices.[3][4]

Principle of the Method

This method utilizes reverse-phase HPLC (RP-HPLC) to separate anthocyanins from a fruit juice extract. A C18 column is commonly used for this purpose.[1][3] The separation is achieved by a gradient elution program using a binary mobile phase, typically consisting of an acidified aqueous solvent and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][5] The acidic conditions (often using formic or acetic acid) are essential to maintain the anthocyanins in their stable flavylium (B80283) cation form, which is red and readily detectable.[6]

Following separation on the column, the eluate passes through a Diode-Array Detector (DAD). The DAD measures absorbance across a range of wavelengths simultaneously, allowing for the specific detection of anthocyanins at their maximum absorbance wavelength (typically around 520 nm) and providing spectral information that aids in peak identification.[7] Quantification is performed by creating a calibration curve from external standards of this compound and comparing the peak area of the analyte in the sample to this curve.[1]

Detailed Experimental Protocol

This protocol provides a comprehensive procedure for the extraction and quantification of this compound in fruit juices.

1. Reagents and Materials

  • This compound analytical standard (≥95% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)[8]

  • Formic acid (or Acetic Acid, HPLC grade)

  • Phosphoric acid (optional, for mobile phase)[9]

  • Ultrapure water (18.2 MΩ·cm)

  • Hydrochloric acid (HCl)

  • Solid Phase Extraction (SPE) C18 cartridges (optional, for sample cleanup)

  • Syringe filters (0.45 µm, PTFE or nylon)

2. Instrumentation

  • HPLC system equipped with:

    • Binary pump

    • Autosampler

    • Column oven

    • Diode-Array Detector (DAD)[3]

  • Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][10]

  • pH meter

  • Sonicator

  • Centrifuge

  • Vortex mixer

3. Preparation of Solutions

  • Extraction Solvent (Acidified Methanol): Methanol containing 1% (v/v) HCl.

  • Mobile Phase A: 5% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: 100% Methanol or Acetonitrile.

  • Standard Stock Solution: Accurately weigh ~1.0 mg of this compound standard and dissolve in a known volume (e.g., 10 mL) of acidified methanol to create a stock solution of approximately 100 µg/mL. Store in the dark at -20°C.

  • Calibration Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase. A typical analytical range is 1.0 to 65 µg/mL.[1][8]

4. Sample Preparation

  • Homogenization: For juices with pulp, homogenize the sample thoroughly.

  • Extraction:

    • Mix 5 mL of the fruit juice sample with 5 mL of acidified methanol.[11]

    • Vortex the mixture for 2 minutes.

    • Sonicate the sample in an ice-cold water bath for 30 minutes to ensure complete extraction.[1][11]

    • Centrifuge the extract at 4000 rpm for 15 minutes.[11]

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection. For samples with high interference, an optional SPE cleanup step can be employed.

5. HPLC-DAD Conditions

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm.

  • Column Temperature: 35°C.[4]

  • Injection Volume: 10 - 20 µL.[9]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: 520 nm.

  • Gradient Elution Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0955
258020
306040
35955
40955

Note: This gradient is a typical starting point and should be optimized for the specific column and sample matrix.

6. Quantification and Data Analysis

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a linear calibration curve. The correlation coefficient (r²) should be ≥0.998.[1][8]

  • Sample Analysis: Inject the prepared fruit juice samples.

  • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the analytical standard.

  • Calculation: Calculate the concentration of this compound in the sample using the regression equation from the calibration curve and account for any dilution factors used during sample preparation.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the fruit type, cultivar, processing, and storage conditions.[12][13] The following table summarizes representative quantitative data from scientific literature.

Fruit Juice TypeThis compound Concentration / ContentMethod Performance NotesReference(s)
Blueberry (Commercial)10.1 ± 0.20 mg/L-[14]
Cranberry (Finnish)21.5% of total anthocyanins-[15]
Cranberry (General)Analytical Range: 1.01–64.71 µg/mLMethod Detection Limit (MDL): 0.013 µg/mL[1][8]
Blueberry (General)Identified as a major anthocyaninPeak 9 in a representative chromatogram.[16]

Experimental Workflow Diagram

Caption: HPLC-DAD Workflow for this compound Analysis.

References

Application Note: Quantification of Peonidin 3-galactoside in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the sensitive and selective quantification of Peonidin 3-galactoside, a bioactive anthocyanin, in various biological matrices including plasma, urine, and tissue. The method utilizes Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are outlined. Additionally, this document includes data presentation in structured tables for easy comparison and Graphviz diagrams to visualize the experimental workflows. This guide is intended for researchers, scientists, and professionals in the fields of pharmacology, toxicology, and drug development.

Introduction

This compound is a naturally occurring anthocyanin found in various fruits and vegetables, known for its antioxidant and potential health-promoting properties. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, bioavailability, and metabolism studies. LC-MS/MS offers the high sensitivity and selectivity required for the analysis of such compounds in complex biological matrices. This application note describes a robust and reliable LC-MS/MS method for the determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the biological matrix.

1.1. Plasma Sample Preparation (Solid-Phase Extraction - SPE)

Solid-Phase Extraction is recommended for plasma samples to ensure cleaner extracts and better recovery compared to protein precipitation.

  • Materials:

    • Oasis HLB SPE cartridges (or equivalent)

    • Methanol (B129727) (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Internal Standard (IS) working solution (e.g., Cyanidin-3-glucoside or Daidzin (B1669773) in methanol)

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 50 µL of the internal standard working solution and vortex briefly.

    • Acidify the plasma sample by adding 500 µL of 1% formic acid in water and vortex.

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the acidified plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of acidified methanol (0.1% formic acid).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile (B52724) with 0.1% formic acid).

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

1.2. Urine Sample Preparation (Dilute-and-Shoot)

For urine samples, a simple "dilute-and-shoot" approach is often sufficient.

  • Materials:

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Internal Standard (IS) working solution

    • Centrifuge

  • Protocol:

    • Thaw urine samples and centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

    • Take 100 µL of the supernatant and add 10 µL of the internal standard working solution.

    • Add 890 µL of 0.1% formic acid in water to achieve a 1:10 dilution.

    • Vortex thoroughly.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

1.3. Tissue Sample Preparation (Homogenization and Extraction)

  • Materials:

    • Homogenizer

    • Acidified extraction solvent (e.g., methanol or acetonitrile with 1% formic acid)

    • Internal Standard (IS) working solution

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Weigh approximately 100 mg of frozen tissue.

    • Add 1 mL of ice-cold acidified extraction solvent and 50 µL of the internal standard working solution.

    • Homogenize the tissue on ice until a uniform suspension is obtained.

    • Sonicate the homogenate for 15 minutes in a cold water bath.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

    • For exhaustive extraction, the pellet can be re-extracted with another 1 mL of the extraction solvent, and the supernatants pooled.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-40% B; 8-9 min: 40-95% B; 9-11 min: 95% B; 11.1-14 min: 5% B (re-equilibration)

2.2. Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

2.3. MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion ([M]⁺) and a characteristic product ion are monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 463.1301.110025
Cyanidin-3-glucoside (IS) 449.1287.110030
Daidzin (IS) 417.1255.110028

Note: Collision energy should be optimized for the specific instrument used. The provided values are a starting point.

Data Presentation

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound.

Table 1: Sample Preparation Method Overview

Biological MatrixRecommended MethodKey Steps
Plasma Solid-Phase Extraction (SPE)Acidification, SPE cleanup, Elution, Evaporation, Reconstitution
Urine Dilute-and-ShootCentrifugation, Dilution with IS
Tissue Homogenization & ExtractionHomogenization in acidified solvent with IS, Centrifugation, Evaporation, Reconstitution

Table 2: LC-MS/MS Method Parameters

ParameterValue
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase Water/Acetonitrile with 0.1% Formic Acid
Ionization Mode ESI+
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard Cyanidin-3-glucoside or Daidzin

Table 3: Expected Quantitative Performance (Literature-based)

ParameterPlasmaUrine
Linear Range 0.5 - 100 ng/mL1 - 500 ng/mL
LLOQ 0.5 ng/mL1 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Recovery (SPE) > 85%N/A

Visualizations

experimental_workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation cluster_tissue Tissue Sample Preparation p1 Plasma Sample + IS p2 Acidification p1->p2 p3 SPE Cleanup p2->p3 p4 Elution p3->p4 p5 Evaporation & Reconstitution p4->p5 lcms LC-MS/MS Analysis p5->lcms u1 Urine Sample u2 Centrifugation u1->u2 u3 Dilution + IS u2->u3 u3->lcms t1 Tissue Sample + IS t2 Homogenization t1->t2 t3 Centrifugation t2->t3 t4 Evaporation & Reconstitution t3->t4 t4->lcms data Data Analysis & Quantification lcms->data

Caption: Experimental workflow for the quantification of this compound.

lcms_analysis_flow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_inj Sample Injection lc_col C18 Reverse-Phase Separation lc_inj->lc_col ms_ion ESI+ Ionization lc_col->ms_ion ms_q1 Q1: Precursor Ion Selection (m/z 463.1) ms_ion->ms_q1 ms_q2 Q2: Collision-Induced Dissociation ms_q1->ms_q2 ms_q3 Q3: Product Ion Selection (m/z 301.1) ms_q2->ms_q3 ms_det Detector ms_q3->ms_det data_acq Data Acquisition System ms_det->data_acq Signal Acquisition

Caption: LC-MS/MS analysis workflow for this compound.

Discussion

The presented method provides a robust framework for the quantification of this compound in biological matrices. The choice of internal standard is critical for accuracy. While an isotopically labeled standard for this compound is ideal, it is not commercially available. Cyanidin-3-glucoside is a suitable alternative due to its structural similarity, while daidzin has also been successfully used.[1] Method validation, including the assessment of linearity, accuracy, precision, and matrix effects, should be performed in the specific biological matrix of interest to ensure reliable results. The provided protocols and parameters serve as a strong starting point for method development and validation. After oral administration, this compound is absorbed and can be detected in plasma and urine.[2][3] The concentration levels can vary significantly depending on the dosage and the individual's metabolism.

References

Application Notes and Protocols for the Extraction of Peonidin 3-galactoside from Cranberry Pomace

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranberry pomace, a primary byproduct of juice production, is a rich and often underutilized source of bioactive polyphenolic compounds, including anthocyanins. Among these, Peonidin (B1209262) 3-galactoside is a significant anthocyanin known for its antioxidant, anti-inflammatory, and potential anti-cancer properties. This document provides a detailed protocol for the extraction and preliminary purification of Peonidin 3-galactoside from cranberry pomace, intended for research and development purposes. The methodologies outlined are a synthesis of established laboratory procedures.

Peonidin and its glycosides have been shown to exert their biological effects through the modulation of key cellular signaling pathways. For instance, their anti-inflammatory effects are partly mediated by the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines.[1][2][3] In the context of oncology, peonidin derivatives can induce apoptosis in cancer cells through the intrinsic pathway and inhibit metastasis by downregulating matrix metalloproteinases via the MAPK/ERK pathway.[4][5][6]

Experimental Protocols

This section details a robust method for the extraction and enrichment of this compound from cranberry pomace. The protocol is divided into three main stages: Extraction, Clarification, and Purification.

Materials and Equipment
  • Raw Material: Freeze-dried or frozen cranberry pomace.

  • Solvents: Ethanol (B145695) (food grade), Methanol (B129727) (HPLC grade), Acetone, Hydrochloric acid (HCl), Acetic acid.

  • Reagents: Deionized water.

  • Equipment: Blender or homogenizer, rotary evaporator, centrifuge, pH meter, solid-phase extraction (SPE) cartridges (e.g., C18), semi-preparative HPLC system.

Extraction Protocol

This protocol is optimized for high recovery of anthocyanins, including this compound.

  • Preparation of Pomace: If using frozen pomace, thaw to room temperature. For both frozen and freeze-dried pomace, grind to a fine powder (<60 mesh) to increase the surface area for extraction.

  • Solvent Preparation: Prepare the extraction solvent. An effective solvent system is 50% aqueous ethanol acidified to pH 2 with hydrochloric acid.[5]

  • Extraction:

    • Combine the powdered cranberry pomace with the acidified ethanol solvent at a 1:5 ratio (e.g., 100 g of pomace to 500 mL of solvent).[5]

    • Homogenize the mixture thoroughly using a blender.

    • Transfer the slurry to a reaction vessel and heat to 80°C for 2 hours with continuous agitation.[5] This elevated temperature aids in the breakdown of cell walls and enhances the extraction of polyphenols.

  • Initial Separation:

    • After 2 hours, cool the mixture to room temperature.

    • Centrifuge the extract at 5000 rpm for 15 minutes to pellet the solid pomace residue.

    • Decant and collect the supernatant, which contains the crude anthocyanin extract.

Clarification and Solvent Removal
  • Filtration: Filter the supernatant through Whatman No. 1 filter paper to remove any remaining fine solid particles.

  • Solvent Evaporation: Concentrate the clarified extract using a rotary evaporator under vacuum at a temperature not exceeding 40°C to remove the ethanol. This step is crucial to prevent the degradation of heat-sensitive anthocyanins.

  • Reconstitution: Reconstitute the concentrated aqueous extract with deionized water to a known volume.

Purification by Solid-Phase Extraction (SPE)

This step enriches the anthocyanin fraction and removes sugars, organic acids, and other less polar compounds.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then acidified water (pH 2) through it.

  • Sample Loading: Load the reconstituted aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to elute sugars and other polar impurities.

  • Elution: Elute the anthocyanin fraction from the cartridge using acidified methanol. This fraction will be enriched with this compound and other cranberry anthocyanins.

  • Final Concentration: Evaporate the methanol from the eluted fraction under vacuum to yield a purified anthocyanin concentrate.

Isolation by Semi-Preparative HPLC (Optional)

For obtaining highly pure this compound for specific bioactivity assays, semi-preparative HPLC is recommended.

  • System Preparation: Use a C18 column and a gradient elution system with mobile phases typically consisting of acidified water and an organic solvent like methanol or acetonitrile.

  • Injection and Fraction Collection: Inject the purified anthocyanin concentrate. Collect fractions corresponding to the elution time of this compound, as determined by an analytical HPLC standard.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC with UV-Vis detection (at 520 nm for anthocyanins).

Data Presentation

The yield of anthocyanins from cranberry pomace is influenced by the extraction method and solvent system used. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Different Solvents for Anthocyanin Extraction from Cranberry Pomace

Solvent SystemTemperature (°C)Pressure (bar)Total Anthocyanin Yield (mg Cyanidin-3-glucoside equivalent/g dry weight)Reference
100% Ethanol40-140506.02 - 8.42[6]
70% Ethanol12050Not specified, but optimal for anthocyanins[6]
50% Ethanol (pH 2)80AmbientNot specified directly, but optimal for total polyphenols[5]
70% Acetone + 0.5% HClAmbientAmbientNot specified directly for anthocyanins, but highest for procyanidins[4]

Table 2: Major Anthocyanins Identified in Cranberry Pomace Extracts

AnthocyaninTypical AbundanceReference
Cyanidin-3-galactosideMajor[6][7]
Cyanidin-3-arabinosideMajor[6][7]
Peonidin-3-galactoside Major [6][7]
Peonidin-3-arabinosideMajor[6]
Cyanidin-3-glucosideMinor[8]
Peonidin-3-glucosideMinor[8]

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_clarification Clarification cluster_purification Purification & Isolation Pomace Cranberry Pomace Grinding Grinding (<60 mesh) Pomace->Grinding Extraction Homogenization & Heating (80°C, 2h) Grinding->Extraction Solvent 50% Ethanol (pH 2) Solvent->Extraction Centrifugation Centrifugation (5000 rpm) Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Rotary Evaporation (<40°C) Filtration->Evaporation SPE Solid-Phase Extraction (C18) Evaporation->SPE HPLC Semi-Preparative HPLC (Optional) SPE->HPLC FinalProduct This compound HPLC->FinalProduct

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling Pathway

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB P3G This compound P3G->MAPK P3G->NFkB AP1 AP-1 MAPK->AP1 NFkB_active Active NF-κB NFkB->NFkB_active Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) AP1->Cytokines NFkB_active->Cytokines

Caption: Anti-inflammatory mechanism of this compound via MAPK and NF-κB pathways.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Peonidin 3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant activity of Peonidin 3-galactoside using three common and robust assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity). This document includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in the design and execution of these antioxidant assays.

Introduction

This compound is an anthocyanin, a natural pigment responsible for the red, purple, and blue colors of many fruits and flowers. Beyond their vibrant colors, anthocyanins are of significant interest for their potential health benefits, largely attributed to their antioxidant properties. Antioxidants are molecules that can neutralize harmful free radicals, thereby protecting cells from oxidative stress, which is implicated in various chronic diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the research and development of new therapeutic agents and functional foods.

Data Presentation

Compound/ExtractAssayResultUnit
Peonidin 3-glucosideORAC5.92 ± 0.52µmol TE/µmol[1]
Cranberry Extract (rich in this compound)DPPHIC50 values vary by cultivarµg/mL
Blueberry Extract (contains this compound)ABTSTEAC values vary by cultivarµmol TE/g
Blueberry Extract (contains this compound)ORACValues range from 30.8 to 46.14µmol TE/g fresh weight

Note: The table above provides reference values. It is highly recommended that researchers determine the antioxidant capacity of their specific this compound sample using the protocols outlined below.

Experimental Protocols

The following are detailed protocols for the DPPH, ABTS, and ORAC assays, adapted for the analysis of this compound.

DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.

Materials:

  • This compound sample

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.[2]

  • Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.

  • Positive Control: Prepare a series of dilutions of Trolox or ascorbic acid in methanol to serve as a positive control.

  • Assay:

    • In a 96-well microplate, add 100 µL of the sample or standard solutions at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

  • Abs_control is the absorbance of the control (DPPH solution without sample).

  • Abs_sample is the absorbance of the sample with DPPH solution.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored by measuring the decrease in absorbance at 734 nm.

Materials:

  • This compound sample

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]

  • Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or PBS). Create a series of dilutions from the stock solution.

  • Standard Curve: Prepare a series of Trolox dilutions to generate a standard curve.

  • Assay:

    • In a 96-well microplate, add 20 µL of the sample or Trolox standard dilutions.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[2]

  • Measurement: Measure the absorbance at 734 nm.

Calculation:

The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this standard curve.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound sample

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (positive control)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare a fresh AAPH solution in phosphate buffer immediately before use.

  • Sample and Standard Preparation: Prepare serial dilutions of the this compound sample and Trolox standard in phosphate buffer.

  • Assay:

    • In a black 96-well microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for at least 30 minutes in the plate reader.

    • Initiate the reaction by injecting 25 µL of the AAPH solution into each well.

  • Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings should be taken every 1-2 minutes for at least 60 minutes.

Calculation:

The antioxidant capacity is determined by calculating the net area under the curve (AUC) for each sample and standard, subtracting the AUC of the blank. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then calculated from this curve and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical principles of the described antioxidant assays.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample Sample Preparation (this compound) Mix Mixing of Sample/ Standard with Reagent Sample->Mix Reagent Reagent Preparation (DPPH/ABTS/ORAC) Reagent->Mix Standard Standard Preparation (Trolox/Ascorbic Acid) Standard->Mix Incubate Incubation (Time & Temperature Specific) Mix->Incubate Measure Spectrophotometric/ Fluorometric Measurement Incubate->Measure Calculate Calculation of % Inhibition/AUC Measure->Calculate Determine Determination of IC50/TEAC/ORAC Value Calculate->Determine

Caption: General experimental workflow for in vitro antioxidant assays.

G cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_orac ORAC Assay DPPH_Radical DPPH• (Violet) DPPH_Neutral DPPH-H (Yellow) DPPH_Radical->DPPH_Neutral + Antioxidant-H Antioxidant_H Antioxidant-H Antioxidant_Radical Antioxidant• Antioxidant_H->Antioxidant_Radical - H• ABTS_Radical ABTS•+ (Blue-Green) ABTS_Neutral ABTS (Colorless) ABTS_Radical->ABTS_Neutral + Antioxidant Antioxidant_e Antioxidant Antioxidant_Oxidized Oxidized Antioxidant Antioxidant_e->Antioxidant_Oxidized - e- AAPH AAPH Peroxyl_Radical Peroxyl Radical (ROO•) AAPH->Peroxyl_Radical Thermal Decomposition Fluorescein_Oxidized Oxidized Fluorescein (Non-Fluorescent) Peroxyl_Radical->Fluorescein_Oxidized + Fluorescein Antioxidant_Radical_ORAC Antioxidant• Peroxyl_Radical->Antioxidant_Radical_ORAC + Antioxidant-H Fluorescein Fluorescein (Fluorescent) Antioxidant_H_ORAC Antioxidant-H

Caption: Chemical principles of the DPPH, ABTS, and ORAC antioxidant assays.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Peonidin 3-galactoside in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-galactoside is an anthocyanin, a class of flavonoid pigments responsible for the red and purple colors in many fruits and vegetables, including cranberries and blueberries.[1][2][3] Beyond their role as natural colorants, anthocyanins are recognized for their potential health benefits, particularly their antioxidant and anti-inflammatory properties.[2][4][5] In vitro cell culture models provide a fundamental tool for elucidating the mechanisms by which these compounds exert their biological effects. These models allow for the controlled investigation of molecular pathways and the quantification of anti-inflammatory activity.

This document provides detailed protocols and application notes for studying the anti-inflammatory effects of this compound in common cell culture models, such as human THP-1 monocytes and murine RAW 264.7 macrophages. The focus is on the compound's ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response.[6][7]

Mechanism of Action: Modulation of Inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger signaling cascades that culminate in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][9] this compound and related anthocyanins are thought to exert their anti-inflammatory effects by intervening at critical points in these pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene regulation.[8][10] In resting cells, the NF-κB p50/p65 dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα.[11][12] Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation.[10][12] This frees the NF-κB dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[5][8] Anthocyanins have been shown to suppress NF-κB activation, thereby reducing the expression of these inflammatory mediators.[6][13]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activates p_IkBa p-IκBα IKK_complex->p_IkBa Phosphorylates IkBa_p65 IκBα-p65/p50 (Inactive) IkBa_p65->IKK_complex p65_p50 p65/p50 (Active) IkBa_p65->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation P3G This compound P3G->IKK_complex Inhibits DNA DNA p65_p50_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

The MAPK family, including p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), represents another critical set of pathways in the inflammatory response.[14][15] These kinases are activated by phosphorylation in response to inflammatory stimuli and, in turn, activate transcription factors like activator protein-1 (AP-1).[8] This leads to the expression of inflammatory cytokines and enzymes.[8][15] Studies on related anthocyanins have demonstrated an ability to attenuate the phosphorylation of ERK, JNK, and p38, suggesting a mechanism for reducing inflammatory gene expression.[5][7]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates p38 p38 MAPKKK->p38 Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK AP1 AP-1 p_p38->AP1 Activates p_ERK->AP1 Activates p_JNK->AP1 Activates P3G This compound P3G->p38 Inhibits Phosphorylation P3G->ERK Inhibits Phosphorylation P3G->JNK Inhibits Phosphorylation DNA DNA AP1->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Figure 2: Modulation of MAPK signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from studies on cranberry extracts containing this compound and on the closely related compound Peonidin 3-glucoside.

Table 1: Effect of Cranberry Fruit Extracts on Pro-inflammatory Cytokine Production

Cell Line Stimulant Treatment Concentration Effect on IL-6 Production Reference

| THP-1 Monocytes | LPS | Cranberry Fruit Extracts (containing this compound) | 100 µg/mL | 18.8% to 48.8% inhibition |[1] |

Table 2: Effect of Peonidin 3-O-glucoside (P3G) on Pro-inflammatory Cytokine Secretion

Cell Line Stimulant Treatment Concentration (µg/mL) Effect Reference
A549 Lung Cells SARS-CoV-2 Spike Protein Peonidin 3-O-glucoside 0-10 Dose-dependent inhibition of IL-6, IL-1β, and IL-18 [16]

| THP-1 Macrophages | SARS-CoV-2 Spike Protein | Peonidin 3-O-glucoside | 0-10 | Dose-dependent inhibition of IL-6, IL-1β, and IL-18 |[16] |

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory effects of this compound. Specific parameters such as incubation times and concentrations should be optimized for each experimental system.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Cell Culture (e.g., THP-1, RAW 264.7) B 2. Cell Seeding & Adherence (or PMA differentiation for THP-1) A->B C 3. Pre-treatment with this compound B->C D 4. Inflammatory Stimulation (e.g., LPS) C->D E 5a. Collect Supernatant (for Cytokine Analysis) D->E F 5b. Lyse Cells (for Protein/RNA Analysis) D->F G ELISA (TNF-α, IL-6, IL-1β) E->G H Western Blot (p-p65, p-IκBα, p-MAPKs) F->H I qPCR (TNF-α, IL-6, iNOS mRNA) F->I

Figure 3: General experimental workflow diagram.
Protocol 1: Cell Culture and Treatment

  • Cell Lines:

    • RAW 264.7 (Murine Macrophages): Culture in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • THP-1 (Human Monocytes): Culture in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin. To differentiate into macrophage-like cells, treat with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.[17]

  • Seeding: Seed cells into appropriate culture plates (e.g., 24-well or 6-well plates) at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Pre-treatment: Remove the culture medium and replace it with fresh, serum-free medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-4 hours).

  • Inflammatory Stimulation: Add the inflammatory stimulus (e.g., LPS at 100 ng/mL to 1 µg/mL) directly to the wells containing the this compound.[1][18]

  • Incubation: Incubate the cells for a period appropriate for the endpoint being measured (e.g., 6-24 hours for cytokine production).[18]

Protocol 2: Quantification of Cytokines by ELISA
  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well. Centrifuge to pellet any detached cells and debris.

  • ELISA Assay: Use the clarified supernatant for cytokine analysis. Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Construct a standard curve using the provided recombinant cytokine standards. Calculate the cytokine concentrations in the samples based on the standard curve. Express results as pg/mL or ng/mL.

Protocol 3: Analysis of Signaling Proteins by Western Blot
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of activation.

Conclusion

This compound demonstrates significant anti-inflammatory potential in vitro by modulating key signaling pathways such as NF-κB and MAPK. The protocols outlined in this document provide a robust framework for researchers to investigate and quantify these effects in various cell culture models. By measuring the inhibition of pro-inflammatory cytokine production and the suppression of upstream signaling events, scientists can further elucidate the mechanisms of action and evaluate the therapeutic potential of this and other related anthocyanins. These methods are fundamental for the preclinical assessment of natural compounds in the field of inflammation research and drug development.

References

Application Notes and Protocols: Peonidin 3-galactoside as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues found in numerous fruits and vegetables, including berries, grapes, and purple sweet potatoes.[1][2] As a derivative of peonidin, it offers a promising alternative to synthetic food colorants, driven by increasing consumer demand for natural and "clean-label" ingredients. The color of peonidin 3-galactoside is pH-dependent, typically appearing red in acidic conditions and shifting towards purple and blue in more alkaline environments.[1][3] Toxicological assessments of peonidin, the aglycone of this compound, have indicated that it is non-irritant, non-mutagenic, and non-carcinogenic, suggesting its potential as a safe food additive.[1][3]

These application notes provide detailed protocols for the extraction, purification, stability analysis, and application of this compound as a natural food colorant.

Physicochemical Properties and Stability

The stability of this compound is a critical factor for its successful application as a food colorant and is influenced by several factors, including pH, temperature, light, and the presence of other food components. Generally, anthocyanins like this compound are most stable in acidic conditions (pH < 4).

Table 1: Quantitative Data on the Stability of Peonidin Glycosides

ParameterConditionObservationSource
pH Stability pH 2.0 - 4.0Higher stability, red to purplish-red color[3][4]
pH 5.0 - 6.0Decreased stability, colorless or bluish hue[4]
pH > 7.0Rapid degradation, blue or green color which fades[3]
Thermal Stability 60 - 100°CDegradation follows first-order kinetics[4]
High TemperaturesAccelerated degradation, especially in neutral or alkaline pH[4]
Light Stability UV and visible lightCan cause degradation and color fading[5]
Oxygen Stability Presence of oxygenCan lead to oxidative degradation[6]

Table 2: Color Characteristics of Anthocyanins (General)

pHTypical ColorCIELAB (Illustrative Example for a similar anthocyanin in an acidic matrix)
< 3RedL: 50-60, a: +30-40, b: +10-20
4-5Purplish-RedL: 40-50, a: +20-30, b: -5 to +5
6-7Purple/BluishL: 30-40, a: +5-15, b*: -10 to -20
> 8Blue/Green (unstable)Highly variable, tends to fade

Note: Specific CIELAB values for this compound will vary depending on the concentration, food matrix, and measurement conditions.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes a general method for the extraction and purification of this compound from a plant source rich in this compound, such as certain berry varieties.

Materials:

  • Plant material (e.g., berries), fresh or frozen

  • Ethanol (B145695) (80%), acidified with 0.1% HCl (v/v)

  • Deionized water, acidified with 0.1% HCl (v/v)

  • Methanol (B129727), acidified with 0.1% HCl (v/v)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., cheesecloth, filter paper)

Procedure:

  • Sample Preparation: Homogenize 100 g of the plant material with 500 mL of acidified 80% ethanol in a blender.[2]

  • Extraction: Transfer the slurry to a light-protected container and macerate for 12-24 hours at 4°C with occasional stirring.[2]

  • Filtration and Centrifugation: Filter the extract through cheesecloth to remove large solids. Centrifuge the filtrate at 4000 x g for 15 minutes to pellet any remaining fine particles.[2]

  • Solvent Evaporation: Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol. The resulting aqueous extract can be used for purification.[2]

  • Purification by SPE:

    • Condition a C18 SPE cartridge by washing with acidified methanol followed by equilibration with acidified deionized water.[2]

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with acidified deionized water to remove sugars and other polar impurities.[2]

    • Elute the this compound with acidified methanol. Collect the colored fraction.[2]

  • Final Concentration: Evaporate the methanol from the purified fraction using a rotary evaporator or a stream of nitrogen to obtain the purified this compound. Store the purified compound at -20°C in the dark.

Workflow for Extraction and Purification of this compound

G cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., Berries) B Homogenization (Acidified Ethanol) A->B C Maceration (4°C, 12-24h) B->C D Filtration & Centrifugation C->D E Solvent Evaporation (Rotary Evaporator) D->E F SPE Cartridge Conditioning E->F Crude Extract G Sample Loading F->G H Washing (Remove Impurities) G->H I Elution (Acidified Methanol) H->I J Final Concentration I->J K Store at -20°C J->K Purified Peonidin 3-galactoside

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Stability Testing of this compound in a Food Matrix

This protocol outlines a method to assess the stability of this compound in a model food system (e.g., a beverage or yogurt).

Materials:

  • Purified this compound

  • Model food matrix (e.g., acidic beverage at pH 3.5)

  • pH meter

  • Spectrophotometer or colorimeter (for CIELAB measurements)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • Light-protected and transparent containers

Procedure:

  • Sample Preparation: Prepare a stock solution of purified this compound in an appropriate solvent (e.g., acidified water).

  • Incorporation: Add a known concentration of the this compound stock solution to the model food matrix to achieve the desired color intensity. Prepare a control sample without the colorant.

  • Initial Analysis (Time 0):

    • Measure the pH of the samples.

    • Measure the color of the samples using a colorimeter to obtain CIELAB (L, a, b*) values.[7]

    • Measure the absorbance spectrum of the samples using a spectrophotometer to determine the initial concentration of this compound (at its λmax, typically around 520 nm).

  • Storage Conditions: Divide the samples into different storage conditions:

    • Temperature: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.

    • Light Exposure: Store samples under controlled light conditions (e.g., continuous fluorescent light) and in the dark at a constant temperature.

  • Periodic Analysis: At regular intervals (e.g., daily, weekly), withdraw aliquots from each storage condition and repeat the analyses performed at Time 0 (pH, CIELAB, and spectrophotometric measurement).

  • Data Analysis:

    • Calculate the degradation of this compound over time for each condition. The degradation often follows first-order kinetics.[8]

    • Calculate the change in color (ΔE*) over time to quantify color stability.

G cluster_storage Storage Conditions A Prepare Samples (Food Matrix + this compound) B Initial Analysis (Time 0) - pH - CIELAB (L, a, b*) - Concentration A->B C Temperature Study (e.g., 4°C, 25°C, 40°C) B->C D Light Exposure Study (Light vs. Dark) B->D E Periodic Analysis (Regular Intervals) C->E D->E F Data Analysis - Degradation Kinetics - Color Change (ΔE*) E->F G Determine Shelf-life and Optimal Storage Conditions F->G

Caption: The Nrf2-mediated antioxidant signaling pathway activated by this compound.

Regulatory Status

  • European Union: Anthocyanins are approved as food colorants and are listed under the E number E163 . [5][9][10][11]This general approval covers anthocyanin extracts from various plant sources.

  • United States: The FDA has approved specific anthocyanin-containing extracts, such as grape color extract and grape skin extract, as color additives exempt from certification. [12]There is no specific GRAS (Generally Recognized as Safe) notice for purified this compound. However, its presence in commonly consumed foods contributes to a history of safe consumption. For novel applications or higher concentrations, a GRAS notification to the FDA may be required.

Conclusion

This compound is a promising natural food colorant with a vibrant color profile and potential health benefits. Its stability is highly dependent on the food matrix, particularly pH and storage conditions. The provided protocols offer a foundational framework for researchers and product developers to extract, purify, and evaluate the efficacy of this compound as a natural food colorant. Further research is warranted to optimize its application in various food systems and to fully elucidate its health-promoting properties.

References

Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Peonidin 3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-galactoside, a naturally occurring anthocyanin found in various fruits and vegetables, has garnered significant interest for its potential as an enzyme inhibitor. This document provides detailed application notes and standardized protocols for utilizing this compound in enzyme inhibition kinetic studies. The information presented herein is intended to guide researchers in pharmacology, biochemistry, and drug discovery in evaluating the inhibitory effects of this compound against key enzymatic targets.

Anthocyanins, including this compound, are known to interact with various enzymes, modulating their activity and influencing physiological pathways. This document focuses on the inhibitory activity of this compound against four key enzymes: tyrosinase, α-amylase, α-glucosidase, and polyphenol oxidase. Understanding the kinetics of this inhibition is crucial for elucidating the mechanisms of action and for the development of novel therapeutic agents and functional foods.

Enzymes Inhibited by this compound and Related Anthocyanins

This compound has been shown to inhibit a range of enzymes. The following table summarizes the available quantitative data on the inhibitory activity of this compound and structurally similar anthocyanins against these enzymes. This data is essential for comparative analysis and for designing kinetic experiments.

Enzyme TargetCompoundIC50KiType of Inhibition
TyrosinaseThis compoundData not availableData not availableMixed-mode[1]
α-AmylaseThis compoundData not availableData not availableData not available
α-GlucosidaseCyanidin 3-galactoside0.50 ± 0.05 mM (intestinal sucrase)Data not availableMixed type (intestinal sucrase)
α-GlucosidaseDelphinidin 3-galactoside368.87 ± 13.81 µM[2]98.69 µM[2]Data not available
Polyphenol OxidaseThis compoundData not availableData not availableData not available

Experimental Protocols

Detailed methodologies for studying the enzyme inhibition kinetics of this compound are provided below. These protocols are designed to be adaptable to standard laboratory settings.

Tyrosinase Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on tyrosinase activity.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be monitored spectrophotometrically at 475 nm. The rate of dopachrome formation is measured in the presence and absence of the inhibitor.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Sodium phosphate (B84403) buffer (50 mM, pH 6.8)

  • 96-well microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of tyrosinase in sodium phosphate buffer.

    • Prepare a stock solution of L-DOPA in sodium phosphate buffer.

    • Prepare a stock solution of this compound in DMSO. Dilute further in phosphate buffer to desired concentrations.

  • Assay in 96-well plate:

    • Add 40 µL of sodium phosphate buffer to each well.

    • Add 20 µL of various concentrations of this compound solution.

    • Add 20 µL of tyrosinase solution to each well and pre-incubate for 10 minutes at 25°C.

    • To initiate the reaction, add 20 µL of L-DOPA solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the type of inhibition and Ki, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using Lineweaver-Burk or Dixon plots.

α-Amylase Inhibition Assay Protocol

Objective: To evaluate the inhibitory potential of this compound against α-amylase.

Principle: α-amylase hydrolyzes starch to produce reducing sugars. The amount of reducing sugar is quantified using the dinitrosalicylic acid (DNS) method, which produces a colored product that can be measured at 540 nm.

Materials:

  • Porcine pancreatic α-amylase (EC 3.2.1.1)

  • Starch solution (1% w/v in sodium phosphate buffer)

  • This compound

  • Sodium phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)

  • Dinitrosalicylic acid (DNS) reagent

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-amylase in phosphate buffer.

    • Prepare the starch solution by dissolving soluble starch in buffer with gentle heating.

    • Prepare a stock solution of this compound in DMSO and dilute in buffer.

  • Assay:

    • Add 50 µL of this compound solution at various concentrations to test tubes.

    • Add 50 µL of α-amylase solution and pre-incubate for 10 minutes at 37°C.

    • Add 50 µL of the starch solution to start the reaction and incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 100 µL of DNS reagent.

    • Heat the tubes in a boiling water bath for 5-10 minutes.

    • Cool to room temperature and add 900 µL of distilled water.

  • Measurement:

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value.

    • Kinetic analysis can be performed by varying substrate and inhibitor concentrations and analyzing the data using appropriate kinetic models.

α-Glucosidase Inhibition Assay Protocol

Objective: To assess the inhibitory activity of this compound on α-glucosidase.

Principle: α-glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that absorbs light at 405 nm.

Materials:

  • Saccharomyces cerevisiae α-glucosidase (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.2 M)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and dilute in buffer.

  • Assay in 96-well plate:

    • Add 50 µL of this compound solution at various concentrations.

    • Add 100 µL of α-glucosidase solution and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of pNPG solution.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 50 µL of Na2CO3 solution.

  • Measurement:

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and IC50 value as previously described.

    • For kinetic studies, vary the concentrations of pNPG and this compound and analyze the data using Lineweaver-Burk plots.

Polyphenol Oxidase (PPO) Inhibition Assay Protocol

Objective: To determine the inhibitory effect of this compound on polyphenol oxidase activity.

Principle: PPO catalyzes the oxidation of catechol to o-quinone, which can be monitored by the increase in absorbance at 420 nm.

Materials:

  • Mushroom Polyphenol Oxidase (EC 1.10.3.1)

  • Catechol

  • This compound

  • Sodium phosphate buffer (0.2 M, pH 6.5)

  • Spectrophotometer or 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of PPO in phosphate buffer.

    • Prepare a stock solution of catechol in phosphate buffer.

    • Prepare a stock solution of this compound in DMSO and dilute in buffer.

  • Assay:

    • In a cuvette or microplate well, mix 2.5 mL of the catechol solution with 0.5 mL of the PPO extract. For a microplate format, scale down the volumes accordingly.

    • To test for inhibition, pre-incubate the enzyme with various concentrations of this compound for a set period before adding the substrate.

  • Measurement:

    • Monitor the increase in absorbance at 420 nm at 30-second intervals for 3-5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition and IC50 value as described in the previous protocols.

    • Kinetic parameters can be determined by performing the assay with varying concentrations of both catechol and this compound.

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathways and experimental workflows are provided below to aid in the understanding of the experimental designs and the biological context of the enzyme inhibition studies.

Tyrosinase_Pathway cluster_melanogenesis Melanin (B1238610) Synthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Peonidin This compound Tyrosinase_Enzyme Tyrosinase Peonidin->Tyrosinase_Enzyme Inhibits

Tyrosinase-mediated melanin synthesis pathway and its inhibition by this compound.

Carbohydrate_Digestion_Pathway cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition Starch Starch (Complex Carbohydrate) Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption Peonidin This compound Amylase α-Amylase Peonidin->Amylase Inhibits Glucosidase α-Glucosidase Peonidin->Glucosidase Inhibits

Carbohydrate digestion pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Incubation Pre-incubate Enzyme with this compound Reagents->Incubation Reaction Initiate reaction by adding Substrate Incubation->Reaction Measurement Monitor reaction progress (Spectrophotometry) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 value Calculation->IC50 Kinetics Determine Ki and Inhibition Type (Lineweaver-Burk/Dixon Plot) IC50->Kinetics

General experimental workflow for studying enzyme inhibition by this compound.

References

Application Notes and Protocols for In Vitro Digestion Models in Peonidin 3-galactoside Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin (B1209262) 3-galactoside, an anthocyanin found in various pigmented fruits and vegetables, is of significant interest due to its potential health benefits, including antioxidant and anti-inflammatory properties. However, its efficacy is largely dependent on its bioavailability, which encompasses digestion, absorption, and metabolism. In vitro digestion models are invaluable tools for simulating the physiological conditions of the human gastrointestinal tract, providing a cost-effective and ethical approach to assess the stability, bioaccessibility, and potential bioavailability of bioactive compounds like peonidin 3-galactoside before undertaking complex human or animal studies.

This document provides detailed application notes and standardized protocols for utilizing in vitro digestion models to evaluate the bioavailability of this compound. It includes the widely accepted INFOGEST 2.0 protocol for simulated gastrointestinal digestion and a subsequent protocol for assessing intestinal permeability using the Caco-2 cell line.

Overview of In Vitro Bioavailability Assessment

The overall workflow for assessing the in vitro bioavailability of this compound can be visualized as a multi-step process, starting from the initial digestion of the compound to its potential absorption by intestinal cells.

cluster_0 In Vitro Digestion (INFOGEST 2.0) cluster_1 Intestinal Absorption cluster_2 Analysis Oral Oral Phase Gastric Gastric Phase Oral->Gastric Intestinal Intestinal Phase Gastric->Intestinal Caco2 Caco-2 Cell Permeability Assay Intestinal->Caco2 Digesta Bioaccessibility Bioaccessibility Assessment Intestinal->Bioaccessibility Apparent_Permeability Apparent Permeability (Papp) Calculation Caco2->Apparent_Permeability Quant Quantification of this compound (e.g., HPLC) Bioaccessibility->Quant Apparent_Permeability->Quant

Figure 1: Experimental workflow for in vitro bioavailability assessment.

Quantitative Data Summary

The stability of anthocyanins, including this compound, is significantly influenced by pH changes throughout the digestive tract. Generally, anthocyanins are relatively stable in the acidic environment of the stomach but degrade considerably in the neutral to alkaline conditions of the small intestine.[1] While specific quantitative data for the bioaccessibility of this compound at each digestion stage is limited in the literature, the following tables summarize the typical behavior of anthocyanins during in vitro digestion, which can be considered indicative for this compound.

Table 1: Stability of Anthocyanins during Simulated Gastrointestinal Digestion

Digestion PhasepHTypical Recovery of Total Anthocyanins (%)Key Factors Influencing Stability
Oral6.5 - 7.0~90 - 100%Short duration, neutral pH.
Gastric1.5 - 3.0~80 - 100%High stability in acidic conditions.[2]
Intestinal7.0 - 8.5< 50% (often significantly lower)Degradation due to neutral/alkaline pH.[1][3]

Note: Recovery rates are highly dependent on the food matrix and the specific anthocyanin structure.

Table 2: Bioaccessibility and Permeability Data for Anthocyanins (Illustrative)

Compound ClassBioaccessibility Index (%)*Caco-2 Apparent Permeability (Papp) (cm/s)Reference
Total Anthocyanins10 - 60%1.0 - 10 x 10-6General literature
Cyanidin-3-glucoside~57%1.1 - 9.9 x 10-6[4]
Peonidin GlycosidesNot specifically reportedTransport efficiency lower than glucosides[5]

*Bioaccessibility is defined as the fraction of the compound released from the food matrix into the gastrointestinal tract, making it available for absorption.

Experimental Protocols

Protocol 1: In Vitro Gastrointestinal Digestion (Based on INFOGEST 2.0)

This protocol describes a static in vitro digestion model to assess the stability and bioaccessibility of this compound.

Materials and Reagents:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • α-amylase solution (75 U/mL in SSF)

  • Pepsin solution (2000 U/mL in SGF)

  • Pancreatin (B1164899) solution (800 U/mL in SIF)

  • Bile salts solution (10 mM in SIF)

  • HCl (0.1 M and 1 M)

  • NaHCO₃ (1 M)

  • CaCl₂(H₂O)₂ solution (0.3 M)

  • Shaking water bath or incubator at 37°C

  • pH meter

  • Centrifuge

Procedure:

  • Oral Phase:

    • Mix the sample containing this compound with SSF at a 1:1 (w/v) ratio.

    • Add α-amylase solution.

    • Adjust pH to 7.0 with HCl or NaHCO₃.

    • Add CaCl₂(H₂O)₂ solution.

    • Incubate at 37°C for 2 minutes with constant mixing.

  • Gastric Phase:

    • Add SGF to the oral bolus at a 1:1 (v/v) ratio.

    • Add pepsin solution.

    • Adjust pH to 3.0 with 1 M HCl.

    • Add CaCl₂(H₂O)₂ solution.

    • Incubate at 37°C for 2 hours with constant mixing.

  • Intestinal Phase:

    • Add SIF to the gastric chyme at a 1:1 (v/v) ratio.

    • Add bile salts and pancreatin solution.

    • Adjust pH to 7.0 with 1 M NaHCO₃.

    • Add CaCl₂(H₂O)₂ solution.

    • Incubate at 37°C for 2 hours with constant mixing.

  • Sample Collection and Analysis:

    • At the end of each phase, collect an aliquot of the digesta.

    • Stop enzymatic reactions by flash freezing or heat treatment.

    • Centrifuge the samples to separate the soluble fraction (bioaccessible fraction) from the solid residue.

    • Analyze the supernatant for this compound concentration using a validated analytical method such as HPLC-DAD.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol assesses the transport of this compound across a Caco-2 cell monolayer, which mimics the human intestinal epithelium.[4][6]

Materials and Reagents:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Digesta from the intestinal phase of the in vitro digestion protocol.

  • Lucifer yellow (paracellular integrity marker)

  • Analytical standards for this compound.

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the filtered, pH-adjusted intestinal digesta containing this compound to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect the sample from the apical chamber.

  • Analysis:

    • Quantify the concentration of this compound in the collected samples using HPLC or LC-MS/MS.

    • Measure the concentration of Lucifer yellow to ensure the integrity of the cell monolayer was maintained during the experiment.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s).

      • A is the surface area of the Transwell® insert (cm²).

      • C₀ is the initial concentration of the compound in the apical chamber (µmol/mL).

Relevant Signaling Pathways

This compound and its metabolites may exert their biological effects by modulating various cellular signaling pathways. Two key pathways are the Nrf2-mediated antioxidant response and the NF-κB-mediated inflammatory response.

Nrf2 Antioxidant Response Pathway

Anthocyanins can activate the Nrf2 pathway, a primary regulator of endogenous antioxidant defenses.[2] This pathway helps to protect cells from oxidative stress.

cluster_0 Cytoplasm cluster_1 Nucleus P3G This compound Metabolites Keap1 Keap1 P3G->Keap1 Inhibits ROS Oxidative Stress ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Degradation Proteasomal Degradation Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Figure 2: Nrf2 antioxidant response pathway activation.
NF-κB Inflammatory Pathway

Peonidin and its derivatives have been shown to possess anti-inflammatory properties, which may be mediated through the inhibition of the NF-κB signaling pathway.[2]

cluster_0 Cytoplasm cluster_1 Nucleus P3G This compound Metabolites IKK IKK P3G->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, IL-6) NFkB_n->Inflammatory_Genes Activates Transcription

Figure 3: Inhibition of the NF-κB inflammatory pathway.

Conclusion

The provided protocols and application notes offer a robust framework for the in vitro assessment of this compound bioavailability. By employing the standardized INFOGEST 2.0 digestion model followed by the Caco-2 cell permeability assay, researchers can gain critical insights into the stability, bioaccessibility, and intestinal transport of this promising bioactive compound. This information is essential for the development of functional foods and nutraceuticals, enabling the design of products with enhanced bioavailability and efficacy. Further research is warranted to generate specific quantitative data on the bioaccessibility of this compound and to elucidate the precise molecular mechanisms underlying its biological activities.

References

Synthesis of Peonidin 3-galactoside Analytical Standards: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chemical synthesis of peonidin (B1209262) 3-galactoside, a crucial analytical standard for phytochemical and pharmacological research. The synthesis involves a multi-step process commencing with the construction of the peonidin aglycone via a modified Robinson annulation, followed by a regioselective Koenigs-Knorr glycosylation to introduce the galactose moiety. This protocol outlines the necessary reagents, detailed experimental procedures, purification methods, and analytical characterization of the final product. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

Peonidin 3-galactoside is a naturally occurring anthocyanin found in various fruits and flowers, exhibiting a characteristic reddish-purple hue. As with other anthocyanins, it is recognized for its antioxidant properties and potential health benefits. The availability of high-purity analytical standards is paramount for accurate quantification in complex matrices, for conducting pharmacological studies, and for quality control in the development of nutraceuticals and pharmaceuticals. This application note describes a robust synthetic route for obtaining this compound with high purity, suitable for use as a reference standard.

Synthesis Pathway Overview

The total synthesis of this compound can be conceptually divided into two main stages: the synthesis of the peonidin aglycone and the subsequent glycosylation with a protected galactose derivative, followed by deprotection.

Synthesis_Workflow cluster_aglycone Peonidin Aglycone Synthesis cluster_glycosylation Glycosylation and Deprotection Phloroglucinol (B13840) Phloroglucinol Chalcone (B49325) Chalcone Intermediate Phloroglucinol->Chalcone Claisen-Schmidt Condensation VanillicAcid Vanillic Acid Derivative VanillicAcid->Chalcone Flavanone (B1672756) Flavanone Intermediate Chalcone->Flavanone Cyclization PeonidinAglycone Peonidin Aglycone Flavanone->PeonidinAglycone Oxidation ProtectedGalactoside Protected Peonidin 3-galactoside PeonidinAglycone->ProtectedGalactoside Koenigs-Knorr Glycosylation Acetobromogalactose Acetobromogalactose Acetobromogalactose->ProtectedGalactoside FinalProduct This compound ProtectedGalactoside->FinalProduct Deprotection

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Peonidin Aglycone

The synthesis of the peonidin aglycone is achieved through the condensation of a protected phloroglucinol derivative with a vanillic acid derivative to form a chalcone, which is subsequently cyclized and oxidized.

Materials:

  • Phloroglucinol

  • Vanillic acid

  • Acetic anhydride

  • Potassium hydroxide (B78521)

  • Hydrochloric acid

  • Ethanol

  • Diethyl ether

  • Appropriate protecting group reagents (e.g., benzyl (B1604629) bromide)

Protocol:

  • Protection of Phloroglucinol: The hydroxyl groups of phloroglucinol are protected to prevent side reactions. For example, benzylation can be achieved using benzyl bromide in the presence of a base.

  • Activation of Vanillic Acid: Vanillic acid is converted to its corresponding acetophenone (B1666503) derivative.

  • Claisen-Schmidt Condensation: The protected phloroglucinol is reacted with the vanillic acid derivative in an ethanolic potassium hydroxide solution to form the chalcone intermediate. The reaction mixture is typically stirred at room temperature for 24 hours.

  • Cyclization to Flavanone: The chalcone is cyclized to the corresponding flavanone by heating in an acidic alcoholic solution.

  • Oxidation to Peonidin Aglycone: The flavanone is oxidized to the flavylium (B80283) salt (peonidin aglycone) using a suitable oxidizing agent, followed by acidic workup.

  • Purification: The crude peonidin aglycone is purified by column chromatography on silica (B1680970) gel.

Part 2: Glycosylation and Deprotection

The synthesized peonidin aglycone is glycosylated with acetobromogalactose using the Koenigs-Knorr reaction, followed by deprotection of the acetyl groups.

Materials:

Protocol:

  • Koenigs-Knorr Glycosylation:

    • In a round-bottom flask protected from light, the peonidin aglycone, silver carbonate, and Drierite are suspended in anhydrous dichloromethane.

    • A solution of acetobromogalactose in anhydrous dichloromethane is added dropwise at room temperature with constant stirring.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

    • The reaction mixture is filtered, and the solvent is removed under reduced pressure to yield the crude protected this compound.

  • Purification of Protected Glycoside: The crude product is purified by column chromatography on silica gel.

  • Deprotection:

    • The purified protected this compound is dissolved in anhydrous methanol.

    • A catalytic amount of sodium methoxide in methanol is added, and the mixture is stirred at room temperature.

    • The reaction is monitored by TLC until complete deacetylation is observed.

    • The reaction is quenched by the addition of dilute hydrochloric acid, which also ensures the formation of the flavylium salt.

  • Final Purification: The final product, this compound chloride, is purified by preparative high-performance liquid chromatography (HPLC).

Glycosylation_Workflow Aglycone Peonidin Aglycone Reaction Koenigs-Knorr Reaction (Ag2CO3, DCM) Aglycone->Reaction Acetobromogalactose Acetobromogalactose Acetobromogalactose->Reaction Protected Protected Peonidin 3-galactoside Reaction->Protected Deprotection Deprotection (NaOMe, MeOH) Protected->Deprotection Purification Preparative HPLC Deprotection->Purification FinalProduct This compound Analytical Standard Purification->FinalProduct

Caption: Detailed workflow of the glycosylation and purification steps.

Data Presentation

Synthesis StepKey ReagentsTypical Yield (%)Purity (%)Analytical Method
Peonidin Aglycone Synthesis Phloroglucinol, Vanillic acid derivative40-50>95NMR, MS
Koenigs-Knorr Glycosylation Peonidin aglycone, Acetobromogalactose50-60>90TLC, NMR
Deprotection Protected this compound, NaOMe85-95>95TLC, HPLC
Final Product This compound>98 (after prep-HPLC)>98HPLC, NMR, MS
Analytical DataThis compound
Molecular Formula C₂₂H₂₃O₁₁⁺
Molecular Weight 463.41 g/mol
¹H NMR (500 MHz, CD₃OD) δ 8.89 (s, 1H), 8.18 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.1 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 6.84 (d, J = 1.8 Hz, 1H), 6.61 (d, J = 1.8 Hz, 1H), 5.37 (d, J = 7.8 Hz, 1H), 3.98 (s, 3H), 3.80-3.90 (m, 4H), 3.55-3.65 (m, 2H)
¹³C NMR (125 MHz, CD₃OD) δ 164.5, 162.8, 158.5, 158.2, 149.1, 146.3, 134.7, 127.2, 122.1, 117.8, 114.9, 104.2, 103.5, 95.1, 77.5, 75.3, 72.4, 70.1, 62.5, 56.8
Mass Spectrometry (ESI+) m/z 463.12 [M]⁺, 301.07 [M - galactose]⁺
HPLC Retention Time Dependent on column and mobile phase

Conclusion

The described synthetic protocol provides a reliable method for obtaining high-purity this compound for use as an analytical standard. The multi-step synthesis, while intricate, allows for the production of material with well-defined identity and purity, which is essential for accurate scientific research and product development. The provided data and protocols should serve as a valuable resource for researchers in the fields of natural products chemistry, pharmacology, and drug development.

Troubleshooting & Optimization

Improving "Peonidin 3-galactoside" extraction yield from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Peonidin 3-galactoside. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address specific challenges encountered during the extraction of this anthocyanin from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common techniques for this compound and other anthocyanins include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and pressurized liquid extraction (PLE).[1][2] More recent and environmentally friendly "green" methods involve the use of deep eutectic solvents (DES) and supercritical fluid extraction (SFE) with CO₂ and a co-solvent.[1][3]

Q2: Why is my this compound extract degrading, and how can I prevent it?

A2: this compound, like other anthocyanins, is highly sensitive to pH, temperature, and light. Degradation often occurs due to:

  • High pH: Anthocyanins are most stable in their colored flavylium (B80283) cation form at a low pH, typically below 3.[4][5] As the pH increases towards neutral or alkaline, they undergo structural changes to less stable forms, leading to color loss and degradation.[4][5]

  • High Temperature: Elevated temperatures can accelerate degradation, although the stability threshold depends on the extraction method. For instance, during UAE, anthocyanins have been found to be stable up to 75°C, and up to 100°C during PLE.[6] However, prolonged exposure to high temperatures should be avoided.[7]

  • Presence of Oxygen: Oxygen can contribute to the degradation of anthocyanins, especially at higher temperatures.[6]

To prevent degradation, it is critical to maintain an acidic environment (pH < 3) throughout the extraction and purification process, use the lowest effective temperature, minimize extraction time, and protect the extract from light.[4][8][9]

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents are generally the most effective. Acidified methanol (B129727) or ethanol (B145695) are the most common and effective choices.[2][5] For instance, mixtures like 80% methanol with 0.1% HCl or methanol/water/formic acid (60:37:3 v/v/v) are frequently used.[3][5] The addition of a small amount of acid (e.g., HCl, formic, or citric acid) is crucial to stabilize the anthocyanin molecule.[9][10] Greener alternatives like deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, have also shown high extraction efficiency, sometimes exceeding that of traditional solvents.[1][3]

Q4: How can I purify the crude extract to isolate this compound?

A4: Solid-phase extraction (SPE) is a widely used and effective technique for purifying and concentrating this compound from crude extracts.[2][8] Reverse-phase C18 or vinylbenzene-based cartridges are commonly employed.[2][11] The process involves loading the acidified aqueous extract onto a conditioned cartridge, washing away polar impurities like sugars and organic acids with acidified water, and then eluting the purified anthocyanins with an acidified organic solvent like methanol.[2][8][11] For higher purity, techniques like preparative High-Performance Liquid Chromatography (HPLC) can be used.[5][9]

Troubleshooting Guide

Issue 1: Low Extraction Yield

Potential Cause Troubleshooting Step
Inefficient Cell Wall Disruption Ensure the plant material is finely ground to a uniform particle size.[3][4] For tough matrices, consider enzyme-assisted extraction (EAE) using cellulases or pectinases to break down cell walls before solvent extraction.[4]
Improper Solvent Selection The solvent polarity may be mismatched with the target compound. Use acidified polar solvents like methanol or ethanol.[2][9] For certain matrices, a specific deep eutectic solvent (DES) mixture may offer superior selectivity and yield.[1]
Suboptimal Extraction Parameters Optimize parameters for your chosen method (UAE, MAE, etc.). Key factors include temperature, time, solvent-to-solid ratio, and power (for UAE/MAE).[7][12] Systematically test different levels of each parameter to find the optimal conditions.
Compound Degradation The target molecule is degrading during extraction. Strictly maintain a low pH (<3), use protective, low-temperature conditions, and minimize light exposure.[4][5]

Issue 2: Poor Purity of the Final Extract

Potential Cause Troubleshooting Step
Co-extraction of Impurities Crude extracts naturally contain a complex mix of compounds like sugars, organic acids, and other flavonoids.[2] Implement a robust purification step, such as Solid-Phase Extraction (SPE), which is highly effective at removing both polar (sugars) and less-polar impurities.[2][8]
Interference from Lipids In lipid-rich matrices, non-polar compounds can be co-extracted. Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids before the main anthocyanin extraction.[4]
Inadequate SPE Protocol The SPE wash and elution steps may be insufficient. Ensure the cartridge is washed thoroughly with acidified water to remove polar impurities.[8] A subsequent wash with a solvent like ethyl acetate (B1210297) can remove less polar, non-anthocyanin phenolics before eluting the target compound with acidified methanol.[2][8]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Anthocyanins

Extraction Method Solvent System Temperature Time Typical Yield/Efficiency Reference
Conventional (CSE) Methanol/Water/Formic Acid (60:37:3) Ambient 1 hour 50.2 ± 0.4 mg/g DW (Total Anthocyanins) [3]
Ultrasound-Assisted (UAE) 63.8% Methanol with 1% TFA 43.2 °C 40 min Optimized for total anthocyanins [3]
UAE 70% Ethanol, 0.4% Formic Acid 20 °C 40 min Optimized for highest anthocyanin yield [13]
Microwave-Assisted (MAE) 38.2% Methanol, pH 2 99.6 °C 10 min Optimized for anthocyanins from açaí [14][15]
MAE 50% Ethanol 200 W Power 5 min 137.54 mg/L (Total Anthocyanins) [7]
Pressurized Liquid (PLE) Acidified Water or Ethanol 50-100 °C 3 cycles of 5 min High efficiency noted [3]

| Deep Eutectic Solvent (DES) | Choline chloride:lactic acid (1:5) | Not Specified | Not Specified | 1.6-fold more than 75% ethanol |[1] |

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from methodologies for extracting anthocyanins from fruit matrices.[3][13]

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine, uniform powder.

  • Solvent Preparation: Prepare the extraction solvent. A common choice is 70% ethanol containing 0.4% formic acid to maintain a low pH.[13]

  • Extraction Procedure:

    • Mix the powdered material with the extraction solvent at a solid-to-liquid ratio of approximately 1:10 to 1:20 (w/v).[2]

    • Place the mixture in the ultrasonic bath or use an ultrasonic probe.

    • Conduct the extraction at a controlled temperature (e.g., 20-45°C) for a duration of 30-40 minutes.[3][13]

    • Set ultrasound power to an optimized level (e.g., 300 W), as excessive power can cause degradation.[12][13]

  • Post-Extraction: Centrifuge the mixture (e.g., 10,000 rpm for 10 minutes) to separate the solid residue from the supernatant.[2] Collect the supernatant, which contains the crude this compound extract. The extraction can be repeated on the residue to improve yield.[2]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol is based on optimized parameters for anthocyanin extraction.[7][14][15]

  • Sample Preparation: Use lyophilized (freeze-dried) and powdered plant material.

  • Extraction Setup:

    • Place a weighed amount of the sample (e.g., 0.5 g) into a closed microwave extraction vessel.

    • Add the extraction solvent. An effective solvent is ~40% methanol in water, adjusted to pH 2 with an acid like HCl.[14][15] Use a solid-to-solvent ratio of approximately 1:20 (g/mL).[14]

  • Extraction Program:

    • Place the vessel in the microwave extractor.

    • Set the extraction temperature to around 100°C and the time to 10 minutes.[14][15] Set microwave power to a moderate level (e.g., 200-500 W).[7][16]

  • Post-Extraction: After the program completes, allow the vessel to cool to room temperature. Centrifuge the extract twice (e.g., 7500 rpm for 5 minutes) to remove solid particles and collect the supernatant for analysis or purification.[14]

Protocol 3: Solid-Phase Extraction (SPE) Purification

This protocol provides a general method for cleaning crude anthocyanin extracts using C18 cartridges.[2][8]

  • Cartridge Conditioning:

    • Activate a C18 SPE cartridge by passing 5-10 mL of methanol through it.[11]

    • Equilibrate the cartridge by passing 5-10 mL of acidified deionized water (e.g., water with 0.1% formic acid, pH ~2-3) through it. Do not let the cartridge dry out.[8]

  • Sample Loading:

    • Dilute the crude extract with acidified water.

    • Load the diluted extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min) to ensure the anthocyanins bind to the C18 sorbent.[8]

  • Washing (Impurity Removal):

    • Wash the cartridge with 10 mL of acidified deionized water to elute highly polar impurities like sugars and organic acids.[2][11]

  • Elution (Analyte Collection):

    • Elute the this compound and other anthocyanins from the cartridge using a small volume (e.g., 1.5-5 mL) of acidified methanol (e.g., methanol with 0.1% formic acid).[2][11]

    • Collect the colored eluate, which now contains the purified and concentrated anthocyanin fraction.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis PlantMaterial Plant Material Grinding Drying & Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., UAE, MAE) Grinding->Extraction Separation Centrifugation/ Filtration Extraction->Separation CrudeExtract Crude Extract Separation->CrudeExtract SPE Solid-Phase Extraction (SPE) CrudeExtract->SPE PurifiedFraction Purified Fraction SPE->PurifiedFraction Analysis Quantification (e.g., HPLC, UPLC-MS) PurifiedFraction->Analysis

Caption: General workflow for this compound extraction and analysis.

G center Extraction Yield & Purity Solvent Solvent Choice (Polarity, Acidity) center->Solvent Temp Temperature center->Temp Time Extraction Time center->Time pH pH Control center->pH Matrix Plant Matrix (Particle Size) center->Matrix Method Extraction Method (UAE, MAE, CSE) center->Method

Caption: Key factors influencing this compound extraction yield.

G cluster_low_ph Low pH (<3) cluster_mid_ph Neutral pH cluster_high_ph Alkaline pH Flavylium Flavylium Cation (Red, Stable) Carbinol Carbinol Pseudobase (Colorless, Unstable) Flavylium->Carbinol  Increase pH Carbinol->Flavylium  Decrease pH Quinoidal Quinoidal Base (Blue/Purple, Unstable) Carbinol->Quinoidal  Increase pH Quinoidal->Carbinol  Decrease pH

Caption: pH-dependent structural transformation of anthocyanins.

References

"Peonidin 3-galactoside" stability issues in aqueous solutions at neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Peonidin (B1209262) 3-galactoside. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this anthocyanin in aqueous solutions, particularly at neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is Peonidin 3-galactoside?

A1: this compound is a type of anthocyanin, which is a class of water-soluble pigments responsible for many of the red, purple, and blue colors found in plants, fruits, and flowers.[1][2][3] It consists of the anthocyanidin peonidin linked to a galactose sugar molecule.[2] Like other anthocyanins, its chemical structure and color are highly dependent on the pH of its environment.[1][4]

Q2: Why is my this compound solution unstable at a neutral pH (pH ≈ 7)?

A2: At neutral pH, the stable, colored structure of this compound undergoes a chemical transformation. The vibrant red flavylium (B80283) cation, which is the dominant form in acidic conditions (pH < 3), is converted into colorless forms known as the carbinol pseudobase and chalcone.[4][5][6] These colorless intermediates are unstable and prone to irreversible degradation, leading to a loss of color and the breakdown of the molecule.[4][7][8] While non-acylated anthocyanins can be almost entirely colorless at pH 7.0, glycosylation (like in this compound) can slightly improve stability compared to the aglycone form.[7][9]

Q3: What are the primary signs of degradation in my aqueous solution?

A3: The most immediate and obvious sign of degradation is a loss of color, often described as fading or browning.[7] In a spectrophotometric analysis, this corresponds to a decrease in absorbance in the visible range (around 520 nm). In HPLC analysis, you will observe a decrease in the peak area corresponding to this compound and the appearance of new peaks corresponding to its degradation products.[8]

Q4: What are the main factors that accelerate the degradation of this compound?

A4: The stability of this compound, like other anthocyanins, is influenced by several factors:

  • pH: This is the most critical factor. Stability is highest in acidic conditions (pH < 3) and decreases significantly as the pH increases towards neutral and alkaline levels.[4][5]

  • Temperature: Elevated temperatures dramatically accelerate the rate of degradation.[7][8][10] For optimal stability, solutions should be kept at low temperatures.[11][12]

  • Light: Exposure to light, particularly UV light, can cause photodegradation. Storing solutions in the dark or in amber-colored vials is recommended.[10][13][14]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[5][7] Using degassed solvents can help mitigate this.

  • Enzymes: In crude plant extracts, enzymes like polyphenol oxidases can accelerate degradation.[5][8]

Q5: What are the expected degradation products of this compound?

A5: The degradation process involves the cleavage of the anthocyanin structure. The primary degradation byproducts originating from the peonidin aglycone (the non-sugar part) are typically vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[8]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Rapid Loss of Color in Solution The pH of the aqueous solution is neutral or alkaline.Adjust the pH of your solution to be acidic (pH 1-3) using a suitable acid (e.g., formic acid, HCl) to stabilize the colored flavylium cation.[15][16]
The solution is being stored at room temperature or higher.Store stock solutions and experimental samples at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage).[8][12]
The solution is exposed to light.Protect the solution from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under minimal light conditions where possible.[13]
Inconsistent Results in Kinetic Studies Fluctuations in temperature during the experiment.Use a calibrated incubator or a water bath with precise temperature control to maintain a constant temperature.[8]
Inaccurate pH of buffers.Prepare buffers carefully and verify the pH with a calibrated pH meter. Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.
Unexpected Peaks in HPLC Chromatogram Degradation of the parent compound.These are likely degradation products. Compare their retention times and mass spectra to known standards of potential byproducts like vanillic acid.[8]
Contamination of the sample or solvent.Ensure all glassware is clean and use high-purity (e.g., HPLC-grade) solvents. Filter all samples through a 0.22 µm filter before injection.[17]
Poor Peak Shape (Tailing, Broadening) in HPLC The mobile phase pH is too high, causing on-column structural changes.Use an acidified mobile phase (e.g., with 0.1-5% formic acid) to ensure the anthocyanin remains in its stable protonated form.[16][18]
Column overload.Dilute the sample or reduce the injection volume.[8]

Data on Anthocyanin Stability

The stability of anthocyanins is highly dependent on pH and temperature. The degradation process typically follows first-order kinetics, which can be described by the degradation rate constant (k) and the half-life (t½).[4][19] The table below summarizes representative stability data for peonidin derivatives and other closely related anthocyanins to illustrate these effects.

AnthocyaninpHTemperature (°C)Rate Constant (k)Half-Life (t½)Reference
Cyanidin-3-O-glucoside2.5900.17 h⁻¹4.08 h[20]
Cyanidin-3-O-glucoside4.0900.35 h⁻¹1.98 h[20]
Cyanidin-3-O-glucoside7.0901.95 h⁻¹0.36 h[20]
Peonidin 3-O-glucosideGastric (pH ~2.5)37-Most stable among tested anthocyanins[21]
Peonidin 3-O-glucosideIntestinal (pH ~7)37-Significant degradation observed[21]
Blackberry Anthocyanins2.0202.2 x 10⁻² d⁻¹ (light)32 days[19]
Blackberry Anthocyanins2.0200.8 x 10⁻² d⁻¹ (dark)90 days[19]

Note: This table includes data from various anthocyanins to demonstrate general stability trends, as comprehensive kinetic data specifically for this compound is limited.

Visual Diagrams

Structural Transformation at Neutral pH

The core stability issue arises from the pH-dependent equilibrium of the anthocyanin structure. At neutral pH, the equilibrium shifts away from the stable colored form to unstable, colorless forms.

G Flavylium Flavylium Cation (Red, Stable) Quinoidal Quinoidal Base (Purple/Blue) Flavylium->Quinoidal Deprotonation (Increasing pH) Carbinol Carbinol Pseudobase (Colorless, Unstable) Flavylium->Carbinol Hydration (pH 4-6) Quinoidal->Flavylium Protonation (Decreasing pH) Chalcone Chalcone (Colorless/Yellowish, Unstable) Carbinol->Chalcone Tautomerization Degradation Degradation Products (e.g., Vanillic Acid) Carbinol->Degradation Irreversible Cleavage Chalcone->Degradation Irreversible Cleavage

Caption: pH-dependent structural transformations of this compound.

General Experimental Workflow for Stability Analysis

A systematic approach is crucial for obtaining reliable data on the stability of this compound.

G prep 1. Prepare Aqueous Solution (e.g., in pH 7 Buffer) incubate 2. Incubate Under Controlled Conditions (Temp, Light) prep->incubate sample 3. Collect Aliquots at Time Intervals (t=0, t=1, t=2...) incubate->sample quench 4. Quench Reaction (e.g., Acidify & Freeze) sample->quench analyze 5. Analyze Samples (UV-Vis or HPLC) quench->analyze data 6. Process Data (Calculate k and t½) analyze->data conclusion 7. Determine Stability Profile data->conclusion G start Observation: Solution is degrading rapidly check_ph Is the pH neutral (pH ≈ 7)? start->check_ph sol_ph Action: Work in an acidic buffer (pH < 4) check_ph->sol_ph Yes check_temp Is the temperature above 4°C? check_ph->check_temp No sol_ph->check_temp sol_temp Action: Store solution at 4°C or frozen. Run experiments on ice. check_temp->sol_temp Yes check_light Is the solution exposed to light? check_temp->check_light No sol_temp->check_light sol_light Action: Use amber vials or wrap in foil. Minimize light exposure. check_light->sol_light Yes end Stability should be improved check_light->end No sol_light->end

References

Technical Support Center: Preventing Peonidin 3-Galactoside Degradation During Thermal Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of Peonidin 3-galactoside during thermal processing. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to support your experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation for this compound?

A1: The thermal degradation of this compound, like other anthocyanins, primarily involves the opening of its central pyran ring. This process is initiated by the hydration of the flavylium (B80283) cation, leading to the formation of a colorless carbinol pseudobase, which is in equilibrium with a chalcone (B49325) form. This unstable chalcone intermediate can then undergo irreversible degradation, breaking down into smaller phenolic compounds, which results in a loss of the characteristic color and biological activity of the molecule.

Q2: How does pH influence the thermal stability of this compound?

A2: The pH of the medium is a critical factor in the stability of this compound. It is most stable in acidic conditions, typically at a pH below 3.0, where it predominantly exists as the red-colored flavylium cation.[1] As the pH increases towards neutral and alkaline conditions, the equilibrium shifts towards the less stable and colorless carbinol and chalcone forms, which are more susceptible to thermal degradation.[1] Therefore, maintaining a low pH is a key strategy to minimize degradation during thermal processing.

Q3: What is the expected kinetic model for the thermal degradation of this compound?

A3: The thermal degradation of this compound, and anthocyanins in general, is widely reported to follow first-order reaction kinetics.[2][3] This means that the rate of degradation is directly proportional to the concentration of this compound at any given time.

Q4: How can co-pigmentation be used to protect this compound from thermal degradation?

A4: Co-pigmentation is a phenomenon where other, often colorless, organic molecules (co-pigments) associate with the anthocyanin molecule, enhancing its color and stability. Phenolic compounds, such as phenolic acids (e.g., ferulic acid, caffeic acid) and flavonoids, are effective co-pigments. They can stack with the pyran ring of this compound, protecting it from nucleophilic attack by water and thus slowing down the degradation process. This interaction can significantly improve the stability of the anthocyanin during thermal processing.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Rapid color loss during heating 1. High pH of the solution: The solution pH may be above the optimal stability range (pH < 3.0).2. Presence of oxygen: Dissolved oxygen can accelerate oxidative degradation.3. High processing temperature: The temperature may be too high for the duration of the heating process.4. Presence of degrading enzymes: Enzymes like polyphenol oxidase (PPO) and peroxidase (POD) can degrade anthocyanins.1. Adjust pH: Lower the pH of the solution to below 3.0 using food-grade acids (e.g., citric acid, tartaric acid).2. Inert atmosphere: Purge the solution and headspace with an inert gas like nitrogen or argon before and during heating.3. Optimize temperature and time: Conduct preliminary studies to determine the optimal temperature-time combination that achieves the desired processing goal with minimal degradation.4. Enzyme inactivation: Consider a blanching step for plant-based extracts to deactivate enzymes prior to the main thermal processing.
Inconsistent degradation rates between experimental batches 1. Inaccurate temperature control: Fluctuations in the heating apparatus.2. Variable pH: Inconsistent pH across different sample preparations.3. Light exposure: Photodegradation can contribute to the overall degradation.4. Matrix effects: Variations in the composition of the sample matrix (e.g., presence of sugars, metal ions).1. Calibrate equipment: Ensure that water baths, ovens, or other heating equipment are properly calibrated and provide uniform heating.2. Use buffered solutions: Prepare samples in a well-defined buffer system to maintain a constant pH.3. Protect from light: Conduct experiments in a dark environment or use amber-colored vials or aluminum foil to shield samples from light.4. Consistent matrix: Ensure the composition of the sample matrix is consistent across all experiments.
Formation of brown precipitates 1. Polymerization reactions: High temperatures can promote the polymerization of anthocyanins and their degradation products.2. Reaction with other components: Interaction with other compounds in the matrix, such as sugars or their degradation products.1. Lower temperature: Reduce the processing temperature and extend the time if necessary.2. Use of stabilizing agents: Investigate the addition of co-pigments or other stabilizing agents.3. Filtration: If precipitates are unavoidable, consider a filtration step after processing.

Quantitative Data on Thermal Degradation

The thermal degradation of this compound follows first-order kinetics. The rate of degradation is characterized by the degradation rate constant (k) and the half-life (t1/2).

Table 1: Thermal Degradation Kinetics of this compound in Blueberry Juice

Temperature (°C)Degradation Rate Constant (k) (x 10⁻³ min⁻¹)Half-life (t₁/₂) (h)
751.756.60
853.253.55
955.921.95

Data sourced from a study on blueberry commercial juice, which contains this compound.[2]

Table 2: Activation Energy for Thermal Degradation of Anthocyanins in Various Fruit Juices

Fruit JuiceActivation Energy (Ea) (kJ/mol)
Strawberry Juice74.16
Blueberry Juice65.75

Activation energy provides insight into the sensitivity of the degradation reaction to temperature changes. A higher Ea indicates greater sensitivity.[2]

Experimental Protocols

Protocol 1: Determination of Thermal Degradation Kinetics using HPLC

1. Sample Preparation:

  • Prepare a stock solution of this compound in a citrate-phosphate buffer at the desired pH (e.g., pH 2.5, 3.5, 4.5).

  • Ensure the initial concentration provides a detectable and quantifiable peak in the HPLC-DAD/UV-Vis detector (typically around 520 nm).

  • Dispense equal aliquots of the solution into amber glass HPLC vials and seal them to minimize evaporation and light exposure.

2. Thermal Treatment:

  • Place the vials in a pre-calibrated water bath or incubator set to the desired temperature (e.g., 70°C, 80°C, 90°C).

  • At predetermined time intervals (e.g., 0, 30, 60, 90, 120 minutes), remove one vial and immediately place it in an ice bath to quench the degradation reaction.

  • Store the cooled samples at 4°C until HPLC analysis.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 5% formic acid in water) and mobile phase B (e.g., 5% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD or UV-Vis detector at the maximum absorbance wavelength of this compound (around 520 nm).

  • Inject a series of this compound standards of known concentrations to generate a calibration curve.

  • Inject the heat-treated samples and quantify the remaining this compound concentration by comparing the peak area to the calibration curve.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound (ln[C]) versus time (t) for each temperature.

  • If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope of the line.

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

Visualizations

Thermal_Degradation_Pathway P3G This compound (Flavylium Cation, Red) CP Carbinol Pseudobase (Colorless) P3G->CP CH Chalcone (Colorless/Yellowish) CP->CH Ring Opening DP Degradation Products (e.g., Phenolic Acids) CH->DP

Caption: Simplified thermal degradation pathway of this compound.

Troubleshooting_Workflow start High Degradation Observed check_ph Is pH < 3.0? start->check_ph adjust_ph Adjust pH with food-grade acid check_ph->adjust_ph No check_temp Is temperature optimized? check_ph->check_temp Yes adjust_ph->check_temp optimize_temp Lower temperature and/or reduce time check_temp->optimize_temp No check_oxygen Is oxygen excluded? check_temp->check_oxygen Yes optimize_temp->check_oxygen use_inert Purge with N2 or Ar check_oxygen->use_inert No consider_copigments Consider adding co-pigments check_oxygen->consider_copigments Yes use_inert->consider_copigments

Caption: Troubleshooting workflow for excessive degradation of this compound.

References

"Peonidin 3-galactoside" adduct formation in electrospray ionization mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Peonidin (B1209262) 3-galactoside and other anthocyanins in electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to adduct formation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common ions I should expect to see for Peonidin 3-galactoside in positive ion ESI-MS?

In positive ion mode ESI-MS, this compound, like other anthocyanins, primarily exists as a flavylium (B80283) cation. Therefore, you should expect to see the molecular ion [M]+. However, it is also common to observe the protonated molecule [M+H]+, especially when acidic mobile phases are used. Additionally, adduct formation with alkali metals and other components of the mobile phase is frequently observed.

Q2: Why am I seeing significant [M+Na]+ and [M+K]+ adducts in my mass spectrum for this compound?

The formation of sodium ([M+Na]+) and potassium ([M+K]+) adducts is a common phenomenon in ESI-MS. These adducts arise from the presence of alkali metal salts in your sample, solvents, or from the glassware used during sample preparation. Even trace amounts can lead to significant adduction. The chelating ability of the analyte can also strongly influence the formation of these adducts.[1][2]

Q3: Can mobile phase additives influence adduct formation?

Absolutely. Mobile phase additives play a crucial role in the ionization process and can significantly impact the type and intensity of adducts formed.[3] For instance, adding a small amount of formic acid can increase the proton concentration, promoting the formation of the [M+H]+ ion and potentially suppressing sodium and potassium adducts. Conversely, the presence of sodium salts, even as impurities, will enhance the formation of [M+Na]+ adducts.

Q4: What is the typical fragmentation pattern for this compound in MS/MS?

In tandem mass spectrometry (MS/MS), the most common fragmentation of this compound involves the neutral loss of the galactose moiety (162 Da), resulting in the product ion corresponding to the peonidin aglycone. Further fragmentation of the aglycone can also be observed.

Troubleshooting Guide

This guide addresses specific issues you may encounter with adduct formation during the ESI-MS analysis of this compound.

Problem 1: My mass spectrum is dominated by sodium and/or potassium adducts, with a very low intensity for the protonated molecule [M+H]+.

  • Cause: High concentration of sodium or potassium ions in the sample or mobile phase. This can originate from glassware, reagents, or the sample matrix itself.

  • Solution 1: Optimize Mobile Phase. The preferred method to minimize unwanted alkali metal adducts is to lower the pH of the mobile phase by adding a volatile organic acid like formic acid (typically 0.1% v/v).[4] This increases the availability of protons, favoring the formation of the [M+H]+ ion.

  • Solution 2: Sample Preparation. Use high-purity solvents and reagents. To minimize leaching of alkali metals from glassware, consider using plastic vials and containers.[5] If your sample has a high salt concentration, a solid-phase extraction (SPE) cleanup step can be effective in removing these salts.

  • Solution 3: Intentional Adduct Formation. If suppressing alkali adducts is not effective, you can embrace their formation for quantification. To do this, add a small, controlled amount of a sodium salt (e.g., sodium acetate) to your mobile phase to drive the formation of the [M+Na]+ adduct consistently across all samples and standards.

Problem 2: I am observing unexpected adducts, such as [M+ACN+H]+ or other solvent-related adducts.

  • Cause: Acetonitrile (B52724) (ACN) and other solvents used in the mobile phase can form adducts with the analyte, particularly at high concentrations.

  • Solution: Modify your mobile phase composition. If you suspect an acetonitrile adduct, try replacing it with methanol (B129727) to see if the unexpected adduct disappears. Optimizing the gradient elution to ensure the lowest possible organic solvent concentration at the time of your analyte's elution can also be beneficial.

Problem 3: The ratio of my protonated molecule to adduct ions is inconsistent between runs.

  • Cause: This variability can be due to inconsistent levels of salt contamination in different sample preparations or fluctuations in the ESI source conditions. Co-elution of inorganic ions with the analyte can also impact the quantitative response of the respective adducts.[6]

  • Solution 1: Standardize Sample Preparation. Ensure a consistent and rigorous sample preparation protocol for all samples, including the use of the same high-purity solvents and containers.

  • Solution 2: Use an Internal Standard. Employing an internal standard that is structurally similar to this compound and exhibits similar adduct-forming tendencies can help to normalize the response and improve quantitative accuracy.

  • Solution 3: System Equilibration. Ensure your LC-MS system is thoroughly equilibrated with the mobile phase before starting your analytical run to maintain stable ESI conditions.

Quantitative Data on Adduct Formation

Mobile Phase CompositionRelative Intensity of [M+H]+Relative Intensity of [M+Na]+
50:50 Acetonitrile:WaterModerateHigh
50:50 Acetonitrile:Water + 0.1% Formic AcidHighLow
50:50 Acetonitrile:Water + 10mM Sodium AcetateLowVery High

This table is for illustrative purposes and actual results may vary depending on the specific anthocyanin, sample matrix, and instrument conditions.

Experimental Protocols

Sample Preparation for Plant Tissue

This protocol details a solid-phase extraction (SPE) method for cleaning up plant extracts, which is effective for concentrating anthocyanins and removing interfering substances like salts and sugars.[7]

  • Homogenization: Weigh approximately 1-5 g of the homogenized plant tissue into a centrifuge tube.

  • Extraction: Add 10 mL of extraction solvent (Methanol with 0.1% formic acid). Vortex thoroughly and sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 4000-8000 x g for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. The pellet can be re-extracted for exhaustive recovery.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3-5 mL of wash solvent (Water with 0.1% formic acid) to remove polar interferences.

  • Elution: Elute the anthocyanins with 3-5 mL of elution solvent (Acetonitrile with 0.1% formic acid).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Method for this compound Analysis

This section provides a typical starting point for developing an LC-MS/MS method for this compound.

  • LC System: UPLC system

  • Column: Cogent Phenyl Hydride™, 4μm, 100Å, 2.1 x 50 mm or similar reversed-phase column.[8]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 15% B

    • 1-4 min: Linear gradient to 80% B

    • 4-6 min: Hold at 80% B

    • 6.1-7 min: Return to 15% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z of [this compound+H]+

    • Product Ion (Q3): m/z of [Peonidin aglycone+H]+

Visualizations

Adduct_Troubleshooting_Workflow start Start: Unexpected Adduct Profile (e.g., high [M+Na]+, low [M+H]+) check_mobile_phase Is Mobile Phase Acidified? (e.g., with 0.1% Formic Acid) start->check_mobile_phase acidify_mp Action: Add 0.1% Formic Acid to Mobile Phase check_mobile_phase->acidify_mp No check_sample_prep Review Sample Preparation: - Glassware vs. Plastic - Solvent/Reagent Purity - High Salt Matrix? check_mobile_phase->check_sample_prep Yes reanalyze1 Re-analyze Sample acidify_mp->reanalyze1 reanalyze1->check_sample_prep improve_sample_prep Action: Use Plastic Vials, High-Purity Solvents, Consider SPE check_sample_prep->improve_sample_prep Yes, potential issues found consider_intentional_adduction Is Quantification Still an Issue? check_sample_prep->consider_intentional_adduction No obvious issues reanalyze2 Re-analyze Sample improve_sample_prep->reanalyze2 reanalyze2->consider_intentional_adduction intentional_adduction Action: Add a Controlled Amount of Adduct-Forming Salt (e.g., NaOAc) to Promote a Single Adduct Species consider_intentional_adduction->intentional_adduction Yes end End: Consistent Ion Profile for Quantification consider_intentional_adduction->end No, problem resolved intentional_adduction->end

Caption: Troubleshooting workflow for managing adduct formation in ESI-MS.

Mobile_Phase_Influence cluster_mp Mobile Phase Conditions cluster_ions Observed Ions mobile_phase Mobile Phase Composition neutral_mp Neutral Mobile Phase (e.g., ACN/Water) acidic_mp Acidified Mobile Phase (e.g., + 0.1% Formic Acid) salt_mp Salt-Amended Mobile Phase (e.g., + NaOAc) neutral_ions [M+Na]+ Dominant [M+H]+ Low neutral_mp->neutral_ions Leads to acidic_ions [M+H]+ Dominant [M+Na]+ Suppressed acidic_mp->acidic_ions Promotes salt_ions [M+Na]+ Predominant and Consistent salt_mp->salt_ions Drives formation of ion_profile Resulting Ion Profile

Caption: Influence of mobile phase additives on ion formation in ESI-MS.

References

Troubleshooting poor peak shape of "Peonidin 3-galactoside" in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape with "Peonidin 3-galactoside" in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape for this compound in RP-HPLC?

A1: The most frequent issue is peak tailing, which is often caused by secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH. This compound, an anthocyanin, is most stable and chromatographically well-behaved in its flavylium (B80283) cation form, which is favored at a low pH.[1][2]

Q2: Why is the mobile phase pH so critical for the analysis of this compound?

A2: The pH of the mobile phase directly influences the ionization state of this compound. At a pH above 3.0, the flavylium cation can undergo structural transformations, leading to peak broadening and tailing.[1] Maintaining a mobile phase pH of 2.5 or lower is crucial to ensure the analyte remains in a single, stable, protonated form, which results in sharper, more symmetrical peaks.[3]

Q3: What type of column is recommended for the analysis of this compound?

A3: A C18 reversed-phase column is the most commonly used and recommended stationary phase for the analysis of this compound and other anthocyanins.[4][5] For improved peak shape, especially when dealing with basic compounds that can exhibit tailing, consider using a column with end-capping or a polar-embedded stationary phase to minimize interactions with residual silanol (B1196071) groups.[2]

Q4: Can my sample preparation method affect the peak shape of this compound?

A4: Yes, improper sample preparation can lead to poor peak shape. High sample concentrations can cause column overload, resulting in peak fronting or tailing.[3] Additionally, if the sample solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can lead to peak distortion. It is best practice to dissolve the sample in the initial mobile phase whenever possible.[3]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.

Initial Diagnostic Steps:

  • Inject a Neutral Compound: To determine if the issue is chemical or mechanical, inject a neutral, non-polar compound like toluene (B28343) dissolved in the mobile phase.[3]

    • If the neutral compound's peak also tails, the problem is likely mechanical (e.g., column void, blocked frit, extra-column volume).

    • If only the this compound peak tails, the issue is likely chemical (i.e., secondary interactions).[3]

Troubleshooting Chemical Causes of Peak Tailing:

Potential Cause Recommended Solution Experimental Protocol
Inappropriate Mobile Phase pH Lower the mobile phase pH to 2.5-3.0 to ensure the analyte is in its stable flavylium cation form.[3]Prepare the aqueous mobile phase (Mobile Phase A) with 0.1% to 1% formic acid.[4][6] Confirm the final pH of the mobile phase mixture.
Secondary Silanol Interactions Suppress silanol interactions by lowering the mobile phase pH or using a column with end-capping.Lower the mobile phase pH as described above. If tailing persists, consider switching to a modern, high-purity silica (B1680970) column with end-capping.
Analyte Ionization Ensure the mobile phase pH is at least 1.5 to 2 pH units below the analyte's pKa.Maintain a mobile phase pH between 2.5 and 3.5, which is well below the pKa of the most acidic hydroxyl group on similar flavonoid structures.[3]

Troubleshooting Mechanical Causes of Peak Tailing:

Potential Cause Recommended Solution Experimental Protocol
Column Void or Contamination A void at the head of the column or contamination can cause peak distortion.Reverse-flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, the column may need to be replaced.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum. Ensure all fittings are secure.[3]
Issue 2: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that is broader than the trailing edge.

Potential Cause Recommended Solution Experimental Protocol
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase.Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to fronting.Dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
Issue 3: Peak Splitting or Broadening
Potential Cause Recommended Solution Experimental Protocol
Co-elution with an Interfering Compound An impurity or related compound may be eluting at a very similar retention time.Modify the gradient to improve separation. A shallower gradient can often resolve closely eluting peaks.
Column Contamination Buildup of contaminants on the column can lead to distorted peak shapes.Flush the column with a series of strong solvents. For a C18 column, this might include isopropanol, followed by hexane, then isopropanol, and finally re-equilibrating with the mobile phase.
Mobile Phase pH near Analyte pKa If the mobile phase pH is close to the pKa of this compound, a mixture of ionized and non-ionized forms can exist, leading to peak broadening or splitting.[3]As with peak tailing, ensure the mobile phase pH is well below the pKa of the analyte (ideally pH 2.5-3.0).

Experimental Protocols

Optimized HPLC Method for this compound Analysis

This protocol is a general guideline and may require optimization for specific sample matrices and HPLC systems.

Parameter Recommended Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A Water with 1% Formic Acid[4]
Mobile Phase B Acetonitrile[4]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased. A representative gradient is shown below.[4]
Flow Rate 0.8 - 1.0 mL/min[5]
Injection Volume 10 - 20 µL[5]
Column Temperature 35 - 40°C[4][6]
Detection Wavelength 520 nm[4][5]

Representative Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0955
207921
356040
40955
45955

Table adapted from a method for Peonidin quantification.[4]

Sample Preparation Protocol (from Plant Material)
  • Homogenization: Homogenize the plant material (e.g., fruit peels, powdered leaves) to a fine powder.[5]

  • Extraction: Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add 10-15 mL of acidified methanol (B129727) (e.g., 85:15 methanol:water, v/v with 0.1% HCl or 1% formic acid).[5]

  • Enhancement (Optional): Sonicate the mixture for 15-30 minutes to improve extraction efficiency.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[5]

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted, and the supernatants pooled.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter prior to HPLC injection.[5]

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed check_peak_shape Identify Peak Shape Issue start->check_peak_shape tailing Peak Tailing check_peak_shape->tailing Asymmetrical, late eluting fronting Peak Fronting check_peak_shape->fronting Asymmetrical, early eluting splitting Peak Splitting/Broadening check_peak_shape->splitting Multiple apices or broad check_neutral Inject Neutral Compound (Toluene) tailing->check_neutral overload_issue Column Overload or Sample Solvent Incompatibility fronting->overload_issue coelution_issue Co-elution or Column Contamination splitting->coelution_issue neutral_tails Neutral Compound Tails? check_neutral->neutral_tails mechanical_issue Mechanical Issue: - Column Void - Blocked Frit - Extra-column Volume neutral_tails->mechanical_issue Yes chemical_issue Chemical Issue: - pH too high - Silanol Interactions neutral_tails->chemical_issue No solve_mechanical Solution: - Flush/Replace Column - Check Tubing/Fittings mechanical_issue->solve_mechanical solve_chemical Solution: - Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) - Use End-capped Column chemical_issue->solve_chemical solve_overload Solution: - Dilute Sample - Dissolve Sample in Mobile Phase overload_issue->solve_overload solve_coelution Solution: - Optimize Gradient - Flush Column coelution_issue->solve_coelution

Caption: Troubleshooting workflow for poor peak shape in HPLC.

Chemical_Relationships cluster_analyte This compound cluster_column C18 Column cluster_mobile_phase Mobile Phase analyte This compound flavylium Flavylium Cation (Stable) analyte->flavylium other_forms Other Forms (Unstable) analyte->other_forms stationary_phase C18 Stationary Phase silanol Residual Silanols (Si-OH) stationary_phase->silanol silanol->other_forms Interacts with, causing tailing low_ph Low pH (e.g., < 3) + Formic Acid low_ph->flavylium Favors low_ph->silanol Protonates, reduces interaction high_ph Higher pH (e.g., > 3) high_ph->other_forms Leads to

Caption: Chemical relationships affecting peak shape.

References

Optimizing mobile phase for "Peonidin 3-galactoside" separation from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Peonidin 3-galactoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the separation of this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomers that co-elute with this compound?

A1: The most common isomers that pose separation challenges are other Peonidin 3-O-glycosides, where the anthocyanidin core (peonidin) is the same, but the sugar moiety differs. These include:

  • Peonidin 3-glucoside: Often the most challenging isomer to separate from this compound due to their very similar structures and polarities.

  • Peonidin 3-arabinoside: Another common glycosidic isomer found in natural extracts.

  • Other Peonidin glycosides: Depending on the sample source, other sugar conjugates may be present.

Additionally, isomers of other anthocyanidins with similar retention times, such as glycosides of cyanidin (B77932) or petunidin, can also co-elute.

Q2: What is the recommended starting mobile phase for separating this compound from its isomers?

A2: A common starting point for the separation of anthocyanin isomers on a reversed-phase C18 column is a gradient elution using an acidified aqueous phase and an organic solvent. A typical mobile phase composition is:

  • Mobile Phase A: Water with an acidic modifier, most commonly 0.1% to 1.0% formic acid. Phosphoric acid can also be used.[1]

  • Mobile Phase B: Acetonitrile or Methanol (B129727). Acetonitrile often provides better selectivity for resolving closely related isomers.[2]

A shallow gradient, where the percentage of the organic solvent (Mobile Phase B) is increased slowly over time, is generally recommended to enhance the resolution of isomers.

Q3: How does the choice of acid in the mobile phase affect the separation?

A3: The acidic modifier in the mobile phase is crucial for several reasons. It maintains the anthocyanins in their stable flavylium (B80283) cation form, which is essential for good peak shape and consistent retention.[3] Different acids can influence the selectivity of the separation. Formic acid is widely used due to its volatility, making it compatible with mass spectrometry (MS) detectors.[4] Phosphoric acid can sometimes offer different selectivity and may improve peak shape for certain compounds.[1] The concentration of the acid can also be optimized to fine-tune the separation.

Q4: Can column temperature be used to optimize the separation of this compound isomers?

A4: Yes, column temperature is a powerful parameter for optimizing selectivity in HPLC.[2][5] Varying the temperature can alter the retention times of isomers differently, potentially leading to their separation. It is advisable to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition for your specific separation. Keep in mind that higher temperatures can also lead to anthocyanin degradation if exposure is prolonged, so a balance must be struck.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and its isomers.

Problem Possible Cause Recommended Solution
Poor Resolution / Co-elution of Isomers 1. Mobile phase composition is not optimal. 2. Gradient slope is too steep. 3. Inappropriate column chemistry. 1. Switch the organic solvent (e.g., from methanol to acetonitrile) to alter selectivity.[2]2. Employ a shallower gradient. A slower increase in the organic solvent concentration can improve the separation of closely eluting peaks.3. While a standard C18 column is a good starting point, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) if co-elution persists.
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Mobile phase pH is not optimal. 3. Column overload. 1. Increase the acidity of the mobile phase by slightly increasing the concentration of formic or phosphoric acid to suppress silanol (B1196071) activity.2. Ensure the pH of the mobile phase is low enough (typically < 3) to maintain the flavylium cation form of the anthocyanin.3. Reduce the injection volume or sample concentration.
Peak Fronting 1. Sample solvent is stronger than the mobile phase. 2. Column overload. 1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Decrease the amount of sample injected onto the column.
Shifting Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in column temperature. 1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phase daily and ensure it is properly degassed.3. Use a column oven to maintain a stable temperature throughout the analysis.[5]
Broad Peaks 1. Extra-column band broadening. 2. Column contamination or degradation. 3. Low flow rate. 1. Minimize the length and diameter of tubing between the injector, column, and detector.2. Flush the column with a strong solvent or replace it if performance does not improve.3. Optimize the flow rate. While lower flow rates can sometimes improve resolution, an excessively low rate can lead to broader peaks.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of this compound and its Isomers

This protocol provides a starting point for developing a separation method. Optimization will likely be required based on the specific sample matrix and instrumentation.

Instrumentation:

  • HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Diode Array Detector (DAD) or UV-Vis detector.

  • Mass Spectrometer (MS) detector (optional, for peak identification).

Chromatographic Conditions:

Parameter Recommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 25% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 520 nm
Injection Volume 5-20 µL

Procedure:

  • Sample Preparation: Dissolve the sample in a small amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Data Analysis: Identify and quantify the peaks of interest based on retention times and UV-Vis spectra compared to authentic standards. If using an MS detector, confirm the identity of the peaks by their mass-to-charge ratio (m/z).

Visualizations

experimental_workflow Experimental Workflow for Method Optimization cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation and Optimization sample_prep Prepare Sample and Standards filtration Filter through 0.45 µm filter sample_prep->filtration equilibration Equilibrate C18 Column injection Inject Sample equilibration->injection gradient Run Gradient Elution injection->gradient detection Detect at 520 nm gradient->detection resolution_check Adequate Resolution? detection->resolution_check optimization Optimize Parameters resolution_check->optimization No final_method Final Method resolution_check->final_method Yes optimization->equilibration Re-run

Caption: Workflow for HPLC method development and optimization.

troubleshooting_logic Troubleshooting Logic for Co-elution cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Stationary Phase start Poor Peak Resolution change_organic Switch Organic Solvent (e.g., MeOH to ACN) start->change_organic optimize_temp Optimize Column Temperature start->optimize_temp change_column Try Different Column Chemistry (e.g., Phenyl-Hexyl) start->change_column adjust_gradient Make Gradient Shallower change_organic->adjust_gradient change_acid Change Acid Type/Concentration adjust_gradient->change_acid end_node Improved Separation change_acid->end_node adjust_flow Adjust Flow Rate optimize_temp->adjust_flow adjust_flow->end_node change_column->end_node

Caption: Decision tree for troubleshooting poor peak resolution.

References

Technical Support Center: Peonidin 3-galactoside Stability Under UV Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation kinetics of Peonidin (B1209262) 3-galactoside when exposed to ultraviolet (UV) light. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the expected kinetic model for Peonidin 3-galactoside degradation under UV light?

A1: The degradation kinetics of anthocyanins, including this compound, can be influenced by various factors such as the matrix, pH, and temperature. While many anthocyanins are reported to follow first-order degradation kinetics, a study on blueberry puree indicated that the degradation of this compound during storage at 4°C followed a zero-order kinetic model [1][2]. It is crucial to experimentally determine the kinetic model under your specific UV exposure conditions as the direct effect of UV light may alter the reaction order.

Q2: What are the primary factors influencing the stability of this compound during UV exposure experiments?

A2: Several factors can significantly impact the stability of this compound:

  • pH: Peonidin is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, its stability decreases significantly, and it undergoes structural transformations leading to color loss and degradation.[3]

  • Temperature: While your experiment may be focused on UV degradation, it's important to control the temperature. Higher temperatures can accelerate degradation.

  • Solvent System: The choice of solvent can affect stability. For stock solutions, slightly acidified organic solvents like methanol (B129727) with 0.1% HCl are often used to ensure initial stability.[3]

  • Presence of Other Compounds: The complexity of the sample matrix is crucial. Other compounds, such as other flavonoids, ascorbic acid, metal ions, and sugars, can either have a protective (co-pigmentation) or a pro-degradative effect.

  • Oxygen: The presence of oxygen can contribute to oxidative degradation of the molecule.

Q3: What are the potential degradation products of this compound under UV stress?

A3: The degradation of peonidin glycosides generally starts with the opening of the central pyran ring, forming an unstable chalcone. This intermediate can then break down into smaller phenolic compounds. The expected primary degradation byproducts from the peonidin aglycone are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring).[4] Analytical techniques such as HPLC-MS/MS are required for the identification of these degradation products.[4]

Q4: How can I quantify the concentration of this compound during a degradation study?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a UV-Vis detector is the most accurate and widely used method.[3][4] The detector should be set to the maximum absorbance wavelength for this compound, which is around 520 nm.[4] Quantification is achieved by creating a calibration curve with a pure standard of this compound.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Rapid degradation observed even at time zero. 1. Unstable stock solution. 2. High pH of the experimental buffer. 3. Exposure to ambient light during sample preparation.1. Prepare fresh stock solution in an acidified solvent (e.g., methanol with 0.1% HCl).[3] 2. Ensure the pH of your buffer system is in the acidic range (ideally pH < 3.5) for baseline stability. 3. Prepare samples under subdued light and use amber vials to minimize light exposure.[3]
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample overload.1. Use a mobile phase with a low pH (e.g., containing 0.1-1% formic acid) to maintain the anthocyanin in its stable flavylium (B80283) cation form.[4] 2. Flush the column with a strong solvent or replace it if necessary. 3. Dilute the sample or inject a smaller volume.
Inconsistent or non-reproducible degradation rates. 1. Fluctuations in UV lamp intensity. 2. Inconsistent sample-to-lamp distance. 3. Temperature variations during the experiment.1. Allow the UV lamp to warm up and stabilize before starting the experiment. Monitor lamp output if possible. 2. Use a fixed sample holder to ensure a constant distance from the UV source. 3. Conduct the experiment in a temperature-controlled environment.
Difficulty in identifying degradation products. 1. Low concentration of degradation products. 2. Matrix interference.1. Concentrate the sample using Solid Phase Extraction (SPE) with a C18 cartridge.[4] 2. Use a gradient elution method in your HPLC to better separate the degradation products from matrix components. Employ a mass spectrometer for more definitive identification.[4]

Quantitative Data Summary

Due to the limited availability of specific kinetic data for this compound under UV light, the following table includes data for related anthocyanins to provide a comparative context. Researchers should determine these values experimentally for their specific conditions.

AnthocyaninConditionKinetic ModelRate Constant (k)Half-life (t½)Reference
This compoundStorage at 4°C in blueberry pureeZero-OrderNot ReportedNot Reported[1][2]
Pelargonidin 3-glucosideUltrasound (200-500 W)First-Order1.69 x 10⁻² to 6.72 x 10⁻² min⁻¹10.32 to 41.02 min[5]
Cyanidin 3-glucosideThermal (80°C, pH 7.0)First-Order0.0086 min⁻¹80.18 min[3]
Cyanidin 3-glucosideThermal (80°C, pH 3.0)First-Order0.0053 min⁻¹129.8 min[3]

Note: The stability of this compound is expected to show similar trends to its close structural analog, Cyanidin 3-glucoside, with stability being higher at lower pH.[3]

Experimental Protocols

Protocol 1: Determining the Degradation Kinetics of this compound under UV Exposure

1. Materials and Equipment:

  • This compound standard (purity >97%)

  • Buffer solutions at desired pH values (e.g., pH 3.0, 5.0, 7.0)

  • HPLC-grade solvents (acetonitrile, methanol, formic acid, water)

  • UV radiation source (with controlled wavelength and intensity)

  • Temperature-controlled sample chamber

  • HPLC system with DAD or UV-Vis detector and a C18 column

  • Amber HPLC vials

  • Volumetric flasks, pipettes, and standard laboratory glassware

  • pH meter

  • Syringe filters (0.45 µm)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a slightly acidified solvent (e.g., methanol with 0.1% HCl) to a known concentration.

  • Prepare working solutions by diluting the stock solution in the desired buffer to a final concentration that gives a good signal on the HPLC detector.

3. UV Exposure:

  • Place aliquots of the working solution into amber HPLC vials (or other suitable reaction vessels).

  • Expose the samples to UV radiation in a temperature-controlled chamber. Ensure the distance from the UV source is constant for all samples.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), remove a vial and immediately place it in an ice bath to quench the reaction.

4. Quantification by HPLC:

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analyze the concentration of this compound using a validated HPLC method. A typical mobile phase would be a gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.

  • Monitor the absorbance at approximately 520 nm.

  • Quantify the concentration at each time point using a calibration curve prepared from the this compound standard.

5. Data Analysis:

  • Plot the concentration of this compound versus time.

  • To test for zero-order kinetics, plot concentration vs. time. A linear plot indicates zero-order kinetics. The slope of the line is -k.

  • To test for first-order kinetics, plot the natural logarithm of the concentration (ln[A]) versus time. A linear plot indicates first-order kinetics. The slope of the line is -k.

  • Calculate the half-life (t½) using the appropriate equation for the determined reaction order (t½ = [A]₀ / 2k for zero-order; t½ = 0.693 / k for first-order).

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_exposure 2. UV Exposure cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions prep_stock->prep_working prep_buffer Prepare Buffer Solutions (Varying pH) prep_buffer->prep_working uv_exposure Expose Samples to UV Light (Controlled Temperature) prep_working->uv_exposure time_sampling Withdraw Samples at Predetermined Time Intervals uv_exposure->time_sampling hplc_analysis HPLC-DAD Analysis (Quantification at ~520 nm) time_sampling->hplc_analysis data_analysis Kinetic Data Analysis (Determine Reaction Order, k, and t½) hplc_analysis->data_analysis

Caption: Experimental workflow for determining the UV degradation kinetics of this compound.

Degradation_Pathway P3G This compound Chalcone Unstable Chalcone Intermediate (Colorless) P3G->Chalcone UV Light (Pyran Ring Opening) Products Degradation Products Chalcone->Products Vanillic_Acid Vanillic Acid (from B-ring) Products->Vanillic_Acid PGA Phloroglucinaldehyde (from A-ring) Products->PGA

Caption: Proposed degradation pathway of this compound under UV light exposure.

References

Minimizing "Peonidin 3-galactoside" loss during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the loss of Peonidin 3-galactoside during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, like other anthocyanins, is susceptible to degradation from several factors, including pH, temperature, light, oxygen, and enzymatic activity.[1][2][3] Exposure to alkaline pH, high temperatures, and light, especially UV light, can significantly accelerate its degradation.[4][5][6][7]

Q2: What is the optimal pH range for storing this compound samples?

A2: this compound is most stable in acidic conditions, typically at a pH below 3.0.[8][9] In this range, it exists predominantly in its stable, colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline levels, it undergoes structural transformations to colorless or less stable forms, leading to degradation.[2][8][9]

Q3: What are the ideal temperature conditions for short-term and long-term storage?

A3: For short-term storage (a few days), samples should be kept in the dark at low temperatures, ideally below -5°C. For long-term storage, temperatures of -20°C or, even better, -80°C are recommended to minimize degradation.[10] It is crucial to avoid repeated freeze-thaw cycles.

Q4: How does light exposure affect the stability of this compound?

A4: Exposure to light, particularly direct sunlight or UV light, can cause photodegradation of this compound.[5][7] It is essential to store samples in amber-colored vials or wrap containers in aluminum foil and to work in a dimly lit environment whenever possible during sample preparation.[11]

Q5: Can enzymes in my sample degrade this compound?

A5: Yes, enzymes such as polyphenol oxidase, peroxidase, and β-glucosidase, which may be present in plant extracts, can enzymatically degrade this compound.[4] To mitigate this, consider a blanching step for plant materials or use extraction solvents that inhibit enzymatic activity.[10]

Troubleshooting Guides

Issue 1: Rapid Color Loss in Solution
Possible Cause Troubleshooting Step
High pH Ensure the solvent is acidified, ideally to a pH between 1 and 3. Use buffers or add a small amount of an acid like formic or hydrochloric acid.[9][11]
Elevated Temperature Immediately place the sample on ice or in a cooling block. Avoid leaving samples at room temperature for extended periods.[10]
Light Exposure Protect the solution from light by using amber vials or wrapping the container in foil.[11]
Presence of Oxygen If possible, degas the solvent before use and consider blanketing the sample with an inert gas like nitrogen or argon.[1]
Issue 2: Low Recovery After Extraction
Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the solvent system is appropriate. An acidified methanol (B129727) or ethanol (B145695) solution is generally effective.[11] Increase the extraction time or perform multiple extraction cycles.
Degradation During Extraction Keep the extraction process at a low temperature (e.g., 4°C) and protect from light.[12] If using heat, keep the temperature below 40°C.[11]
Enzymatic Degradation If working with fresh plant material, consider flash-freezing in liquid nitrogen before extraction or a brief blanching step to deactivate enzymes.[10]
Issue 3: Inconsistent HPLC Results
Possible Cause Troubleshooting Step
Poor Peak Shape Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1-1% formic acid) to maintain the compound in its flavylium cation form.[10]
Column Overload Dilute the sample or inject a smaller volume onto the HPLC column.[10]
On-Column Degradation Check for active sites on the column or guard column that may be causing degradation.

Data on Factors Affecting Anthocyanin Stability

The stability of anthocyanins is influenced by their chemical structure. Generally, glycosylation and acylation can increase stability.

Table 1: General Influence of Structural Features on Anthocyanin Stability

Structural Feature Effect on Stability Reference
Increasing Hydroxyl GroupsDecreases Stability[1]
Increasing Methoxyl GroupsIncreases Stability[13]
GlycosylationGenerally Enhances Stability[9]
AcylationImproves Stability[1]

Table 2: pH Influence on Anthocyanin Stability

pH Range Predominant Form Color Relative Stability Reference
< 3Flavylium CationRed/PurpleHigh[8][9]
3 - 6Carbinol PseudobaseColorlessLow[8]
> 6ChalconeColorless/YellowishVery Low (Degradation)[8]
> 7AnhydrobaseBlue/VioletLow (Degradation)[1]

Experimental Protocols

Protocol 1: Sample Storage
  • Short-Term Storage (up to 72 hours):

    • Store solid samples or acidic solutions in amber glass vials at 4°C in a refrigerator.

    • Ensure the container is tightly sealed to minimize exposure to oxygen.

  • Long-Term Storage:

    • For solids, store in a desiccator at -20°C or -80°C.

    • For solutions, flash-freeze in liquid nitrogen and store at -80°C.

    • Avoid repeated freeze-thaw cycles. Aliquot samples before freezing if necessary.

Protocol 2: Extraction of this compound from Plant Material
  • Sample Preparation:

    • Freeze-dry (lyophilize) fresh plant material to preserve compound integrity.[11]

    • Grind the lyophilized material into a fine powder.

  • Extraction:

    • Use an acidified solvent such as 80% methanol in water with 0.1% formic acid.[11]

    • Macerate the powdered sample in the solvent at a 1:10 solid-to-liquid ratio (w/v).[11]

    • Agitate the mixture on a shaker for 12-24 hours at 4°C in the dark.[12]

  • Filtration and Concentration:

    • Filter the extract to remove solid debris.[11]

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.[11][12]

Protocol 3: Sample Preparation for HPLC Analysis
  • Reconstitution:

    • Reconstitute the dried extract or solid standard in an acidic solvent, preferably the initial mobile phase of your HPLC method (e.g., water with 0.1% formic acid).

  • Filtration:

    • Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulates before injection.[14]

  • HPLC Conditions:

    • Use a C18 column.

    • Employ a mobile phase with an acidic modifier (e.g., formic acid) to ensure the analyte is in its stable flavylium cation form.[10]

    • Set the detector to monitor at the visible maximum of this compound (around 520 nm).

Visualizations

P3G This compound (Flavylium Cation, Red) Carbinol Carbinol Pseudobase (Colorless) P3G->Carbinol +H2O (pH increase) Carbinol->P3G -H2O (pH decrease) Chalcone Chalcone (Colorless/Yellowish) Carbinol->Chalcone Ring Opening Degradation Degradation Products (e.g., Vanillic Acid) Chalcone->Degradation Hydrolysis start Start: Sample (e.g., Freeze-dried plant powder) extraction 1. Extraction (Acidified Methanol/Ethanol, 4°C, Dark) start->extraction filtration 2. Filtration (Remove solid debris) extraction->filtration concentration 3. Concentration (Rotary Evaporator, <40°C) filtration->concentration reconstitution 4. Reconstitution (Acidic Mobile Phase) concentration->reconstitution hplc 5. HPLC Analysis (Acidic Mobile Phase, C18 Column) reconstitution->hplc end End: Data Acquisition hplc->end start Problem: Low Analyte Signal check_storage Were samples stored correctly? (-20°C or lower, dark) start->check_storage check_extraction Was extraction performed under optimal conditions? (Acidic, cold, dark) check_storage->check_extraction Yes improve_storage Solution: Improve storage conditions. Aliquot to avoid freeze-thaw. check_storage->improve_storage No check_prep Was sample prep for HPLC acidic? check_extraction->check_prep Yes improve_extraction Solution: Optimize extraction protocol. Check for enzyme activity. check_extraction->improve_extraction No improve_prep Solution: Use acidic diluent for reconstitution and filtration. check_prep->improve_prep No other_issues Consider other issues: Instrument sensitivity, column performance, etc. check_prep->other_issues Yes

References

Overcoming matrix effects in "Peonidin 3-galactoside" quantification in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Peonidin 3-galactoside in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification in plasma?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound in plasma, the "matrix" refers to all components within the plasma sample other than the analyte itself.[1][2] These endogenous components include salts, lipids (especially phospholipids), proteins, and other small molecules.[1][2][3] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1][2] Phospholipids are a particularly common cause of ion suppression when analyzing samples from biological matrices like plasma.[1][2][3]

Q2: How can I quantitatively assess the impact of the matrix on my this compound analysis?

A2: The most widely accepted method to quantitatively evaluate matrix effects is the post-extraction spike method.[1][2][4] This technique involves comparing the peak area of a pure this compound standard solution to the peak area of a blank plasma sample that has been spiked with the analyte after the extraction process. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100

A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1][2] It is advisable to assess the matrix effect at both low and high concentrations of this compound.[1]

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: There are three main strategies to overcome matrix effects:

  • Effective Sample Preparation: The primary goal is to remove as many interfering components as possible from the plasma sample before analysis.[1][5] Techniques like Solid-Phase Extraction (SPE) are often more effective than simpler methods like Protein Precipitation (PPT) for complex matrices like plasma.[2][6]

  • Optimized Chromatographic Separation: Fine-tuning the liquid chromatography (LC) method can help to separate this compound from co-eluting matrix components, preventing them from interfering with ionization in the mass spectrometer.[1][5]

  • Strategic Calibration Techniques: Employing specific calibration strategies can help to compensate for the influence of the matrix, even if some interfering components remain.[1][5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Significant Ion Suppression Observed

  • Symptom: The peak area for this compound in plasma samples is significantly lower than in a pure standard solution of the same concentration.

  • Possible Cause: Co-eluting endogenous plasma components, such as phospholipids, are interfering with the ionization of your analyte.[1][2][3] Protein precipitation alone is often insufficient for removing phospholipids.[2]

  • Troubleshooting Steps:

    • Improve Sample Preparation:

      • Switch from Protein Precipitation (PPT) to Solid-Phase Extraction (SPE). SPE has been shown to provide significantly better recovery and sample cleanup for anthocyanins in plasma.[2][6] Consider using a phospholipid removal SPE cartridge for targeted depletion of these interfering lipids.[2]

      • Liquid-Liquid Extraction (LLE) is another alternative that can be optimized to remove interfering compounds.[3][5]

    • Modify Chromatographic Conditions:

      • Use a column with a different selectivity (e.g., a biphenyl (B1667301) phase) to better separate this compound from phospholipids.[2]

      • Adjust the gradient elution to include a stronger organic wash at the beginning of the run to elute some of the interfering lipids before the analyte.[2]

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thereby providing the most accurate correction for ion suppression.[2][5]

Issue 2: Poor Reproducibility and Accuracy

  • Symptom: High variability in quantitative results between different plasma lots or even within the same batch of samples.

  • Possible Cause: Inconsistent matrix effects between different samples. The composition of plasma can vary between individuals, leading to different degrees of ion suppression or enhancement.[7]

  • Troubleshooting Steps:

    • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank plasma matrix that is free of this compound.[1][5] This ensures that the standards and the samples are affected by the matrix in a similar way, compensating for the matrix effects.[1][5]

    • Evaluate Multiple Lots of Blank Plasma: During method validation, assess the matrix effect across at least six different lots of blank plasma to ensure the method is robust.[7]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[8] While this also dilutes the analyte, the reduction in matrix effects can sometimes lead to a better signal-to-noise ratio and improved quantification.[8]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Anthocyanin Recovery in Human Plasma

Anthocyanin/MetaboliteProtein Precipitation (PPT) Recovery (%)Solid-Phase Extraction (SPE) Recovery (%)
Cyanidin-3-glucoside4.2 - 18.460.8 - 121.1
Pelargonidin-3-glucoside4.2 - 18.460.8 - 121.1
Pelargonidin glucuronide4.2 - 18.460.8 - 121.1

Data adapted from a study on anthocyanin metabolites in human plasma, demonstrating the superior recovery of SPE over PPT.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment: Thaw frozen plasma samples on ice.

  • Dilution: Dilute 500 µL of plasma with an appropriate solution (e.g., water with a small percentage of acid to stabilize the anthocyanin).

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by water.

  • Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove unretained matrix components.

  • Elution: Elute the this compound with acidified methanol.

  • Drying: Dry the collected eluent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., the initial mobile phase of your LC method) to a final volume of 125 µL.

  • Analysis: Analyze the reconstituted sample by LC-MS/MS.

This protocol is based on a method developed for the analysis of anthocyanin metabolites in human plasma.[6]

Protocol 2: Protein Precipitation (PPT) for this compound from Plasma

While generally less effective for plasma than SPE, PPT is a simpler method.

  • Sample Preparation: Place 500 µL of plasma in a microcentrifuge tube.

  • Precipitation: Add 1.5 mL of acidified acetonitrile (B52724) (1% formic acid).

  • Incubation & Vortexing: Keep the samples in a refrigerator (4 °C) for 1 hour, vortexing every 30 minutes.

  • Centrifugation: Centrifuge the samples at 1,789 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Collect the supernatant.

  • Drying: Dry the supernatant under a stream of nitrogen.

  • Reconstitution: Dissolve the dried sample in acetonitrile (5% containing 1% formic acid), centrifuge, and analyze.

This protocol is based on a method used for the analysis of anthocyanin metabolites in human plasma.[6]

Visualizations

Workflow_for_Overcoming_Matrix_Effects Workflow for Overcoming Matrix Effects in this compound Quantification cluster_problem Problem Identification cluster_solutions Mitigation Strategies cluster_validation Method Validation Problem Inaccurate/Irreproducible Quantification AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) AssessME->SamplePrep If ME > ±15% Validate Validate Method (Accuracy, Precision, Robustness) AssessME->Validate If ME < ±15% Chroma Optimize Chromatography (Gradient, Column) SamplePrep->Chroma Calib Improve Calibration (Matrix-Matched, SIL-IS) Chroma->Calib Calib->Validate Analysis Routine Sample Analysis Validate->Analysis Sample_Preparation_Workflow Sample Preparation Workflow Comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) - Recommended Plasma Plasma Sample PPT_Add Add Acetonitrile (1% Formic Acid) Plasma->PPT_Add SPE_Load Load on Conditioned Cartridge Plasma->SPE_Load PPT_Vortex Vortex & Centrifuge PPT_Add->PPT_Vortex PPT_Supernatant Collect & Dry Supernatant PPT_Vortex->PPT_Supernatant PPT_Reconstitute Reconstitute PPT_Supernatant->PPT_Reconstitute Analysis LC-MS/MS Analysis PPT_Reconstitute->Analysis SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Dry Dry Eluent SPE_Elute->SPE_Dry SPE_Reconstitute Reconstitute SPE_Dry->SPE_Reconstitute SPE_Reconstitute->Analysis

References

Validation & Comparative

Comparative bioavailability of "Peonidin 3-galactoside" and peonidin aglycone

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of Peonidin (B1209262) 3-galactoside and its aglycone form, peonidin. While direct comparative in vivo studies on these specific compounds are limited, this document synthesizes available data on closely related peonidin glycosides and the general principles of flavonoid absorption to offer valuable insights for researchers, scientists, and drug development professionals.

The bioavailability of anthocyanins, such as peonidin and its glycosides, is a critical factor influencing their potential health benefits. The sugar moiety in glycosides plays a significant role in their stability, absorption, and metabolism.[1] Generally, flavonoid aglycones are considered to be more readily absorbed via passive diffusion due to their higher lipophilicity compared to their glycoside counterparts.[2] However, the stability of the aglycone in the gastrointestinal tract can be a limiting factor.[1] Conversely, some studies suggest that flavonoid glycosides may exhibit higher bioavailability in vivo due to enhanced stability in the gastrointestinal tract, leading to a more sustained release and absorption.[2][3]

Quantitative Bioavailability Data

Compound Form Species Dosage Cmax Tmax AUC (0-t) Relative Bioavailability Source
Peonidin-3-glucoside (B1200960)GlycosideHuman----Low[1]
Cyanidin-3-rutinoside (B1257026) (proxy for peonidin glycoside)GlycosideWistar Rats800 µmol/kg (oral)850 ± 120 nmol/L0.5 - 2.0 hNot Reported-[2]
Flavonoid Aglycones (general)Aglycone--Generally higher than glycosidesGenerally shorter than glycosides-Often considered higher due to passive diffusion[1][2]
Flavonoid Glycosides (general)Glycoside--Generally lower than aglyconesGenerally longer than aglycones-Can be higher in vivo due to better stability[3][4]

Note: The lack of direct comparative data for Peonidin 3-galactoside and peonidin aglycone highlights a significant research gap. The data for cyanidin-3-rutinoside is presented as a proxy due to its structural similarity.

Metabolic Pathway and Absorption

The metabolic fate of this compound involves several key steps. A significant portion of the ingested glycoside may be absorbed intact, while the remainder undergoes enzymatic hydrolysis by intestinal enzymes or gut microbiota to release the peonidin aglycone.[5] Both the absorbed glycoside and the aglycone can then undergo Phase II metabolism, primarily in the liver and intestinal cells, leading to glucuronidated, sulfated, and methylated metabolites.[5] The unabsorbed portion is subject to degradation by the colonic microbiota into smaller phenolic acids.[5]

Metabolic_Pathway cluster_lumen Gastrointestinal Lumen cluster_enterocyte Enterocyte / Liver cluster_circulation Systemic Circulation P3G This compound PA Peonidin Aglycone P3G->PA Hydrolysis (Enzymes/Microbiota) P3G_abs Absorbed This compound P3G->P3G_abs Absorption PA_abs Absorbed Peonidin Aglycone PA->PA_abs Absorption Metabolites Phase II Metabolites (Glucuronides, Sulfates) P3G_abs->Metabolites Metabolism PA_abs->Metabolites Metabolism Circ_Metabolites Circulating Metabolites Metabolites->Circ_Metabolites Distribution Experimental_Workflow cluster_invivo In Vivo Bioavailability Study cluster_invitro In Vitro Permeability Assay Animal Animal Model (Rats) Admin Oral Administration (this compound or Aglycone) Animal->Admin Sampling Blood Sampling (Multiple Time Points) Admin->Sampling Analysis_invivo HPLC-MS/MS Analysis Sampling->Analysis_invivo PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis_invivo->PK Caco2 Caco-2 Cell Culture Permeability Permeability Assay (Apical to Basolateral) Caco2->Permeability Analysis_invitro HPLC-MS/MS Analysis Permeability->Analysis_invitro Papp Papp Coefficient Calculation Analysis_invitro->Papp

References

"Peonidin 3-galactoside" stability comparison with other anthocyanin glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of bioactive compounds is critical for ensuring the efficacy and shelf life of therapeutic products. Anthocyanins, a class of flavonoids responsible for the vibrant red, purple, and blue colors in many plants, are of particular interest for their potential health benefits. This guide provides a comparative analysis of the stability of peonidin (B1209262) 3-galactoside against other common anthocyanin glycosides, supported by experimental data.

The stability of anthocyanins is intrinsically linked to their chemical structure and the surrounding environmental conditions. Factors such as pH, temperature, and light exposure play a significant role in their degradation. Generally, structural features like methylation and glycosylation enhance stability. Peonidin, being a methylated derivative of cyanidin, is expected to exhibit greater stability than its non-methylated counterparts.

Comparative Stability Data

The following tables summarize the degradation kinetics of several anthocyanin glycosides under various pH and temperature conditions. The data, presented as first-order degradation rate constants (k) and half-life values (t½), allows for a direct comparison of their stability. A lower rate constant and a longer half-life indicate greater stability.

It is important to note that while this guide focuses on peonidin 3-galactoside, much of the available detailed kinetic data pertains to peonidin-3-glucoside (B1200960). Due to the structural similarity, data for peonidin-3-glucoside is used here as a proxy to provide a reasonable estimation of the stability of this compound. The general stability trend for glycosidic moieties is glucosides > galactosides > arabinosides.

Table 1: Thermal Degradation Kinetics of Anthocyanin Glycosides

AnthocyaninMatrixTemperature (°C)pHRate Constant (k)Half-life (t½)Reference
Peonidin-3-glucoside (proxy) Grape Juice303.5--[1]
Peonidin-3-glucoside (proxy) Grape Juice403.5-154.0 min[1]
Cyanidin-3-glucosideGrape Juice403.5-62.3 min[1]
Delphinidin-3-glucosideGrape Juice353.50.0109 day⁻¹63.6 days[1]
Malvidin-3-glucosideGrape Juice353.50.0076 day⁻¹91.2 days[1]
Cyanidin-3-rutinosideSour Cherry Paste80~3.51.5 x 10⁻² min⁻¹45.69 min[2]
Cyanidin-3-rutinosideSour Cherry Paste120~3.58.4 x 10⁻² min⁻¹8.25 min[2]

Table 2: pH Stability of Anthocyanin Glycosides at 25°C

AnthocyaninpHRate Constant (k)Half-life (t½)Reference
Peonidin-3-glucoside (proxy) 3.0< 0.0035 day⁻¹> 200 days[2]
Peonidin-3-glucoside (proxy) 5.0~ 0.014 h⁻¹~ 48 hours[2]
Peonidin-3-glucoside (proxy) 7.0> 0.693 h⁻¹< 1 hour[2]
Cyanidin-3-glucoside2.0-> 8 hours (99% remaining)[3]
Cyanidin (aglycone)2.0-< 8 hours (27% remaining)[3]

Factors Influencing Anthocyanin Stability

The stability of anthocyanins is a complex interplay of their molecular structure and external factors.

Stability Anthocyanin Stability Structure Chemical Structure Stability->Structure Environment Environmental Factors Stability->Environment Aglycone Aglycone Structure (Hydroxylation vs. Methylation) Structure->Aglycone Glycosylation Glycosylation (Sugar type, number, position) Structure->Glycosylation Acylation Acylation Structure->Acylation pH pH Environment->pH Temp Temperature Environment->Temp Light Light Exposure Environment->Light Oxygen Oxygen Environment->Oxygen

Caption: Key factors influencing the stability of anthocyanins.

Experimental Protocols

Accurate assessment of anthocyanin stability requires robust and well-defined experimental protocols. The following sections detail the methodologies for thermal and pH stability analysis.

Protocol 1: Thermal Stability Analysis using HPLC-DAD

This method allows for the precise quantification of individual anthocyanin degradation over time at elevated temperatures.

1. Materials and Equipment:

  • Anthocyanin standard (e.g., this compound)

  • Buffer solution of a specific pH (e.g., citrate-phosphate buffer, pH 3.5)

  • HPLC system with a Diode Array Detector (DAD) and a C18 reversed-phase column

  • Thermostatically controlled water bath or incubator

  • Amber HPLC vials

  • Ice bath

2. Procedure:

  • Sample Preparation: Prepare a stock solution of the anthocyanin in the chosen buffer. The concentration should be such that it falls within the linear range of the HPLC detector after dilution.

  • Incubation: Aliquot the sample solution into several amber HPLC vials and seal them. Place the vials in a pre-heated water bath or incubator set to the desired temperature (e.g., 60°C, 80°C, 100°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), remove one vial from the heat and immediately place it in an ice bath to quench the degradation reaction.

  • HPLC Analysis:

    • Set up the HPLC-DAD system. A typical mobile phase consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Inject the cooled samples into the HPLC system.

    • Monitor the elution profile at the maximum absorbance wavelength for the specific anthocyanin (around 520 nm for peonidin glycosides).

  • Data Analysis:

    • Quantify the remaining anthocyanin at each time point by integrating the peak area and comparing it to a calibration curve prepared from the anthocyanin standard.

    • Plot the natural logarithm of the concentration (ln[C]) versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_kinetics Kinetic Analysis A Prepare Anthocyanin Solution in Buffer B Incubate at Constant Temperature A->B C Collect Samples at Time Intervals B->C D Quench Reaction in Ice Bath C->D E HPLC-DAD Analysis D->E F Quantify Remaining Anthocyanin E->F G Plot ln[C] vs. Time F->G H Determine Rate Constant (k) and Half-life (t½) G->H

Caption: Experimental workflow for thermal stability analysis of anthocyanins.

Protocol 2: pH Stability Analysis using UV-Vis Spectrophotometry (pH Differential Method)

This method is suitable for determining the stability of total monomeric anthocyanins across a range of pH values.

1. Materials and Equipment:

  • Anthocyanin sample

  • Potassium chloride buffer (0.025 M, pH 1.0)

  • Sodium acetate (B1210297) buffer (0.4 M, pH 4.5)

  • A series of other buffer solutions covering the desired pH range (e.g., pH 3.0 to 9.0)

  • UV-Vis spectrophotometer

  • pH meter

  • Volumetric flasks and pipettes

2. Procedure:

  • Sample Preparation: Prepare separate solutions of the anthocyanin in each of the buffer solutions.

  • Incubation: Store the solutions in the dark at a constant temperature (e.g., 25°C).

  • Time-Point Measurement: At regular intervals, take an aliquot from each solution for analysis.

  • Spectrophotometric Analysis (pH Differential Method):

    • For each time-point sample, prepare two dilutions: one with the pH 1.0 buffer and another with the pH 4.5 buffer.

    • Allow the dilutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance for the anthocyanin (around 520 nm) and at 700 nm (to correct for haze).

    • Calculate the absorbance difference (A) using the formula: A = (Aλvis-max - A700)pH 1.0 - (Aλvis-max - A700)pH 4.5.

    • The concentration of total monomeric anthocyanins is proportional to this absorbance difference.

  • Data Analysis:

    • Plot the percentage of remaining monomeric anthocyanin concentration against time for each pH value.

    • Determine the degradation rate constant (k) and half-life (t½) as described in Protocol 1.

Conclusion

The stability of this compound, like other anthocyanins, is significantly influenced by its chemical structure and environment. The available data on closely related compounds suggests that peonidin glycosides are generally more stable than their counterparts with more hydroxyl groups, particularly at higher pH values. This enhanced stability is attributed to the presence of a methoxyl group on the B-ring of the peonidin aglycone. For applications requiring robust color and biological activity, this compound and other methylated anthocyanins present a promising profile. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative stability studies, ensuring accurate and reproducible results.

References

A Comparative Guide to HPLC and UPLC Methods for Peonidin 3-galactoside Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specific bioactive compounds is paramount. Peonidin 3-galactoside, an anthocyanin found in various pigmented plant-based foods, is of growing interest for its potential health benefits. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for such analyses; however, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising enhanced performance. This guide provides an objective, data-driven comparison of HPLC and UPLC methods for the analysis of this compound, complete with experimental protocols and performance data to aid in method selection and cross-validation.

Performance Characteristics: A Side-by-Side Comparison

The primary advantages of UPLC over HPLC stem from the use of smaller particle size columns (typically sub-2 µm) and higher operating pressures.[1][2] This results in significant improvements in speed, resolution, and sensitivity.[1][3] While HPLC remains a robust and reliable technique, UPLC offers a substantial leap in efficiency, which is particularly beneficial for high-throughput screening and the analysis of complex samples.

Below is a summary of typical performance characteristics for the analysis of Peonidin and related anthocyanins by HPLC and UPLC, synthesized from various validation studies.

Performance ParameterHPLC with DAD/UV DetectionUPLC with DAD/UV DetectionKey Advantages of UPLC
Linearity (r²) ≥ 0.99[4]> 0.99[5]Both methods demonstrate excellent linearity.
Limit of Detection (LOD) 0.06 - 0.20 mg/kg[4][5]0.07 - 0.65 mg/kg[5]UPLC can offer enhanced sensitivity due to sharper peaks.[1]
Limit of Quantification (LOQ) 0.30–0.60 µg/mL[6]0.12–1.20 μg/mLLower LOQs are often achievable with UPLC.
Accuracy (% Recovery) 89.9 - 123%[5]99.2 ± 0.2%[5]UPLC methods can exhibit high accuracy.
Precision (% RSD)
- Intra-day < 6.2%[5]< 9.42%[5]Both methods show good repeatability.
- Inter-day < 8.5%[5]< 9.42%[5]Both methods demonstrate good intermediate precision.
Analysis Run Time 20 - 45 minutes[2]2 - 5 minutes[2]UPLC offers a significant reduction in analysis time.[2][3]
Solvent Consumption HigherLower (up to 70-80% reduction)[2]UPLC is a more environmentally friendly and cost-effective technique.[2][3]
Resolution GoodExcellent[1][3]UPLC provides superior separation of closely eluting compounds.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using both HPLC and UPLC systems.

Sample Preparation (Applicable to both HPLC and UPLC)

A robust sample preparation protocol is essential for accurate and reproducible results.

  • Extraction : Macerate the powdered plant material in an acidified polar solvent, such as 80% methanol (B129727) with 0.1% HCl, at a 1:10 solid-to-solvent ratio (w/v).

  • Purification : The crude extract can be purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering substances.

  • Final Preparation : The purified extract is then filtered through a 0.22 µm syringe filter prior to injection into the chromatography system.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical HPLC method for the separation and quantification of this compound.

  • Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A : Water with 1% Formic Acid.[4]

  • Mobile Phase B : Acetonitrile.[4]

  • Gradient Elution :

    • 0-20 min: 5% to 21% B

    • 20-35 min: 21% to 40% B

    • 35-40 min: 40% to 5% B (return to initial conditions)

    • 40-45 min: 5% B (equilibration)[4]

  • Flow Rate : 0.8 mL/min.[4]

  • Injection Volume : 20 µL.

  • Column Temperature : 40°C.[4]

  • Detection : Diode Array Detector (DAD) or UV-Vis detector at 520 nm.[4]

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol provides a representative UPLC method for the rapid analysis of this compound.

  • Column : Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A : Water with 0.1% to 1% Formic Acid.

  • Mobile Phase B : Acetonitrile with 0.1% to 1% Formic Acid.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 30% B

    • 8-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate : 0.3 - 0.5 mL/min.

  • Injection Volume : 1 - 5 µL.

  • Column Temperature : 35 - 40°C.

  • Detection : DAD or UV-Vis detector at 520 nm, or coupled with a mass spectrometer (MS) for enhanced selectivity and sensitivity.

Visualizing the Cross-Validation Workflow

A systematic approach is necessary when transferring and cross-validating a method from HPLC to UPLC to ensure the integrity and consistency of the analytical results.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation A Define Analytical Target Profile (e.g., for this compound) B Develop & Optimize HPLC Method A->B D Develop & Optimize UPLC Method (Geometric Scaling from HPLC) A->D C Validate HPLC Method (ICH Guidelines) B->C F Analyze Same Samples with Both Validated HPLC & UPLC Methods C->F E Validate UPLC Method (ICH Guidelines) D->E E->F G Compare Key Performance Parameters: - Retention Time - Peak Area/Height - Resolution - Sensitivity F->G H Statistical Analysis (e.g., t-test, Bland-Altman plot) G->H I Establish Acceptance Criteria & Assess Method Equivalency H->I

Caption: Workflow for the cross-validation of HPLC and UPLC methods.

Signaling Pathways and Experimental Workflows

To provide a broader context for the application of these analytical techniques, the following diagram illustrates a general experimental workflow from sample collection to data analysis.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Processing & Analysis A Plant Material Collection (e.g., Berries, Flowers) B Homogenization & Extraction (Acidified Methanol/Ethanol) A->B C Purification (Solid Phase Extraction - SPE) B->C D Filtration (0.22 µm) C->D E HPLC Analysis D->E F UPLC Analysis D->F G Peak Identification & Integration E->G F->G H Quantification using Calibration Curve G->H I Method Validation & Reporting H->I

Caption: General experimental workflow for anthocyanin analysis.

References

A Comparative Analysis of Peonidin 3-Galactoside and Other Natural Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Peonidin (B1209262) 3-galactoside against other well-researched natural products: Curcumin (B1669340), Quercetin, and Resveratrol. The objective is to present a clear, data-driven overview to inform research and development in the field of natural anti-inflammatory therapeutics.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of Peonidin 3-galactoside and its comparators on key inflammatory mediators. The data is primarily derived from in-vitro studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a standard model for assessing anti-inflammatory activity. It is important to note that while this compound is the focus, much of the available research has been conducted on the closely related compound, Peonidin-3-glucoside, which is used here as a proxy.

CompoundTargetMetricValueReference
Peonidin-3-glucoside Nitric Oxide (NO) ProductionInhibitionStrong Inhibition (IC50 not specified)[1]
TNF-α, IL-1β, IL-6, IL-18mRNA and Protein LevelsSignificant dose-dependent reduction[2][3]
Curcumin Nitric Oxide (NO) ProductionIC506 µM[4]
Nitric Oxide (NO) ProductionIC5011.0 ± 0.59 µM[5][6]
TNF-α, IL-6Protein SecretionSignificant inhibition at 10 µM[7]
Quercetin Nitric Oxide (NO) ProductionIC5027 µM[8]
TNF-α, IL-1β, IL-6mRNA ExpressionSignificant reduction[9]
TNF-α, IL-6, IL-8Protein SecretionSignificant reduction at 5-20 µM[10]
Resveratrol Nitric Oxide (NO) ProductionInhibition>40% inhibition at 16 µM[11][12]
TNF-α, IL-1β, IL-6mRNA and Protein LevelsSignificant reduction[13]

Experimental Protocols

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method to screen for the anti-inflammatory potential of natural compounds.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Curcumin, Quercetin, or Resveratrol). The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

NF-κB Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB, a key transcription factor in the inflammatory response.

  • Cell Transfection: HEK293T cells are transiently co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Cell Seeding: Transfected cells are seeded into 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL or LPS at 1 µg/mL, for 6-8 hours.

  • Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer according to the manufacturer's instructions.

  • Data Analysis: The NF-κB (firefly) luciferase activity is normalized to the control (Renilla) luciferase activity. The inhibitory effect of the test compounds is determined by comparing the normalized luciferase activity in the treated cells to that in the stimulated control cells.

Signaling Pathways

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. This compound, Curcumin, Quercetin, and Resveratrol have all been shown to inhibit this pathway at various points.

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Activation IkBa->IKK Degradation NFkB NF-κB (p50/p65) IkBa->NFkB Nucleus Nucleus NFkB_active->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_genes Induces P3G Peonidin-3-galactoside P3G->IKK Inhibits Curcumin Curcumin Curcumin->IKK Inhibits Curcumin->NFkB_active Inhibits Translocation Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->NFkB_active Inhibits Translocation Resveratrol Resveratrol Resveratrol->IKK Inhibits Resveratrol->NFkB_active Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by natural products.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in the inflammatory response. Inflammatory stimuli activate a series of protein kinases, including ERK, JNK, and p38 MAPK. These activated kinases then phosphorylate and activate transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes. The natural compounds discussed in this guide have been shown to interfere with the activation of these MAPK pathways.

MAPK_Pathway LPS LPS/TNF-α Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Induces P3G Peonidin-3-galactoside P3G->MAPK Inhibits Curcumin Curcumin Curcumin->MAPK Inhibits Quercetin Quercetin Quercetin->MAPK Inhibits Resveratrol Resveratrol Resveratrol->MAPK Inhibits

Caption: Inhibition of the MAPK signaling pathway by natural products.

Comparative Efficacy and Conclusion

Based on the available in-vitro data, all four natural products—this compound (represented by Peonidin-3-glucoside), Curcumin, Quercetin, and Resveratrol—demonstrate significant anti-inflammatory properties.

  • Quercetin also effectively inhibits NO production, though with a slightly higher IC50 value compared to curcumin in the cited studies.[8]

  • Resveratrol shows considerable inhibition of NO and pro-inflammatory cytokines.[11][12][13]

  • Peonidin-3-glucoside exhibits strong inhibitory effects on the production of key pro-inflammatory cytokines and is a potent inhibitor of nitric oxide production.[1][2][3]

It is crucial to acknowledge that direct comparative studies under identical experimental conditions are limited, and the reported IC50 values can vary between different studies due to variations in experimental protocols. However, the collective evidence strongly suggests that this compound, as a representative of the peonidin class of anthocyanins, is a promising natural anti-inflammatory agent with efficacy comparable to other well-established natural compounds.

All four compounds exert their anti-inflammatory effects, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. This multi-target activity is a characteristic advantage of many natural products.

Further research, including head-to-head comparative studies and in-vivo models, is warranted to fully elucidate the relative potency and therapeutic potential of this compound in the management of inflammatory conditions. The data presented in this guide serves as a valuable resource for researchers and professionals in the ongoing development of novel anti-inflammatory therapies from natural sources.

References

Peonidin 3-Galactoside: A Comparative Guide to In Vitro and In Vivo Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo antioxidant activities of Peonidin 3-galactoside, an anthocyanin found in various pigmented fruits and vegetables.[1][2] The following sections detail its performance in various antioxidant assays, compare it with other relevant compounds, and provide the experimental methodologies for the cited studies. This information is intended to support research and development efforts in the fields of nutrition, pharmacology, and antioxidant therapeutics.

In Vitro Antioxidant Activity

The in vitro antioxidant capacity of this compound is primarily attributed to its molecular structure, which allows it to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).[3] This activity is commonly evaluated using a variety of assays that measure different aspects of antioxidant action.

The primary mechanisms of in vitro antioxidant activity include:

  • Radical Scavenging: Direct neutralization of free radicals.

  • Metal Chelation: Binding to metal ions to prevent them from catalyzing oxidative reactions.

Commonly used in vitro antioxidant assays include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and ORAC (Oxygen Radical Absorbance Capacity).[3][4]

Comparative In Vitro Data

The antioxidant activity of this compound has been compared to other anthocyanins and standard antioxidants in various studies. The following tables summarize the available quantitative data.

AssayCompoundResultUnitReference
Peroxynitrite ScavengingThis compoundHigher activity than Petunidin 3-galactoside, Cyanidin 3-glucoside, and othersRelative Ranking[5]
Superoxide (B77818) Radical ScavengingPeonidin (aglycone)Lower activity than Delphinidin, Petunidin, Malvidin, and CyanidinRelative Ranking[5]
Nitric Oxide ScavengingThis compoundHigher activity than Cyanidin 3-glucoside, Malvidin 3-galactoside, and othersRelative Ranking[5]
DPPH Radical ScavengingPeonidin 3-glucosideMore effective than Peonidin (aglycone)Qualitative[5]
AAPH-induced Lipid PeroxidationPeonidin 3-glucosideSlightly more effective than Peonidin (aglycone)Qualitative[5]

Note: Data for this compound is limited in some assays; therefore, data for the closely related Peonidin 3-glucoside and the aglycone Peonidin are included for reference.

In Vivo Antioxidant Activity

In vivo, the antioxidant effects of this compound are more complex, involving not only direct radical scavenging but also the modulation of endogenous antioxidant defense systems.[6] Anthocyanins like this compound can influence cell signaling pathways, leading to the upregulation of antioxidant enzymes.[6][7]

The primary mechanisms of in vivo antioxidant activity include:

  • Direct Radical Scavenging: Neutralizing ROS within biological systems.

  • Upregulation of Antioxidant Enzymes: Activating signaling pathways like the Nrf2-ARE pathway to increase the expression of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[7][8]

  • Reduction of Oxidative Stress Markers: Decreasing the levels of markers of oxidative damage, such as malondialdehyde (MDA).[2]

Comparative In Vivo Data

Specific in vivo quantitative data for this compound is not extensively available. However, studies on anthocyanin-rich extracts and similar compounds provide insights into its potential in vivo efficacy.

Animal ModelCompound/ExtractDosageEffectReference
D-galactose-induced aging mouse modelAnthocyaninsNot specifiedReduced oxidative stress[5]
Carrageenan-induced paw edema in ratsPeonidin 3-rutinoside50 and 100 mg/kgAnti-inflammatory effects (related to oxidative stress)[9]
Lewis Lung Carcinoma in micePeonidin 3-glucosideNot specifiedSuppressed tumor growth (partially attributed to antioxidant effects)[10]

Experimental Protocols

In Vitro Assays

DPPH Radical Scavenging Assay [3]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound in a suitable solvent to create a stock solution and then prepare a series of dilutions.

  • Assay Procedure: Add a specific volume of each sample dilution to the DPPH solution in a 96-well microplate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader. The percentage of scavenging activity is calculated by comparing the absorbance of the samples to a control.

ABTS Radical Cation Decolorization Assay [3]

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure: Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm. Add a specific volume of each sample dilution to the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm. The percentage of inhibition is calculated relative to a control.

Ferric Reducing Antioxidant Power (FRAP) Assay [4]

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl3·6H2O in a 10:1:1 ratio.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure: Add a small volume of the sample or standard to the FRAP reagent in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at 593 nm. The antioxidant capacity is determined by comparing the change in absorbance of the samples to that of a ferrous sulfate (B86663) or Trolox standard curve.

In Vivo Studies

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory/Antioxidant Model) [9]

  • Animal Model: Male Wistar rats (180-220 g) are typically used.

  • Dosing and Administration: this compound (or a related compound) is administered orally via gavage at specific doses (e.g., 50 and 100 mg/kg body weight) one hour before the induction of inflammation.

  • Induction of Edema: Inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Biochemical Analysis: After the experiment, animals are euthanized, and the paw tissue can be collected to measure levels of oxidative stress markers (e.g., MDA) and antioxidant enzymes (e.g., SOD, CAT).

Signaling Pathways and Experimental Workflows

In_Vitro_Antioxidant_Assay_Workflow

Nrf2_ARE_Signaling_Pathway

References

Comparative analysis of "Peonidin 3-galactoside" content in different cranberry cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phytochemical composition of different cranberry cultivars is crucial for targeted applications. Among the various anthocyanins present in cranberries, Peonidin 3-galactoside is a significant contributor to the fruit's color and potential health benefits. This guide provides a comparative analysis of this compound content across various cranberry cultivars, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound

The content of this compound can vary significantly among different cranberry cultivars. Recent studies have utilized advanced analytical techniques to quantify these variations, providing valuable data for cultivar selection in research and product development.

A study by Urbštaitė et al. (2022) provides a comprehensive analysis of anthocyanin composition in several American cranberry cultivars grown in Lithuania. The table below summarizes the this compound content determined in this study.

Cranberry CultivarThis compound (mg/g)
'Woolman'2.74 ± 0.03
'BL-8'2.41 ± 0.03
'Howes'2.35 ± 0.02
'Le Munyon'Not specified in the provided search results
'Early Black'0.49 ± 0.02
'BL-22'Not specified in the provided search results

Data sourced from Urbštaitė et al. (2022).[1][2]

The 'Woolman' cultivar exhibited the highest concentration of this compound, while the 'Early Black' cultivar showed the lowest content among the tested varieties.[1] Such variations underscore the importance of cultivar selection for applications requiring high concentrations of this specific anthocyanin.

Experimental Protocols

The accurate quantification of this compound in cranberry samples relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques.

Sample Preparation and Extraction

A standardized extraction procedure is critical for reliable quantification. A single-laboratory validation study on an HPLC method for cranberry anthocyanins outlines a robust extraction protocol.[3][4]

  • Sample Homogenization: Freeze-dried cranberry fruit or finished product is ground to a fine powder.

  • Extraction Solvent: An acidified methanol (B129727) solution is used as the extraction solvent.

  • Extraction Procedure: A combination of sonication and shaking is employed to ensure efficient extraction of anthocyanins from the sample matrix.[3][4]

  • Filtration: The resulting extract is filtered through a 0.45 µm filter to remove particulate matter before HPLC or UPLC analysis.

Chromatographic Analysis

The separation and quantification of this compound are achieved using reversed-phase chromatography.

  • Chromatographic System: A UPLC or HPLC system equipped with a photodiode array (PDA) or UV detector is used.[1][2][3][4]

  • Column: A C18 reversed-phase column is typically used for the separation of anthocyanins.[3][4]

  • Mobile Phase: A gradient elution with a binary mobile phase is commonly employed. The mobile phase typically consists of an acidified aqueous solution (e.g., with formic acid or trifluoroacetic acid) and an organic solvent such as methanol or acetonitrile.

  • Detection: The detection of this compound is performed at a wavelength of 520 nm, which is the characteristic absorbance maximum for anthocyanins.[3][4]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of this compound.[3][4]

Anthocyanin Biosynthesis Pathway

The production of this compound in cranberries is a result of the complex anthocyanin biosynthesis pathway, a subset of the broader phenylpropanoid pathway. The following diagram illustrates the key enzymatic steps leading to the formation of various anthocyanins, including this compound. The conversion of cyanidin-3-glycosides to peonidin-3-glycosides is catalyzed by a methyltransferase (MT).

Anthocyanin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_anthocyanin Anthocyanin Modification Phenylalanine Phenylalanine Cinnamic acid Cinnamic acid Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Chalcone Chalcone p-Coumaroyl-CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols Naringenin->Dihydroflavonols F3H, F3'H Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS Cyanidin Cyanidin Anthocyanidins->Cyanidin Peonidin Peonidin Cyanidin->Peonidin MT Cyanidin 3-galactoside Cyanidin 3-galactoside Cyanidin->Cyanidin 3-galactoside UGT This compound This compound Peonidin->this compound UGT Cyanidin 3-galactoside->this compound MT

Caption: Simplified anthocyanin biosynthesis pathway leading to this compound.

This guide provides a foundational understanding of the comparative levels of this compound in different cranberry cultivars, the methodologies for its quantification, and the underlying biosynthetic pathway. This information is intended to assist researchers in making informed decisions regarding cultivar selection and experimental design for studies involving this important phytochemical.

References

A Comparative Guide to the Biological Activity of Peonidin 3-galactoside and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Peonidin (B1209262) 3-galactoside, a naturally occurring anthocyanin, with its structural analogues. The focus is on its antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data from in vitro studies. This document aims to serve as a valuable resource for evaluating the therapeutic potential of this class of compounds.

Introduction to Peonidin 3-galactoside and Its Analogues

This compound belongs to the anthocyanin class of flavonoids, which are pigments responsible for the red, purple, and blue colors in many plants. Its structure consists of the peonidin aglycone O-glycosidically linked to a galactose moiety at the C3 position. Its biological activity is often compared to its naturally occurring analogues, such as Peonidin 3-glucoside (where glucose replaces galactose) and the aglycone, peonidin. While extensive research exists for these natural analogues, studies on purely synthetic, non-naturally occurring analogues of this compound are limited. Therefore, this guide will focus on comparisons with its natural counterparts and discuss the structure-activity relationships that could inform the design of future synthetic analogues.

Comparative Biological Activity: Experimental Data

The biological efficacy of this compound and its analogues has been evaluated across several key areas of therapeutic interest. The following tables summarize the available quantitative data from various in vitro assays.

Antioxidant Activity

The antioxidant capacity of anthocyanins is a cornerstone of their biological function, primarily attributed to their ability to scavenge free radicals. This activity is influenced by the structure of the anthocyanidin core and the nature of the glycosidic substitutions.

Compound Assay IC50 Value / Activity Reference
Peonidin 3-glucosideDPPH Radical ScavengingMore effective than Peonidin[1]
PeonidinDPPH Radical ScavengingLess effective than its 3-O-glucoside[1]
Cyanidin 3-galactosideDPPH Radical ScavengingHighest among tested flavonoids[2]
Cyanidin 3-glucosideFRAP AssayHigher than Peonidin 3-glucoside[2]
Petunidin 3-O-glucosideSuperoxide ScavengingEC50: 6.96 µM[1]
PeonidinSuperoxide Radical ScavengingLower potency than delphinidin, petunidin, malvidin, and cyanidin[1]

Note: Direct comparative IC50 values for this compound are limited in the literature; data from closely related analogues are presented for context.

Anti-Inflammatory Activity

Peonidin and its glycosides have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.

Compound Cell Line Effect Concentration Reference
Peonidin 3-glucosideA549 lung cells & THP-1 macrophagesSignificant suppression of IL-6, IL-1β, and IL-18 mRNA levels and protein secretion1.25–10 µg/mL[3]
Cyanidin 3-glucosideA549 lung cells & THP-1 macrophagesSignificant suppression of IL-6, IL-1β, and IL-18 mRNA levels and protein secretion1.25–10 µg/mL[3]
Anticancer Activity

The anticancer potential of peonidin derivatives has been demonstrated through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

Compound Cancer Cell Line Assay IC50 Value / Effect Reference
PeonidinSPCA-1 (Human Lung Adenocarcinoma)MTT161.31 µg/mL[4]
Peonidin 3-glucosideHS578T (Human Breast Carcinoma)MTTSignificant inhibition of cell growth via G2/M arrest[5][6]
Cyanidin 3-glucosideHS578T (Human Breast Carcinoma)MTTSignificant inhibition of cell growth via G2/M arrest[5][6]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of the biological activities of this compound and its analogues.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

  • Reagent Preparation : A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The solution should exhibit an absorbance of approximately 1.0 at 517 nm.

  • Procedure :

    • A stock solution of the test compound (e.g., this compound) is prepared in methanol.

    • Serial dilutions of the test compound are made.

    • A small volume of each dilution is added to the DPPH solution in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding : Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to adhere overnight.

  • Treatment : Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours). A vehicle-only control is included.

  • MTT Addition : MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis : Cell viability is calculated as a percentage relative to the control group, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Peonidin and its analogues exert their biological effects by modulating key intracellular signaling pathways.

Anti-Inflammatory Signaling

Peonidin derivatives have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical regulators of inflammatory responses.[7] By inhibiting these pathways, they can reduce the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB_NFkB IkB-NF-kB Complex IKK Complex->IkB_NFkB P IkB IkB NF-kB NF-kB NF-kB_active Active NF-kB NF-kB->NF-kB_active Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NF-kB Peonidin_Analogues Peonidin Analogues Peonidin_Analogues->IKK Complex Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-kB_active->Gene_Expression

Caption: NF-κB signaling pathway and inhibition by peonidin analogues.

Anticancer Signaling: Apoptosis Induction

The pro-apoptotic effects of peonidin are primarily mediated through the intrinsic (mitochondrial) pathway of apoptosis. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction, caspase activation, and ultimately, programmed cell death.[8]

Apoptosis_Pathway cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Peonidin_Analogues Peonidin Analogues Bcl2 Bcl-2 (Anti-apoptotic) Peonidin_Analogues->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Peonidin_Analogues->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Peonidin-induced apoptosis pathway in cancer cells.

Structure-Activity Relationship and Future Directions for Synthetic Analogues

The biological activity of anthocyanins is intrinsically linked to their chemical structure. Key structural features influencing activity include:

  • Hydroxylation Pattern of the B-ring : A greater number of hydroxyl groups on the B-ring generally correlates with higher antioxidant activity.

  • Glycosylation : The presence and type of sugar moiety at the C3 position can affect the stability and bioavailability of the anthocyanin, thereby modulating its biological activity. For instance, 3-O-glucosides of peonidin have shown slightly more effective antioxidant activity than the peonidin aglycone in some assays.[1]

  • Acylation : Acylation of the sugar moiety can enhance the stability of the anthocyanin molecule.

While research on novel synthetic analogues of this compound is not abundant, the principles of structure-activity relationships in flavonoids suggest that synthetic modifications could be a promising avenue for enhancing its therapeutic properties. Future research could focus on synthesizing analogues with altered hydroxylation patterns, different glycosylations, or the addition of functional groups to improve stability, bioavailability, and target specificity.

Conclusion

This compound and its naturally occurring analogues exhibit a range of promising biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The available data, primarily from in vitro studies, highlights the therapeutic potential of this class of compounds. Further research, particularly focusing on the synthesis and evaluation of novel analogues with improved pharmacological profiles, is warranted to fully explore their utility in drug development.

References

The Pursuit of a Telltale Sign: Validating Peonidin 3-Galactoside as a Biomarker for Berry Consumption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of dietary intake is a cornerstone of robust nutritional studies. While food frequency questionnaires and dietary recalls are valuable tools, they are subject to recall bias and inaccuracies. The identification of specific biomarkers of food intake (BFIs) offers a more objective measure of consumption. This guide provides a comprehensive comparison of peonidin (B1209262) 3-galactoside as a potential biomarker for berry consumption against other alternatives, supported by experimental data and detailed methodologies.

Berries are rich sources of polyphenols, particularly anthocyanins, which are responsible for their vibrant colors.[1] Peonidin 3-galactoside is an anthocyanin found in various berries, including cranberries, blueberries, and others.[2][3][4] Its presence in human plasma and urine following berry consumption makes it a candidate for a specific biomarker of intake.[2][5] However, the complex composition of plant-based foods and the intricate metabolism of these compounds present challenges in validating a single molecule as a definitive marker.[5]

Performance Comparison: this compound vs. Alternative Berry Biomarkers

The validation of a BFI relies on several criteria, including plausibility, dose-response relationship, time-response, robustness, reliability, stability, and analytical performance. While this compound is a plausible candidate, its exclusivity to berries is not absolute, as other dietary sources may contain this compound. This lack of absolute specificity has led researchers to propose the use of multi-biomarker panels for a more accurate assessment of berry intake.[5][6]

A systematic review of berry intake biomarkers suggests that for cranberries, a panel including glycosides of peonidin and cyanidin, alongside other metabolites, could be effective.[7] For blueberries, hippuric acid and malvidin (B83408) glycosides have been proposed.[7] This highlights the current scientific consensus that a combination of markers may be more reliable than a single compound.

The following table summarizes the quantitative data on the urinary excretion of this compound and other major anthocyanins after cranberry juice consumption, providing a glimpse into their relative abundance as potential biomarkers.

Biomarker CandidateMean 24-hour Urinary Excretion (nmol)Percentage of Total Anthocyanins ExcretedReference
This compound 41.5 56.1% [2]
Cyanidin 3-galactoside12.316.6%[2]
Cyanidin 3-arabinoside8.912.0%[2]
Peonidin 3-arabinoside6.58.8%[2]
Cyanidin 3-glucoside3.04.1%[2]
Peonidin 3-glucoside1.82.4%[2]

Table 1: Urinary excretion of anthocyanins in humans within 24 hours after consumption of 200 ml of cranberry juice.[2]

This data indicates that after cranberry consumption, this compound is the most abundant anthocyanin excreted in urine, making it a strong candidate within a multi-biomarker panel for this specific berry.[2] However, the presence and relative abundance of these anthocyanins can vary significantly between different types of berries.[4]

Experimental Protocols

Accurate quantification of this compound and other anthocyanins in biological matrices is critical for biomarker validation. The following provides a detailed methodology for a key experiment.

Protocol: Quantification of Anthocyanins in Human Urine and Plasma by HPLC-ESI-MS/MS

This protocol is a composite based on established methods for anthocyanin analysis in biological fluids.[8][9]

1. Sample Preparation

  • Urine (Dilute-and-shoot):

    • Thaw frozen urine samples on ice.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to remove particulate matter.

    • Transfer 100 µL of the supernatant to an autosampler vial.

    • Add 100 µL of 0.1% formic acid in water.

    • Vortex to mix.

  • Plasma (Protein Precipitation):

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing 1% formic acid.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 0.1% formic acid in water.

    • Transfer to an autosampler vial.

2. HPLC-ESI-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of B, increasing linearly to elute the compounds of interest, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and other target anthocyanins are monitored for quantification.

3. Data Analysis

  • Quantification is performed by comparing the peak areas of the analytes in the samples to a calibration curve constructed using authentic standards of this compound and other anthocyanins.

Visualizing the Pathways and Processes

To better understand the journey of this compound from consumption to detection and the workflow for its validation, the following diagrams are provided.

experimental_workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_validation Biomarker Validation A Berry Consumption (Controlled Dose) B Biological Sample Collection (Urine, Plasma) A->B Time-course sampling C Sample Preparation (e.g., Protein Precipitation) B->C D LC-MS/MS Analysis (Quantification) C->D E Data Analysis (Pharmacokinetics) D->E F Performance Evaluation (Dose-response, Sensitivity, Specificity) E->F G Validated Biomarker / Panel F->G Validation Outcome

Experimental workflow for biomarker validation.

metabolic_pathway cluster_ingestion Gastrointestinal Tract cluster_metabolism Metabolism cluster_excretion Excretion Ingestion Berry Consumption P3G This compound Ingestion->P3G Absorption Absorption (Intact Glycoside) P3G->Absorption Hydrolysis Deglycosylation (Microbiota) P3G->Hydrolysis Degradation Microbial Degradation (Colon) P3G->Degradation PhaseII Phase II Metabolism (Liver) Absorption->PhaseII Peonidin Peonidin (Aglycone) Hydrolysis->Peonidin Peonidin->PhaseII Metabolites Conjugated Metabolites (Glucuronides, Sulfates) PhaseII->Metabolites Urine Urinary Excretion Metabolites->Urine PhenolicAcids Phenolic Acids Degradation->PhenolicAcids Feces Fecal Excretion Degradation->Feces PhenolicAcids->Urine

Proposed metabolic pathway of this compound.

Conclusion

This compound stands out as a promising candidate biomarker for the consumption of certain berries, particularly cranberries, due to its significant presence in urine post-ingestion.[2] However, the current body of evidence strongly suggests that a single biomarker approach is insufficient for the accurate assessment of overall berry intake due to the lack of absolute specificity.[5][6] Future research should focus on the validation of multi-biomarker panels, tailored to specific types of berries or berry classes. The development and validation of such panels, utilizing robust and standardized analytical methods like LC-MS/MS, will provide researchers with more reliable tools to investigate the health effects of berry consumption in human intervention and epidemiological studies.

References

Head-to-head comparison of "Peonidin 3-galactoside" and other peonidin glycosides in cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Peonidin (B1209262) 3-Galactoside and Other Peonidin Glycosides in Cancer Cell Lines for Researchers and Drug Development Professionals

The burgeoning field of nutritional pharmacology has identified anthocyanins, the pigments responsible for the vibrant colors of many fruits and vegetables, as promising candidates for cancer chemoprevention and therapy. Among these, peonidin and its glycosides have garnered significant attention for their anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This guide provides a head-to-head comparison of the in vitro efficacy of various peonidin glycosides, with a particular focus on Peonidin 3-galactoside and its more extensively studied counterpart, Peonidin 3-glucoside.

Comparative Efficacy: A Data-Driven Overview

The anti-cancer activity of peonidin glycosides is often evaluated by their ability to inhibit cell growth, induce programmed cell death (apoptosis), and halt the cell cycle. The following tables summarize the available quantitative data from various studies, offering a clear comparison of their performance in different cancer cell lines.

Table 1: Inhibition of Cancer Cell Growth (IC50 Values)

The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineCell TypeIC50 Value (µM)
Peonidin 3-glucosideHS578THuman Breast CarcinomaNot explicitly specified, but demonstrated significant growth inhibition at concentrations of 30 µM and 50 µM.[1]
Cyanidin 3-glucosideHS578THuman Breast CarcinomaShowed significant growth inhibition at concentrations of 10 µM and 30 µM.[1]
Table 2: Induction of Apoptosis and Cell Cycle Arrest

This table details the pro-apoptotic and cell cycle inhibitory effects of peonidin glycosides in various cancer cell lines.

CompoundCancer Cell LineEffectObservations
Peonidin 3-glucoside HS578TInduction of Apoptosis Dose-dependent increase in apoptotic cell population at 30 µM and 50 µM.[1]
Induced chromatin condensation and caspase-3 activation.[1][2][3][4]
Cell Cycle Arrest Caused G2/M phase arrest.[1][2][3][4]
Cyanidin 3-glucoside HS578TInduction of Apoptosis Dose-dependent increase in apoptotic cell population at 10 µM and 30 µM.[1]
Induced chromatin condensation and caspase-3 activation.[1][2][3][4]
Cell Cycle Arrest Caused G2/M phase arrest.[1][2][3][4]

Molecular Mechanisms of Action: Signaling Pathways

Peonidin glycosides exert their anti-cancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and metastasis.

Peonidin 3-glucoside

In human breast cancer cells (HS578T), Peonidin 3-glucoside has been shown to induce cell cycle arrest at the G2/M phase by down-regulating the protein levels of cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E.[1][2][3][4] This arrest prevents cancer cells from progressing through the cell division cycle. Furthermore, it triggers apoptosis through the activation of caspase-3, a key executioner enzyme in programmed cell death.[1][2][3][4]

In lung cancer cells, Peonidin 3-glucoside has been found to inhibit metastasis by downregulating the activity of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase-type plasminogen activator (u-PA).[5] This is achieved, at least in part, through the inactivation of the MAPK/ERK and AP-1 signaling pathways.[5][6]

G cluster_0 Peonidin 3-glucoside cluster_1 Signaling Cascade cluster_2 Cellular Response P3G Peonidin 3-glucoside MEK1 MEK1 P3G->MEK1 inhibits Metastasis Metastasis P3G->Metastasis inhibits ERK1_2 ERK1/2 MEK1->ERK1_2 AP1 AP-1 ERK1_2->AP1 MMPs_uPA MMP-2, MMP-9, u-PA AP1->MMPs_uPA activates MMPs_uPA->Metastasis

Figure 1. Signaling pathway of Peonidin 3-glucoside in inhibiting lung cancer metastasis.

Comparative Signaling of Peonidin vs. Cyanidin Glycosides

While both Peonidin 3-glucoside and Cyanidin 3-glucoside induce G2/M arrest, they appear to modulate slightly different sets of cell cycle proteins. Peonidin 3-glucoside primarily down-regulates CDK-1, CDK-2, cyclin B1, and cyclin E, whereas Cyanidin 3-glucoside decreases the levels of CDK-1, CDK-2, cyclin B1, and cyclin D1.[1][2][3][4] This suggests that while their overall effect is similar, the precise molecular targets may differ.

G cluster_0 Anthocyanins cluster_1 Cell Cycle Proteins cluster_2 Cellular Outcome P3G Peonidin 3-glucoside CDK1 CDK-1 P3G->CDK1 down-regulates CDK2 CDK-2 P3G->CDK2 down-regulates CyclinB1 Cyclin B1 P3G->CyclinB1 down-regulates CyclinE Cyclin E P3G->CyclinE down-regulates C3G Cyanidin 3-glucoside C3G->CDK1 down-regulates C3G->CDK2 down-regulates C3G->CyclinB1 down-regulates CyclinD1 Cyclin D1 C3G->CyclinD1 down-regulates G2M_Arrest G2/M Arrest CDK1->G2M_Arrest CDK2->G2M_Arrest CyclinB1->G2M_Arrest CyclinE->G2M_Arrest CyclinD1->G2M_Arrest

Figure 2. Comparative modulation of cell cycle proteins by Peonidin 3-glucoside and Cyanidin 3-glucoside.

Experimental Protocols

To facilitate further research and replication of findings, detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HS578T) in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of peonidin glycosides (e.g., 0-100 µM) for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the desired concentrations of peonidin glycosides for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., CDK-1, Cyclin B1, Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Experimental Workflow start Cancer Cell Culture treatment Treatment with Peonidin Glycosides start->treatment cell_viability MTT Assay (Cell Viability) treatment->cell_viability apoptosis Flow Cytometry (Apoptosis) treatment->apoptosis protein_analysis Western Blot (Protein Expression) treatment->protein_analysis end Data Analysis cell_viability->end apoptosis->end protein_analysis->end

Figure 3. General experimental workflow for assessing the anti-cancer effects of peonidin glycosides.

References

Safety Operating Guide

Proper Disposal of Peonidin 3-Galactoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe and compliant disposal of laboratory chemicals is a critical aspect of experimental work. This guide provides essential, immediate safety and logistical information for the proper disposal of Peonidin 3-galactoside, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Chemical and Physical Properties Relevant to Disposal

A summary of this compound's properties pertinent to its disposal is presented below. This data is crucial for making informed decisions about its handling and final disposition.

PropertyValueImplication for Disposal
Hazard Classification Not classified as a hazardous substance or mixture[1].While not officially hazardous, it should be handled with the care accorded to all laboratory chemicals. Standard personal protective equipment (PPE) should be worn.
Physical State Solid (powder)[2].Spills should be managed to prevent dust formation.
Chemical Stability Stable under recommended storage conditions[1].No special precautions for immediate chemical reactivity are necessary during disposal, but it should not be mixed with incompatible chemical waste such as strong acids/alkalis or strong oxidizing/reducing agents[1].

Standard Disposal Procedures

Given that this compound is not classified as a hazardous substance, the disposal procedures are generally aligned with those for non-hazardous chemical waste.[1][3] However, it is imperative that local regulations and institutional policies are always given precedence.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing appropriate PPE, including:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Step 2: Waste Segregation and Collection

Solid Waste:

  • Collect dry, solid this compound waste, including contaminated items like weigh boats, filter paper, and paper towels, in a clearly labeled, sealed container.

  • The label should clearly identify the contents as "this compound Waste (Non-Hazardous)".

  • Store this container in a designated waste accumulation area within the laboratory.

Liquid Waste (Solutions):

  • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.

  • The label should indicate "Aqueous this compound Waste (Non-Hazardous)" or specify the solvent used.

  • Drain disposal is not recommended.

Contaminated Sharps:

  • Any sharps (e.g., needles, glass pipettes) contaminated with this compound must be disposed of in a designated sharps container.

Step 3: Spill Management

In the event of a spill:

  • Avoid generating dust. For small spills, gently sweep the solid material into a designated waste container.

  • For liquid spills, absorb the solution with a non-reactive absorbent material such as diatomite or universal binders[1].

  • The contaminated area can then be decontaminated by scrubbing with alcohol[1]. The cleaning materials should be disposed of as solid waste.

Step 4: Final Disposal

All collected waste containers should be disposed of through your institution's official chemical waste disposal program. Even for non-hazardous waste, professional disposal ensures compliance with all local, state, and federal regulations.[1]

Disposal Workflow

G start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill collect_solid Collect in Labeled, Sealed Container for Non-Hazardous Solid Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Non-Hazardous Liquid Waste liquid_waste->collect_liquid manage_spill Manage Spill: 1. Avoid Dust/Absorb Liquid 2. Decontaminate with Alcohol 3. Collect Waste spill->manage_spill dispose Dispose via Institutional Chemical Waste Program collect_solid->dispose collect_liquid->dispose manage_spill->dispose

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Peonidin 3-galactoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Peonidin 3-galactoside, ensuring that you can focus on your research with confidence. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial.[1][2]

Essential Safety Information at a Glance

To facilitate quick reference and easy comparison, the following table summarizes the key safety and handling information for this compound.

ParameterRecommendationSource
Hazard Classification Not a hazardous substance or mixture.MedChemExpress SDS[1]
Primary Routes of Exposure Inhalation, skin contact, eye contact.MedChemExpress SDS[1]
Recommended Storage 4°C, sealed in a cool, well-ventilated area away from direct sunlight and ignition sources.MedChemExpress SDS[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.MedChemExpress SDS[1]
Solubility Practically insoluble in water.BenchChem[2]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a detailed, procedural guide for the safe handling of this compound throughout its lifecycle in the laboratory, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, well-ventilated area, tightly sealed, and protected from direct sunlight and sources of ignition.[1] A recommended storage temperature is 4°C.[1]

Personal Protective Equipment (PPE)

While this compound is not classified as hazardous, the use of appropriate PPE is a fundamental laboratory practice to minimize exposure.

  • Eye Protection: Wear airtight protective goggles that comply with standard EN 166.[3]

  • Hand Protection: Use category III work gloves, such as nitrile gloves, that are compliant with standard EN 374.[3] It is important to check the gloves' resistance to the chemical before use.[3]

  • Body Protection: A standard laboratory coat or long-sleeved overalls should be worn.[2][3]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a mask with a type A or P2 filter.[3][4]

Handling and Experimental Use
  • Ventilation: Handle the substance in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Weighing: When weighing the solid powder, take care to avoid generating dust.[2]

  • Solution Preparation: Due to its low water solubility, avoid disposing of solutions down the drain as this could lead to accumulation in the plumbing.[2]

  • General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Spill Management

In the event of a spill, follow these procedures:

  • Personal Protection: Ensure you are wearing the appropriate PPE, including respiratory protection if dust is present.[1]

  • Containment: For small spills of the solid, gently sweep the material into a designated waste container, avoiding dust generation.[2]

  • Cleaning: Wipe the spill area with a damp cloth. Dispose of the cloth as solid waste.[2]

  • Ventilation: Ensure the area is well-ventilated.

Disposal Plan

Proper disposal is crucial for environmental safety and regulatory compliance.

  • Solid Waste: Collect any dry, solid this compound waste, including contaminated items like weigh boats and filter paper, in a clearly labeled, sealed container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.[2] The label should identify the contents, for example, "Aqueous this compound Waste (Non-Hazardous)".[2]

  • Disposal Route: All waste containers should be disposed of through your institution's official chemical waste disposal program.[2] Do not dispose of down the drain.[2]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Receiving 1. Receiving and Inspection Storage 2. Secure Storage (4°C, sealed, dark) Receiving->Storage PPE 3. Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Storage->PPE Weighing 4. Weighing (Avoid Dust Generation) PPE->Weighing Experiment 5. Experimental Use (In Ventilated Area) Weighing->Experiment Waste_Collection 7. Waste Collection (Labeled, Sealed Containers) Experiment->Waste_Collection Spill 6. Spill Management (If necessary) Spill->Waste_Collection Disposal 8. Institutional Disposal Waste_Collection->Disposal

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.